Cy3 NHS ester
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C34H40ClN3O4 |
|---|---|
分子量 |
590.1 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride |
InChI |
InChI=1S/C34H40N3O4.ClH/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39;/h8-11,13-19H,6-7,12,20-23H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
KWDMHANYPGHTLW-UHFFFAOYSA-M |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] |
产品来源 |
United States |
Foundational & Exploratory
what is Cy3 NHS ester and how does it work
An In-depth Technical Guide to Cy3 NHS Ester
Introduction
Cy3 N-hydroxysuccinimidyl (NHS) ester is a bright, amine-reactive fluorescent dye belonging to the cyanine family.[1][2] It is extensively utilized in biological and biomedical research for covalently labeling a wide range of biomolecules, including proteins, antibodies, peptides, and amine-modified nucleic acids.[2][3] Its robust fluorescence, photostability, and specific reactivity make it an invaluable tool for applications such as immunofluorescence, fluorescence in situ hybridization (FISH), flow cytometry, and Förster resonance energy transfer (FRET) studies.[1][4][5] This guide provides a comprehensive technical overview of this compound, its reaction mechanism, quantitative properties, and detailed protocols for its use.
Core Principles: The Chemistry of this compound
This compound consists of two core components: the Cy3 fluorophore and the N-hydroxysuccinimide (NHS) ester functional group. The Cy3 core is responsible for the dye's spectral properties, absorbing light maximally around 555 nm and emitting orange-red fluorescence at approximately 570 nm.[4][6]
The NHS ester is a highly efficient amine-reactive functional group.[3] The labeling reaction proceeds via a nucleophilic acyl substitution mechanism. A primary amine (-NH₂), such as the one on the side chain of a lysine residue or at the N-terminus of a protein, acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester, forming a stable, covalent amide bond with the Cy3 dye.[1][7][8] This reaction releases N-hydroxysuccinimide as a byproduct.[7]
The reaction is highly selective for unprotonated primary amines and is critically dependent on pH.[9][10] Optimal labeling occurs in a slightly basic environment (pH 8.3-8.5), which ensures that the primary amine is deprotonated and maximally nucleophilic.[1][11] However, at higher pH levels, the rate of a competing side reaction—the hydrolysis of the NHS ester by water—increases significantly, which can reduce labeling efficiency.[4][10]
Quantitative Data
The properties of this compound are summarized below. These values are essential for designing experiments, calculating protein concentrations, and determining the degree of labeling.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~555 nm | [1][6] |
| Emission Maximum (λem) | ~570 nm | [4][6][12] |
| Molar Extinction Coefficient | ~150,000 M⁻¹cm⁻¹ at 555 nm | [6][12] |
| Quantum Yield | High, ensuring strong fluorescence | [2] |
| Recommended Laser Line | 532 nm or 555 nm | [1] |
| Recommended Filter Set | TRITC (tetramethylrhodamine) | [1][12] |
| Solubility | Soluble in DMSO, DMF; some sulfonated versions are water-soluble | [4][12] |
| Storage (Solid) | -20°C, desiccated, protected from light for 12+ months | [1][6] |
| Storage (Solution) | Use immediately or store short-term at -20°C | [9][13] |
Experimental Protocols
Successful bioconjugation with this compound requires careful attention to buffer composition, pH, and purification methods. Below are detailed protocols for labeling proteins and amine-modified oligonucleotides.
Protocol 1: Protein and Antibody Labeling
This protocol is optimized for labeling proteins such as IgG antibodies. The goal is to achieve an optimal Degree of Labeling (DOL), typically between 2 and 10, to ensure a strong signal without compromising protein function.[14]
1. Reagent and Buffer Preparation:
-
Protein Solution:
-
Dialyze the protein against an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4) to remove any interfering substances like Tris or glycine.[14]
-
Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[11][15]
-
Just before labeling, add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3-8.5.[9][14]
-
-
This compound Stock Solution:
-
Immediately before use, dissolve the this compound powder in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL or ~10 mM.[3][15] Vortex briefly to ensure it is fully dissolved. Do not store the dye in solution for extended periods due to its moisture sensitivity.
-
2. Conjugation Reaction:
-
Calculate the required volume of the this compound solution. A starting molar ratio of 10:1 (dye:protein) is recommended.[14][15] This ratio may need to be optimized for different proteins.
-
While gently stirring or vortexing, slowly add the calculated volume of the this compound solution to the protein solution.[3]
-
Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.[3][9] Continuous gentle mixing is recommended.
3. Purification of the Conjugate:
-
Remove unreacted, hydrolyzed dye from the labeled protein using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.2-7.4).[3][15]
-
Load the reaction mixture onto the column. The first colored band to elute is the Cy3-protein conjugate. The second, slower-moving band is the free dye.
-
Collect the fractions containing the conjugate.
4. Characterization and Storage:
-
Determine the protein concentration and the Degree of Labeling (DOL) via spectrophotometry by measuring the absorbance at 280 nm (for protein) and 555 nm (for Cy3).
-
Store the purified conjugate at 4°C for short-term storage (with 2 mM sodium azide) or in single-use aliquots at -20°C or -80°C for long-term storage, protected from light.[13]
Protocol 2: Amine-Modified Oligonucleotide Labeling
This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification at one of their termini.
1. Reagent and Buffer Preparation:
-
Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in an amine-free buffer, such as 0.1 M sodium bicarbonate (pH 8.3-9.0), to a suitable concentration.[7]
-
This compound Stock Solution: Prepare a fresh 10 mg/mL solution in anhydrous DMSO or DMF as described in the protein labeling protocol.[7]
2. Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the dissolved this compound to the oligonucleotide solution.[7]
-
Agitate the mixture and incubate at room temperature for 1-2 hours, protected from light.[7]
3. Purification of the Conjugate:
-
Purify the labeled oligonucleotide from excess dye and salts using size-exclusion chromatography (e.g., a desalting column suitable for oligonucleotides) or ethanol precipitation.[7]
Experimental Workflow Visualization
The general workflow for bioconjugation using this compound involves several key stages, from preparation to final characterization.
Conclusion
This compound is a versatile and powerful tool for fluorescently labeling biomolecules. Its utility stems from its bright and stable fluorescence, coupled with a specific and efficient amine-reactive chemistry. A thorough understanding of the reaction mechanism, particularly the critical role of pH, and adherence to established protocols for conjugation and purification are essential for achieving reproducible and high-quality results in research and development.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. genecopoeia.com [genecopoeia.com]
- 4. Structure and properties of CY3-NHS Cyanine3-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 5. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. goldbio.com [goldbio.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. medchemexpress.com [medchemexpress.com]
Cy3 NHS ester principle of amine labeling
An In-depth Technical Guide to Cy3 NHS Ester Amine Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies underlying the covalent labeling of biomolecules with Cy3 N-hydroxysuccinimidyl (NHS) ester. Cyanine 3 (Cy3) is a bright, photostable fluorescent dye widely utilized in biological research for applications such as immunofluorescence, fluorescence in situ hybridization (FISH), and fluorescence resonance energy transfer (FRET).[1][2] The NHS ester functional group enables a straightforward and efficient method for conjugating the Cy3 fluorophore to primary amines on target molecules like proteins, peptides, and amine-modified oligonucleotides.[2][3]
Core Principle of Amine Labeling
The fundamental principle of this compound chemistry lies in the reaction between the N-hydroxysuccinimidyl ester and a primary amine (-NH2). This reaction, known as acylation, results in the formation of a stable, covalent amide bond, securely attaching the Cy3 dye to the target biomolecule.[1][4] The primary amine targets are typically the ε-amino group of lysine residues and the N-terminal α-amino group of proteins and peptides.[5]
The reaction is highly dependent on pH.[6][7] For the primary amine to be sufficiently nucleophilic to attack the NHS ester, it must be in a non-protonated state.[7] This is achieved under slightly basic conditions, with an optimal pH range of 8.0 to 9.3.[3][8] At this pH, a delicate balance is struck: the amine is reactive, but the competing hydrolysis of the NHS ester, which renders it inactive, is minimized.[5][7] Buffers that do not contain primary amines, such as phosphate, bicarbonate, or borate buffers, are essential for this process to avoid competition for the dye.[5][9]
Below is a diagram illustrating the chemical reaction between a this compound and a primary amine on a biomolecule.
Figure 1: Chemical reaction of this compound with a primary amine.
Quantitative Data
The spectral properties and other quantitative aspects of Cy3 are crucial for experimental design and data analysis.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~550 nm | [4][10][11] |
| Emission Maximum (λem) | ~570 nm | [4][10][11] |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [12] |
| Optimal pH for Labeling | 8.0 - 9.3 | [3][6][8] |
| Recommended Protein Concentration | ≥ 2 mg/mL | [6][9][13] |
Experimental Protocols
A generalized workflow for labeling a protein with this compound involves preparation of the biomolecule and dye, the labeling reaction itself, and subsequent purification of the conjugate.
Figure 2: General workflow for protein labeling with this compound.
Detailed Methodology for Protein Labeling
This protocol is a general guideline for labeling approximately 1 mg of a protein, such as an IgG antibody.[14] Optimization of the dye-to-protein molar ratio is often necessary to achieve the desired degree of labeling (DOL).[5][15]
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[13]
-
Size exclusion chromatography column (e.g., Sephadex G-25)[6][16]
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS).[6][9] If the buffer contains primary amines like Tris or glycine, the protein must be dialyzed against an appropriate buffer.[9]
-
Add 1 M sodium bicarbonate to the protein solution to achieve a final concentration of 100 mM, ensuring the final pH is between 8.0 and 9.0.[6][15]
-
-
Dye Preparation:
-
Labeling Reaction:
-
Slowly add the calculated amount of the this compound solution to the stirring protein solution.[14] A common starting molar ratio of dye to protein is 10:1 to 15:1.[15] The volume of the added dye solution should not exceed 10% of the total reaction volume to avoid protein precipitation.[9][16]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6][14] Gentle stirring or rotation is recommended.[14]
-
-
Purification of the Conjugate:
-
The primary goal of purification is to remove unconjugated (free) dye from the labeled protein.[16]
-
Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with PBS.[14]
-
Apply the reaction mixture to the column. The labeled protein will elute first as a colored band, followed by the slower-moving free dye.[16]
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
-
The DOL can be calculated using the following formulas:
-
Corrected A₂₈₀ = A₂₈₀ - (A₅₅₀ × Correction Factor)
-
The correction factor for Cy3 at 280 nm is approximately 0.08.[16]
-
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
Dye Concentration (M) = A₅₅₀ / ε_Cy3
-
Degree of Labeling (DOL) = Dye Concentration / Protein Concentration
-
-
Signaling Pathway Visualization Example
Cy3-labeled antibodies are frequently used in immunofluorescence to visualize the localization and dynamics of proteins within cellular signaling pathways. For example, a Cy3-labeled secondary antibody can be used to detect a primary antibody targeting a key signaling protein like a Receptor Tyrosine Kinase (RTK).
Figure 3: Visualization of RTK signaling pathway detection.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| Low Labeling Efficiency | - Incorrect buffer (contains amines) - Suboptimal pH - Low protein concentration - Inactive/hydrolyzed dye | - Exchange protein into an amine-free buffer (PBS, HEPES). - Adjust pH to 8.2-8.5. - Concentrate protein to >2 mg/mL. - Use a fresh vial or freshly prepared stock solution of the dye. | [6][9] |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF) - Over-labeling | - Ensure DMSO/DMF volume is <10% of the total reaction volume. - Reduce the molar excess of the dye in the reaction. | [9][16] |
| Low Fluorescence of Conjugate | - Quenching due to over-labeling | - Decrease the dye-to-protein molar ratio. An ideal DOL is often between 2 and 12. | [5][8][9] |
| Loss of Protein Function | - Labeling at a critical functional site | - Reduce the dye-to-protein molar ratio to decrease the overall number of conjugated dye molecules. | [5][9] |
By understanding the core chemical principles and following optimized protocols, researchers can effectively utilize this compound for robust and reliable fluorescent labeling of biomolecules, enabling a wide array of applications in scientific research and development.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. Structure and properties of CY3-NHS Cyanine3-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 9. benchchem.com [benchchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. apexbt.com [apexbt.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. genecopoeia.com [genecopoeia.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to Cy3 NHS Ester: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3 NHS ester is a bright, orange-fluorescent dye widely utilized in the life sciences for the fluorescent labeling of biomolecules.[1] As a member of the cyanine dye family, Cy3 offers excellent photostability and a high quantum yield, making it a robust tool for a variety of applications including immunofluorescence, in situ hybridization, flow cytometry, and Western blotting.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and practical applications of this compound, with a focus on its use in labeling proteins and other amine-containing molecules.
Chemical Structure and Properties
This compound is an amine-reactive derivative of the Cy3 fluorophore. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and specific formation of a stable amide bond with primary amines, such as those found on the side chain of lysine residues in proteins.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that the molecular weight can vary depending on the counter-ion present in the specific formulation.
| Property | Value | References |
| Appearance | Red powder | [4] |
| Molecular Weight | ~590.15 g/mol (with Cl⁻) to 1024.94 g/mol (sulfonated forms) | [1][4] |
| Excitation Maximum (λex) | ~550 - 555 nm | [1][3] |
| Emission Maximum (λem) | ~569 - 570 nm | [1][3] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | ~0.31 | [4][5] |
| Solubility | Soluble in DMSO, DMF; water-soluble for sulfonated forms | [1][4] |
| Optimal pH for Labeling | 8.3 - 8.5 | [3] |
Reactivity and Stability
The NHS ester of Cy3 reacts specifically with primary amines under slightly basic conditions (pH 8.3-8.5) to form a covalent amide bond.[3] The reaction is rapid and efficient, allowing for the straightforward labeling of a wide range of biomolecules.
In its solid, powdered form, this compound is stable for at least 12 months when stored at -20°C and protected from light.[4] Stock solutions in anhydrous DMSO can be stored at -20°C for short periods (e.g., up to two weeks), but fresh preparations are recommended for optimal reactivity.[6] Once conjugated to a target molecule, the resulting amide bond is highly stable.[3]
Experimental Protocols
The following sections provide detailed methodologies for the preparation of this compound and a general protocol for the labeling of proteins.
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
Procedure:
-
Bring the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Vortex the vial thoroughly to ensure the dye is completely dissolved.
-
This stock solution should be used immediately or aliquoted and stored at -20°C, protected from light, for short-term storage. Avoid repeated freeze-thaw cycles.[7]
General Protein Labeling Protocol
This protocol is a general guideline for labeling proteins with this compound. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS)
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer such as PBS. The presence of primary amines (e.g., in Tris buffer) will compete with the labeling reaction.
-
Adjust the pH of the protein solution to 8.3-8.5 using the 1 M sodium bicarbonate buffer. A final protein concentration of 2-10 mg/mL is recommended.[7]
-
-
Calculate the Amount of this compound:
-
Determine the desired molar ratio of dye to protein. A starting point is often a 10-fold molar excess of the dye.[7]
-
Calculate the volume of the this compound stock solution required to achieve this ratio.
-
-
Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[7]
-
-
Purification of the Labeled Protein:
-
Separate the Cy3-labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your buffer of choice (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will be visibly colored.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of Cy3 (~555 nm).
-
Visualizations
Chemical Structure of this compound
Caption: Generalized chemical structure of a this compound.
Reaction of this compound with a Primary Amine
Caption: Reaction of this compound with a primary amine.
Experimental Workflow for Protein Labeling
Caption: General experimental workflow for protein labeling.
References
Cy3 NHS Ester: A Technical Guide to Fluorescent Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Cyanine3 (Cy3) N-hydroxysuccinimide (NHS) ester, a widely used fluorescent dye for labeling biomolecules. It covers the core photophysical properties, detailed experimental protocols for conjugation, and a visual representation of the labeling workflow.
Core Photophysical Properties
Cy3 is a bright and photostable fluorescent dye belonging to the cyanine family.[1] Its NHS ester derivative is one of the most popular amine-reactive forms for covalently attaching the dye to primary amines on proteins, peptides, amine-modified oligonucleotides, and other biomolecules.[2][3][4] The resulting Cy3 conjugates are characterized by their bright orange-yellow fluorescence and relative insensitivity to pH over a wide range (pH 4-10).[2][5][6]
The key quantitative data for Cy3 NHS ester are summarized in the table below. It is important to note that while the excitation and emission maxima are consistent, values for extinction coefficient and quantum yield can vary between suppliers and measurement conditions.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 550 - 555 nm | [1][3][5] |
| Emission Maximum (λem) | 569 - 570 nm | [1][5][7] |
| Molar Extinction Coefficient | 150,000 - 162,000 M⁻¹cm⁻¹ | [1][7][8][9] |
| Fluorescence Quantum Yield | ~0.31 | [7][10] |
| Recommended Laser Lines | 532 nm or 555 nm | [3][5] |
| Compatible Filter Sets | TRITC (tetramethylrhodamine) | [1][5] |
| Solubility | DMSO, DMF | [1] |
Experimental Protocols
Successful labeling with this compound depends on careful control of reaction conditions, particularly pH and the purity of the biomolecule. The NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) to form a stable amide bond.[3] This reaction is most efficient at an alkaline pH of 8.0-9.0.[11][12]
Protocol 1: Labeling of Proteins (e.g., IgG Antibodies)
This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The procedure can be scaled up or down, maintaining the same molar ratios of reagents.[2]
1. Preparation of Protein Solution:
-
Dissolve the antibody in a buffer free of primary amines, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS). Buffers containing Tris or glycine will compete for the NHS ester and must be removed, for example, by dialysis against PBS.[11][13]
-
Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[11][13]
-
The recommended protein concentration is between 2-10 mg/mL to ensure efficient labeling.[13][14]
2. Preparation of this compound Stock Solution:
-
Allow the vial of this compound powder to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution, typically at a concentration of 10 mg/mL or 10 mM.[2][13]
-
This stock solution should be prepared fresh for each labeling reaction, as the reactive NHS ester is not stable in solution for extended periods.[2][11]
3. Conjugation Reaction:
-
While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound stock solution. A molar ratio of 5:1 to 15:1 (dye:protein) is a good starting point for optimization.[15]
-
Incubate the reaction mixture for 1 hour at room temperature with continuous, gentle stirring, protected from light.[2][16]
4. Purification of the Labeled Protein:
-
Separate the Cy3-labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.2-7.4).[13][15]
-
Load the reaction mixture onto the column. The first colored band to elute is the labeled protein, while the free dye will elute later.
-
Collect the fractions containing the labeled protein. The degree of labeling (DOL) can be determined spectrophotometrically.
-
Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, often with a stabilizer like 0.1% bovine serum albumin (BSA).[9][16]
Protocol 2: Labeling of Amine-Modified Oligonucleotides
This protocol is suitable for labeling approximately 100 nmol of an amine-modified oligonucleotide.[2]
1. Preparation of Oligonucleotide Solution:
-
Dissolve ~100 nmol of the amine-modified oligonucleotide in 225 µL of water.
-
Add 75 µL of 1 M sodium bicarbonate buffer and 150 µL of acetonitrile.[2]
2. Preparation of this compound Stock Solution:
-
Dissolve 1 mg of this compound in 30 µL of fresh, anhydrous DMSO.[2]
3. Conjugation Reaction:
-
While vortexing the oligonucleotide solution, slowly add the 30 µL of the this compound solution.
-
Incubate the reaction for 3 hours at room temperature with continuous stirring.[2]
4. Purification of the Labeled Oligonucleotide:
-
Add 1 mL of cold absolute ethanol to the reaction vial, mix well, and incubate at -20°C for 30 minutes to precipitate the oligonucleotide.
-
Centrifuge the solution at ~10,000 rpm for 5 minutes.
-
Carefully remove the supernatant, rinse the pellet with cold 70% ethanol, and briefly dry the pellet.
-
Dissolve the labeled oligonucleotide pellet in water. Further purification can be achieved by reverse-phase HPLC.[2]
Visualized Workflow and Signaling
While this compound is not directly involved in cell signaling, it is a critical tool for visualizing the components of signaling pathways through techniques like immunofluorescence and fluorescence in situ hybridization (FISH).[3] The following diagram illustrates the general experimental workflow for labeling a target protein, which can then be used to probe these cellular mechanisms.
References
- 1. goldbio.com [goldbio.com]
- 2. genecopoeia.com [genecopoeia.com]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. apexbt.com [apexbt.com]
- 9. broadpharm.com [broadpharm.com]
- 10. This compound, 2632339-91-2 | BroadPharm [broadpharm.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. interchim.fr [interchim.fr]
- 13. medchemexpress.com [medchemexpress.com]
- 14. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
A Technical Guide to NHS Ester Reactions with Proteins for Researchers and Drug Development Professionals
An in-depth exploration of the core mechanisms, experimental considerations, and practical applications of N-Hydroxysuccinimide ester chemistry in bioconjugation.
N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, widely utilized for their ability to efficiently and selectively form stable amide bonds with primary amines on proteins.[1][2][3] This technical guide provides a comprehensive overview of the NHS ester reaction mechanism, critical parameters influencing conjugation efficiency, detailed experimental protocols, and potential challenges for researchers, scientists, and professionals in drug development.
Core Principles of the NHS Ester Reaction
The fundamental reaction between an NHS ester and a protein is a nucleophilic acyl substitution.[3] The primary targets for this reaction are the ε-amino group (-NH₂) of lysine residues and the α-amino group at the N-terminus of the polypeptide chain.[4] The reaction proceeds under mild, aqueous conditions, which is crucial for preserving the native structure and function of sensitive biomolecules like proteins and antibodies.[1]
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The unprotonated primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient and unstable tetrahedral intermediate.
-
Amide Bond Formation and NHS Release: The intermediate collapses, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[1][2][3]
A significant competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile. This side reaction produces an unreactive carboxylic acid and NHS, thereby reducing the efficiency of the desired protein conjugation.[1][3]
Factors Influencing Reaction Efficiency
Successful conjugation with NHS esters is critically dependent on the careful control of several experimental parameters.
| Parameter | Optimal Condition/Range | Rationale & Considerations |
| pH | 7.2 - 8.5 | The pH is the most critical factor.[1] At acidic pH, primary amines are protonated (R-NH3+) and non-nucleophilic.[1] At high pH, the rate of competing hydrolysis of the NHS ester increases significantly.[1][5] An optimal pH of 8.3-8.5 is often recommended for modifying proteins and peptides.[3][5][6] |
| Buffer Composition | Amine-free buffers (e.g., Phosphate, Carbonate-Bicarbonate, HEPES, Borate) | Buffers containing primary amines, such as Tris, are incompatible as they will compete with the target protein for reaction with the NHS ester.[1] |
| Temperature | 4°C to Room Temperature | Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[3] The optimal time depends on the specific reactants and their concentrations. |
| NHS Ester Stability | Store desiccated; dissolve immediately before use in anhydrous DMSO or DMF | NHS esters are moisture-sensitive and prone to hydrolysis.[1][7] Stock solutions in aqueous buffers are not recommended. |
| Protein Concentration | 1-10 mg/mL | Higher protein concentrations can favor the desired aminolysis reaction over hydrolysis.[5][] |
| Molar Excess of NHS Ester | 5- to 20-fold molar excess | A molar excess of the NHS ester is typically used to drive the reaction to completion.[1] The optimal ratio depends on the number of accessible amines on the protein and the desired degree of labeling. |
Competing Reactions and Side Products
While NHS esters are highly selective for primary amines, side reactions can occur with other nucleophilic amino acid residues, particularly if the reaction conditions are not optimal.[4]
| Amino Acid Residue | Side Reaction Product | Conditions Favoring Side Reaction | Stability of Linkage |
| Tyrosine (Tyr) | O-acyl ester | Lower pH values (around 6.0)[3][4] | Less stable than amide bonds[3] |
| Serine (Ser) & Threonine (Thr) | O-acyl ester | Lower pH values where primary amines are less reactive[3][4] | Less stable than amide bonds[3] |
| Cysteine (Cys) | Thioester | The sulfhydryl group is a potent nucleophile[3][4] | More labile than an amide bond[3] |
| Histidine (His) | Acylated imidazole ring | Can occur under standard labeling conditions[4] | Generally less stable than amide bonds |
It is important to note that these side reactions are generally less efficient than the reaction with primary amines, and the resulting linkages are often less stable.[4]
Quantitative Data on NHS Ester Stability
The stability of the NHS ester in aqueous solution is a critical factor determining the efficiency of the conjugation reaction. The primary competing reaction is hydrolysis, which is highly dependent on pH.
| pH | Half-life of NHS Ester |
| 7.0 (at 0°C) | 4-5 hours[9] |
| 7.0 (in aqueous solution) | Several hours[1] |
| 8.5 (50 mM borate buffer) | Not specified, but hydrolysis is a competing reaction |
| 8.6 (at 4°C) | 10 minutes[9] |
| 9.0 | Mere minutes[1] |
Experimental Protocols
Below are generalized protocols for the labeling of proteins with NHS esters. It is recommended to perform small-scale trial reactions to optimize the conditions for a specific protein and NHS ester reagent.
Materials
-
Protein of interest (1-10 mg/mL in an amine-free buffer)
-
NHS ester reagent
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 7.2-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
General Protein Labeling Protocol
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Perform the Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[1] The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.[1]
-
Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.
-
-
Quench the Reaction:
-
To stop the labeling reaction, add a quenching solution containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[9] This will consume any unreacted NHS ester.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted NHS ester and the NHS leaving group from the labeled protein using size-exclusion chromatography, dialysis, or another suitable purification method.
-
Visualizing the Process
To better understand the chemical and logical relationships in NHS ester reactions, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
A Technical Guide to the Solubility and Stability of Cy3 NHS Ester in Different Buffers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical parameters governing the solubility and stability of Cyanine 3 (Cy3) N-hydroxysuccinimide (NHS) ester. Understanding these factors is paramount for successful and reproducible bioconjugation, ensuring high labeling efficiency and the integrity of labeled biomolecules. This document offers detailed information on solvent and buffer choices, pH considerations, and storage conditions, supplemented with experimental protocols and visualizations to aid in experimental design and execution.
Core Principles: Solubility and Stability of Cy3 NHS Ester
The utility of this compound as a fluorescent labeling reagent hinges on its reactivity with primary amines on biomolecules such as proteins, peptides, and modified oligonucleotides. However, the efficiency of this reaction is intrinsically linked to the reagent's solubility and its stability in the chosen reaction environment.
Solubility: this compound is inherently hydrophobic and thus exhibits poor solubility in aqueous solutions.[1][2] To achieve the necessary concentrations for efficient labeling, it is standard practice to first dissolve the dye in an anhydrous polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), before its introduction into the aqueous reaction buffer.[3][4][5] The final concentration of the organic solvent in the reaction mixture should be minimized (typically ≤10% v/v) to avoid potential denaturation of the target biomolecule.[5] For applications intolerant of organic solvents, a sulfonated version, Sulfo-Cy3 NHS ester, offers a water-soluble alternative.[6][7]
Stability and Hydrolysis: The primary factor limiting the stability of this compound in aqueous buffers is its susceptibility to hydrolysis. The NHS ester functional group readily reacts with water, leading to the formation of an unreactive carboxylic acid and the release of N-hydroxysuccinimide. This competing reaction reduces the amount of active dye available to react with the target primary amines, thereby lowering the labeling efficiency.[8][9][10][11]
The rate of this hydrolysis is highly dependent on the pH of the buffer. As the pH increases, the concentration of hydroxide ions, a potent nucleophile, also increases, leading to a significantly faster rate of hydrolysis.[8][10] This necessitates a careful balance in selecting the reaction pH: it must be high enough to ensure that the target primary amines are sufficiently deprotonated and nucleophilic, yet not so high as to cause rapid hydrolysis of the NHS ester.
Quantitative Data on Solubility and Stability
For ease of comparison, the following tables summarize the key quantitative data regarding the solubility and stability of this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ≥59 mg/mL | [5][12] |
| N,N-Dimethylformamide (DMF) | Soluble | [1][3] |
| Ethanol (with ultrasonication) | ≥25.3 mg/mL | [12] |
| Water | Insoluble | [1][2][12] |
Table 2: Half-life of NHS Ester Hydrolysis at Various pH Values
| pH | Temperature | Half-life | Reference |
| 7.0 | 0°C | 4 - 5 hours | [8][10] |
| 7.0 | Room Temperature | ~7 hours | |
| 8.0 | Room Temperature | 210 minutes | |
| 8.5 | Room Temperature | 180 minutes | |
| 8.6 | 4°C | 10 minutes | [8][10] |
| 8.6 | Room Temperature | ~10 minutes | [13] |
| 9.0 | Room Temperature | 125 minutes |
Recommended Buffers and Reaction Conditions
The choice of buffer is critical for a successful conjugation reaction. The optimal pH for labeling with this compound is a compromise between maximizing the nucleophilicity of the target primary amines and minimizing the rate of ester hydrolysis. A pH range of 7.2 to 9.0 is generally employed, with a pH of 8.3-8.5 often recommended for optimal results.[3][6][9][10]
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS): A commonly used buffer, typically at a pH of 7.2-7.4.[14][15]
-
Sodium Bicarbonate/Carbonate Buffer: Effective for maintaining a pH in the optimal range of 8.3-9.4.[3][9] A concentration of 0.1 M is frequently used.[3]
-
Borate Buffer: Another suitable option for maintaining a basic pH.[9][10]
-
HEPES Buffer: Can be used at a pH between 7.2 and 8.5.[10]
Buffers to Avoid:
It is crucial to avoid buffers that contain primary amines, as these will compete with the target biomolecule for reaction with the this compound. Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine should not be used in the labeling reaction.[3][15]
Experimental Protocols
The following are generalized protocols for the preparation of this compound stock solutions and the labeling of proteins.
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL or 10 mM).[4][14][15]
-
Vortex the vial thoroughly to ensure the dye is completely dissolved.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
This stock solution should be used immediately for the best results. If short-term storage is necessary, it can be stored in small aliquots at -20°C for up to two weeks, protected from light and moisture.[9][14]
Protein Labeling with this compound
Objective: To covalently label a protein with this compound.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
This compound stock solution (from section 4.1)
-
Gel filtration column (e.g., Sephadex G-25) or dialysis equipment for purification
-
Reaction tubes
Procedure:
-
Prepare the Protein Solution:
-
Calculate Reagent Volumes:
-
Labeling Reaction:
-
Purification:
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, using spectrophotometry. This involves measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy3 (~555 nm).
-
Visualizations
The following diagrams illustrate the key chemical reaction and a typical experimental workflow for bioconjugation with this compound.
Caption: Chemical reaction pathway of this compound with a primary amine.
References
- 1. ibiantech.com [ibiantech.com]
- 2. Structure and properties of CY3-NHS Cyanine3-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 3. interchim.fr [interchim.fr]
- 4. genecopoeia.com [genecopoeia.com]
- 5. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 6. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 7. apexbt.com [apexbt.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. pdf.dutscher.com [pdf.dutscher.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. apexbt.com [apexbt.com]
- 13. nanocomposix.com [nanocomposix.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Safety Precautions and Handling of Cy3 NHS Ester Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety precautions and handling procedures for Cy3 NHS ester powder. Adherence to these guidelines is critical to ensure personal safety, maintain experimental integrity, and prevent contamination in the laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, a reactive fluorescent dye, requires careful handling to avoid potential health hazards. While specific toxicity data is limited, the primary risks are associated with inhalation of the powder and contact with skin and eyes. A comprehensive personal protective equipment (PPE) plan is mandatory for all personnel handling this compound.
Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is a best practice. Always check the manufacturer's data for breakthrough times.[1][2] |
| Eyes/Face | Safety goggles and face shield | Goggles must be splash-proof. A face shield should be worn over goggles when handling the powder or solutions to provide an additional layer of protection.[1][2] |
| Body | Laboratory coat and chemical-resistant apron | A fully buttoned lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat, especially when handling larger quantities or when there is a risk of splashing.[1][2] |
| Respiratory | Fume hood or respirator | All handling of the solid powder and initial reconstitution should be conducted in a certified chemical fume hood to minimize the risk of inhaling dust particles.[1] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges may be necessary.[2] |
Storage and Stability of this compound
Proper storage is crucial to maintain the reactivity and fluorescence of this compound. Both the powdered form and reconstituted solutions have specific storage requirements.
Storage Conditions for Powder and Solutions
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C[3][4][5] | 12 to 24 months[3][6] | Store in a desiccated environment and protect from light.[4][6] |
| Reconstituted in DMSO | -20°C | Up to 2 weeks[7] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[7] |
| Reconstituted in DMSO | -80°C | Up to 6 months[8] | Protect from light and store under nitrogen for optimal stability.[8] |
| Aqueous Solutions | Use immediately | Not recommended for storage | NHS esters are readily hydrolyzed in aqueous solutions.[7] |
Safe Handling and Experimental Protocols
A systematic approach to handling this compound powder is essential to prevent exposure and ensure accurate and reproducible experimental results.
General Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound powder from receipt to use in a labeling reaction.
Caption: A flowchart illustrating the key steps for the safe handling of this compound powder.
Detailed Protocol for Protein Labeling
This protocol provides an example of labeling an antibody with this compound. The optimal conditions may need to be determined experimentally for different proteins.[9]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Protein (e.g., IgG) solution (2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 8.5 ± 0.5)[8]
-
1 M Sodium Bicarbonate
-
Purification column (e.g., Sephadex G-25)[8]
Procedure:
-
Prepare the Dye Stock Solution:
-
Prepare the Protein Solution:
-
Perform the Conjugation Reaction:
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[8]
-
Collect the fractions containing the dye-protein conjugate.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary to minimize harm.
First Aid Measures
| Exposure | Action |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[11] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation persists, call a physician. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer artificial respiration. Seek medical attention if symptoms persist.[11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person and consult a physician.[11] |
Spill Response
The following diagram outlines the logical steps for responding to a spill of this compound powder.
Caption: A logical flow diagram for responding to a spill of this compound powder.
Waste Disposal
All waste generated from handling this compound, including contaminated consumables (gloves, pipette tips, weighing boats) and unused solutions, is considered hazardous waste.[2] It must be collected in designated, sealed, and clearly labeled hazardous waste containers for disposal according to institutional and local regulations.[2] Do not pour any waste down the drain.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. goldbio.com [goldbio.com]
- 6. apexbt.com [apexbt.com]
- 7. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.dutscher.com [pdf.dutscher.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
A Technical Guide to Cyanine Dyes for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide serves as a comprehensive introduction to cyanine dyes, a versatile class of synthetic fluorophores indispensable in modern fluorescence microscopy. We will explore their fundamental properties, delve into detailed experimental protocols, and provide a comparative analysis of the most commonly utilized cyanine dyes to empower researchers in their experimental design and execution.
Introduction to Cyanine Dyes
Cyanine dyes are a class of synthetic fluorescent molecules characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine chain.[1] Their immense popularity in biomedical research is attributed to their exceptionally high molar extinction coefficients, typically ranging from 150,000 to 300,000 M⁻¹cm⁻¹, and moderate to high quantum yields, which collectively result in intensely bright fluorescent signals.[1] These advantageous properties, combined with the ability to tune their spectral characteristics, make them invaluable tools for a wide array of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2]
The spectral properties of cyanine dyes, specifically their absorption and emission maxima, are determined by the length of the polymethine bridge and the structure of the heterocyclic nuclei.[1] This structural-photophysical relationship allows for the rational design and synthesis of custom dyes with spectral profiles tailored to specific experimental needs.[1] For instance, the widely used Cy3, Cy5, and Cy7 dyes possess progressively longer polymethine chains, resulting in emission maxima in the yellow-orange, red, and near-infrared (NIR) regions of the electromagnetic spectrum, respectively.[1]
Core Properties of Common Cyanine Dyes
The selection of an appropriate cyanine dye is critical for the success of a fluorescence microscopy experiment. The following table summarizes the key photophysical properties of the most prevalent cyanine dyes—Cy3, Cy5, and Cy7—to facilitate informed decision-making and experimental planning.
| Property | Cy3 | Cy5 | Cy7 |
| Excitation Maximum (λex) | ~550 nm[][4] | ~650 nm[5][6] | ~750 nm[][5] |
| Emission Maximum (λem) | ~570 nm[][4] | ~670 nm[5][6] | ~776 nm[5] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹[1] | ~250,000 cm⁻¹M⁻¹[7] |
| Quantum Yield (Φ) | ~0.15 - 0.2[8] | ~0.2 - 0.28[6][8] | ~0.1 - 0.3[7] |
| Color | Orange-Red[] | Far-Red[5] | Near-Infrared (NIR)[5][9] |
| Key Features | Bright fluorescence, pH insensitive, suitable for TRITC filter sets.[] | High sensitivity, compatible with CCD detectors, low background interference.[2][5] | Deep tissue penetration, minimal autofluorescence, ideal for in vivo imaging.[5][7][9] |
Note: Spectral properties can exhibit slight variations depending on the conjugation partner and the local chemical microenvironment.[7][10]
Experimental Protocols
The covalent attachment of cyanine dyes to biomolecules is a crucial step in generating fluorescent probes for microscopy.[1] The choice of conjugation chemistry is dictated by the available functional groups on the target biomolecule. The two most common and robust methods involve the reaction of N-hydroxysuccinimidyl (NHS) esters with primary amines and the reaction of maleimides with thiols.[1]
Protein Labeling with NHS-Ester Cyanine Dyes
N-hydroxysuccinimide (NHS) ester-activated cyanine dyes are among the most popular reagents for covalently labeling proteins.[11] This method is extensively used for preparing fluorescently tagged proteins for a multitude of applications, including fluorescence microscopy, flow cytometry, immunoassays, and in vivo imaging.[11] The NHS ester group reacts efficiently with primary amino groups (-NH2) on proteins, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond.[11]
Methodology:
-
Protein Preparation:
-
Dye Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the dye solution to achieve the desired molar ratio of dye to protein. A molar ratio of 5:1 to 10:1 (dye:antibody) is a common starting point for antibody labeling.[14]
-
Add the dye solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[11][14]
-
-
Purification:
-
Characterization:
Protein Labeling with Maleimide Cyanine Dyes
Maleimide chemistry provides a selective method for labeling proteins at sulfhydryl groups (-SH), typically found in cysteine residues.[13] This approach is particularly advantageous when amine-based labeling (e.g., NHS esters) might interfere with a protein's function, such as the antigen-binding site of an antibody.[13]
Methodology:
-
Antibody Preparation (Optional Reduction):
-
If the antibody lacks a sufficient number of free sulfhydryl groups, a selective reduction of the hinge-region disulfide bonds may be necessary.[13]
-
Prepare a fresh solution of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[13]
-
Incubate the antibody with a 10-fold molar excess of the reducing agent for approximately 30 minutes at room temperature.[15]
-
If DTT is used, it must be removed via dialysis or a desalting column prior to adding the maleimide dye.[16]
-
-
Dye Preparation:
-
Conjugation Reaction:
-
The reaction should be performed in a buffer at a neutral pH range of 6.5-7.5.[13]
-
Add the maleimide dye solution to the antibody solution at a molar ratio of 10-20 moles of dye per mole of protein.[15]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[15]
-
-
Purification and Characterization:
-
Purify the conjugate using size exclusion chromatography or dialysis to remove unreacted dye.
-
Characterize the degree of labeling spectrophotometrically as described for NHS ester labeling.
-
Experimental Workflows and Logical Relationships
To visualize the practical application of cyanine dyes, the following diagrams, generated using the DOT language, illustrate key experimental workflows and decision-making processes.
Caption: Workflow for Amine- and Thiol-Reactive Antibody Labeling.
Caption: Generalized Immunofluorescence Staining Protocol.
Caption: Decision tree for selecting an appropriate cyanine dye.
Applications in Drug Development and Research
Cyanine dyes are pivotal in various stages of drug development and fundamental biological research. Their utility spans from in vitro cellular analysis to in vivo whole-animal imaging.[7]
-
Immunofluorescence Microscopy: Cyanine dye-conjugated antibodies are workhorses in immunofluorescence, enabling the visualization of specific proteins and cellular structures with high sensitivity and specificity.[1] The availability of a wide range of cyanine dyes with distinct spectral properties facilitates multiplex imaging, where multiple targets can be visualized simultaneously.[1]
-
In Vivo Imaging: The near-infrared properties of dyes like Cy7 make them ideal for in vivo imaging experiments.[9] NIR photons can penetrate tissues more effectively than those in the visible range, and there is minimal autofluorescence from biological samples in this spectral region, leading to an improved signal-to-noise ratio.[7][9] This is particularly valuable for tracking tumor growth, monitoring drug biodistribution, and assessing treatment response in preclinical models.[17][18]
-
Nucleic Acid Detection: Cyanine dyes are frequently used to label nucleic acids for applications such as fluorescence in situ hybridization (FISH) to detect specific DNA or RNA sequences within cells and tissues.[8][9]
-
Flow Cytometry: In flow cytometry, cyanine dyes are employed to label cells or cellular components, allowing for the analysis and sorting of cell populations based on their fluorescent signatures.[6][9]
Conclusion
Cyanine dyes represent a powerful and versatile class of fluorescent probes that have revolutionized fluorescence microscopy. Their bright, stable fluorescence and tunable spectral properties make them indispensable for a wide range of applications in biological research and drug development.[5] By understanding their core properties and adhering to optimized experimental protocols for conjugation and staining, researchers can effectively leverage cyanine dyes to gain critical insights into complex biological processes, from the subcellular to the whole-organism level.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyanine - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 10. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. interchim.fr [interchim.fr]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. Main uses of cyanine dyes | AxisPharm [axispharm.com]
- 18. crimsonpublishers.com [crimsonpublishers.com]
Cy3 NHS Ester: A Technical Guide for Labeling Primary Amines on Biomolecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Cy3 N-hydroxysuccinimidyl (NHS) ester, a widely used fluorescent dye for covalently labeling primary amines on biomolecules such as proteins, peptides, and amine-modified nucleic acids.[1][2] Its bright orange fluorescence, high chemical stability, and well-established labeling protocols make it an invaluable tool in various life science applications, including immunocytochemistry, flow cytometry, fluorescence in situ hybridization (FISH), and drug delivery studies.[3][4][5]
Core Principles of Cy3 NHS Ester Chemistry
This compound facilitates the covalent attachment of the Cy3 fluorophore to biomolecules through a reaction with primary amine groups (-NH2). These primary amines are commonly found on the N-terminus of proteins and the side chain of lysine residues.[6][7] The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[8][9]
The efficiency of this labeling reaction is highly pH-dependent. Optimal labeling occurs under slightly basic conditions (pH 8.0-9.5), where the primary amines are deprotonated and thus more nucleophilic.[6][10] However, at higher pH values, the rate of hydrolysis of the NHS ester increases, which can compete with the desired labeling reaction.[9][11] Therefore, careful control of the reaction pH is crucial for achieving high labeling efficiency.
Quantitative Data
The following tables summarize the key quantitative properties of this compound and its sulfonated, more water-soluble counterpart, Sulfo-Cy3 NHS ester.
Table 1: Physicochemical and Spectral Properties of this compound Variants
| Property | This compound | Sulfo-Cy3 NHS Ester | Reference(s) |
| Molecular Weight | ~590.15 g/mol (non-sulfonated) | ~727.84 g/mol (sulfonated) | [2][12] |
| Appearance | Red powder | Red powder | [2][6] |
| Solubility | Soluble in organic solvents (DMSO, DMF) | Water-soluble | [12][13] |
| Excitation Maximum (λex) | ~550-555 nm | ~548-555 nm | [4][6][12] |
| Emission Maximum (λem) | ~569-570 nm | ~563-570 nm | [4][6][12] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | [12][14] |
| Fluorescence Quantum Yield (Φ) | ~0.31 | ~0.31 | [2][12] |
| Optimal Reaction pH | 8.0 - 9.5 | 8.0 - 9.5 | [6][10] |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester | N-Hydroxysuccinimide (NHS) ester | [1][6] |
| Reacts With | Primary amines (-NH₂) | Primary amines (-NH₂) | [6][7] |
Table 2: Storage and Stability
| Condition | This compound (Solid) | This compound (in Anhydrous DMSO/DMF) | Cy3-labeled Conjugate | Reference(s) |
| Storage Temperature | -20°C | -20°C | 4°C or -20°C | [6][13][15] |
| Stability | Up to 12-24 months, desiccated and protected from light. | Up to 2 weeks. Avoid repeated freeze-thaw cycles. | Up to 2 months at 4°C with sodium azide. Longer-term at -20°C. | [2][6][13][15][16] |
| Light Sensitivity | Protect from prolonged light exposure. | Protect from light. | Protect from light to prevent photobleaching. | [15][17] |
Experimental Protocols
Below are detailed, generalized protocols for labeling proteins (e.g., antibodies) and amine-modified oligonucleotides with this compound. It is important to note that optimal conditions, such as the molar ratio of dye to biomolecule, may need to be determined empirically for each specific application.[10][16]
Protocol 1: Labeling of Proteins (e.g., IgG Antibodies)
This protocol is optimized for labeling approximately 1 mg of an IgG antibody.
Materials:
-
Protein (e.g., IgG) solution (2-10 mg/mL in amine-free buffer like PBS)[18]
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
1 M Sodium Bicarbonate buffer (pH 8.5-9.5)[15]
-
Purification column (e.g., Sephadex G-25)[15]
-
Reaction tubes
-
Pipettes and tips
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or buffer exchange the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.[18]
-
Adjust the protein concentration to 2-10 mg/mL. Higher protein concentrations generally lead to better labeling efficiency.[10][18]
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, allow the vial of this compound to warm to room temperature.
-
Add the appropriate amount of anhydrous DMSO or DMF to the vial to create a 10 mg/mL stock solution.[15][18] Vortex thoroughly to ensure the dye is completely dissolved. Do not store the dye in solution for extended periods.[16]
-
-
Labeling Reaction:
-
Calculate the volume of this compound stock solution needed to achieve the desired molar ratio of dye to protein. A molar ratio of 10:1 (dye:protein) is a common starting point.[15][18]
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing or stirring.[19]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[15][18] Continuous gentle mixing during incubation is recommended.
-
-
Purification of the Conjugate:
-
Separate the Cy3-labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).[15]
-
Collect the fractions containing the labeled protein, which will be visibly colored and will elute first.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3 (~555 nm).
-
The calculation requires the molar extinction coefficients of the protein and the dye, and a correction factor for the dye's absorbance at 280 nm.[12][16]
-
Protocol 2: Labeling of Amine-Modified Oligonucleotides
This protocol is a general guideline for labeling amine-modified DNA or RNA.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Ethanol (absolute and 70%)
-
Nuclease-free water
-
Reaction tubes
-
Pipettes and tips
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5).[8]
-
-
Prepare the this compound Stock Solution:
-
As described in Protocol 1, prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Purification of the Labeled Oligonucleotide:
-
Precipitate the labeled oligonucleotide by adding 3 volumes of cold absolute ethanol.
-
Incubate at -20°C for at least 30 minutes.[19]
-
Centrifuge to pellet the oligonucleotide, carefully remove the supernatant, and wash the pellet with cold 70% ethanol.[19]
-
Air-dry the pellet and resuspend it in nuclease-free water or a suitable buffer.
-
Alternatively, purification can be performed using reverse-phase HPLC or a desalting column.[8][19]
-
Visualizations
Chemical Reaction Mechanism
The following diagram illustrates the reaction between this compound and a primary amine on a biomolecule.
Caption: Reaction of this compound with a primary amine to form a stable amide bond.
Experimental Workflow for Protein Labeling
This diagram outlines the key steps in a typical protein labeling experiment using this compound.
Caption: A typical workflow for labeling proteins with this compound.
Representative Application: Immunofluorescence Staining
Cy3-labeled antibodies are frequently used in immunofluorescence to visualize specific proteins within cells. This diagram illustrates a simplified workflow for this application.
Caption: Simplified workflow for immunofluorescence using a Cy3-labeled antibody.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. ibiantech.com [ibiantech.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. lifetein.com [lifetein.com]
- 5. assaygenie.com [assaygenie.com]
- 6. This compound | AAT Bioquest [aatbio.com]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | 146368-16-3 [chemicalbook.com]
- 13. apexbt.com [apexbt.com]
- 14. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. pdf.dutscher.com [pdf.dutscher.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. genecopoeia.com [genecopoeia.com]
An In-depth Technical Guide to Bioconjugation Using Cy3 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and methodologies for the bioconjugation of biomolecules using Cyanine3 (Cy3) N-hydroxysuccinimide (NHS) ester. Cy3 is a bright, photostable fluorescent dye widely employed in biological research for labeling proteins, antibodies, and nucleic acids.[1] Its NHS ester derivative is a popular amine-reactive reagent that facilitates the covalent attachment of the dye to biomolecules.[2]
Core Principles of Cy3 NHS Ester Chemistry
The foundation of this compound chemistry lies in the reaction between the N-hydroxysuccinimide ester functional group and primary amines (-NH₂) present on biomolecules.[3] This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond, covalently linking the Cy3 dye to the target molecule, and the release of N-hydroxysuccinimide as a byproduct.[3] The primary targets for this reaction on proteins are the ε-amino group of lysine residues and the N-terminal α-amino group.[4]
The efficiency of this conjugation is highly dependent on the pH of the reaction buffer. The optimal pH range is typically between 7.2 and 8.5.[3][4] Below this range, the primary amines are protonated (-NH₃⁺), rendering them less nucleophilic and thus less reactive.[3] Conversely, at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the labeling efficiency.[3][5]
Buffers for the conjugation reaction must be free of primary amines, such as Tris or glycine, as these will compete with the target biomolecule for reaction with the NHS ester.[6] Suitable buffers include phosphate, bicarbonate, HEPES, or borate buffers.[3]
dot
Caption: Reaction mechanism of this compound with a primary amine on a protein.
Quantitative Data for Cy3
The following table summarizes the key quantitative parameters for Cy3 dye, which are crucial for experimental design and data analysis.
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | ~550-555 nm | [1][7][8][9] |
| Emission Maximum (λem) | ~569-570 nm | [1][7][8][9] |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [1][9][10][11] |
| Quantum Yield (Φ) | ~0.31 | [9][11] |
| Correction Factor at 280 nm (CF₂₈₀) | 0.08 | [1] |
Experimental Protocols
This section provides a generalized protocol for labeling proteins and oligonucleotides with this compound. It is important to note that the optimal conditions, particularly the dye-to-biomolecule molar ratio, may need to be determined empirically for each specific application.[12][13]
Protein Labeling Protocol (e.g., IgG Antibody)
-
Protein Preparation:
-
The protein solution should be at a concentration of 2-10 mg/mL for optimal labeling efficiency.[6]
-
The buffer must be free of primary amines (e.g., Tris, glycine). If necessary, exchange the protein into a suitable buffer like PBS (Phosphate Buffered Saline) or 100 mM sodium bicarbonate buffer, pH 7.2-8.5, via dialysis or a desalting column.[4][6][14]
-
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of the this compound by dissolving it in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6][12] This solution should be prepared fresh as the NHS ester is moisture-sensitive and not stable in solution for extended periods.[8][12]
-
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate if needed.[6][7]
-
Add the this compound stock solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein.[6][15] The final volume of DMSO or DMF should be less than 10% of the total reaction volume to avoid protein denaturation.[16]
-
Incubate the reaction for 60 minutes at room temperature with gentle stirring or rotation, protected from light.[6][14]
-
-
Purification:
-
Remove unreacted, hydrolyzed dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column).[14][15][16] The labeled protein will elute first as a colored band, followed by the smaller, free dye molecules.[16]
-
Alternatively, dialysis or spin concentrators can be used for purification.[14]
-
-
Characterization (Degree of Labeling - DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
-
Calculate the protein concentration and the DOL using the following equations:
-
Oligonucleotide Labeling Protocol
-
Oligonucleotide Preparation:
-
The oligonucleotide must be synthesized with a primary amine modification (e.g., an amino-linker at the 5' or 3' end).
-
Dissolve the amine-modified oligonucleotide in an amine-free buffer. For example, dissolve ~100 nmol in 225 µL of water, then add 75 µL of 1 M sodium bicarbonate buffer.[12]
-
-
Reagent Preparation:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF as described in the protein labeling protocol.[12]
-
-
Conjugation Reaction:
-
Purification:
-
The labeled oligonucleotide can be purified from the excess dye by methods such as ethanol precipitation followed by reverse-phase HPLC.[12]
-
dot
Caption: General experimental workflow for bioconjugation with this compound.
Applications and Considerations
Cy3-conjugated biomolecules are invaluable tools in a wide array of applications, including:
-
Immunofluorescence (IF) and Immunohistochemistry (IHC): Labeled antibodies are used to visualize the localization of specific proteins in cells and tissues.[7]
-
Fluorescence In Situ Hybridization (FISH): Labeled oligonucleotide probes are used to map the location of specific genetic sequences within cells.[7]
-
Flow Cytometry: Labeled antibodies or other proteins are used for cell sorting and analysis.[17]
-
Microscopy and Live-Cell Imaging: To track the dynamics and interactions of biomolecules in real-time.[18]
A critical consideration is the Degree of Labeling (DOL). Over-labeling can lead to self-quenching of the fluorophore, reducing the fluorescence signal, and may also interfere with the biological activity of the labeled molecule.[16][19][20] Therefore, optimizing the dye-to-biomolecule ratio is essential for achieving bright, functional conjugates. The stability of the final conjugate should also be considered; they should be stored protected from light at 4°C for short-term storage or at -20°C or -80°C for long-term storage, often with a carrier protein like BSA and a bacteriostatic agent like sodium azide.[15]
References
- 1. goldbio.com [goldbio.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | AAT Bioquest [aatbio.com]
- 8. Structure and properties of CY3-NHS Cyanine3-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 9. This compound, 2632339-91-2 | BroadPharm [broadpharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 12. genecopoeia.com [genecopoeia.com]
- 13. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. benchchem.com [benchchem.com]
- 17. Cyanine3 NHS ester | AxisPharm [axispharm.com]
- 18. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 19. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 20. vectorlabs.com [vectorlabs.com]
An In-depth Technical Guide to the Storage and Handling of Cy3 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage and handling procedures for Cy3 NHS ester, a widely used fluorescent dye for labeling primary amines in biomolecules. Adherence to these recommendations is critical for ensuring the reagent's stability, reactivity, and the successful outcome of conjugation experiments.
Core Storage and Handling Recommendations
Proper storage and handling are paramount to maintaining the integrity of this compound. The N-hydroxysuccinimidyl (NHS) ester functional group is susceptible to hydrolysis, which can be accelerated by moisture and inappropriate pH conditions.
Storage of Unreconstituted this compound
Upon receipt, the lyophilized powder should be stored under the following conditions to maximize its shelf life.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is the most frequently recommended storage temperature.[1][2][3][4] Some suppliers suggest that storage at <-15°C is also acceptable.[5] | Low temperatures slow down any potential degradation of the reactive NHS ester. |
| Light | Protect from light.[1][2][5][6] | Cyanine dyes are photosensitive and can undergo photobleaching upon prolonged exposure to light, reducing their fluorescence quantum yield. |
| Moisture | Store in a desiccated environment.[1][5][7] | The NHS ester is highly sensitive to moisture, which can cause hydrolysis and inactivate the dye. |
| Inert Atmosphere | Some suppliers recommend storing under nitrogen.[2][6] | An inert atmosphere further minimizes the risk of oxidative damage and hydrolysis. |
Handling and Reconstitution
When preparing to use this compound, it is crucial to prevent the introduction of moisture and to use appropriate solvents.
-
Equilibration: Before opening, allow the vial to warm to room temperature.[8] This prevents condensation of atmospheric moisture inside the vial, which can compromise the dye's reactivity.
-
Solvent Choice: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for reconstituting this compound.[5][9][10][11] Ensure the solvent is of high quality and free of amines.[11]
-
Solution Preparation: Prepare the dye solution immediately before use.[10][12] The reactive NHS ester is less stable in solution compared to its solid form.
Storage of Reconstituted this compound
If a reconstituted stock solution is not used immediately, it can be stored for a limited time with proper precautions.
| Parameter | Recommendation | Rationale |
| Temperature | Aliquots can be stored at -20°C for up to two weeks.[5][10][13][14] For longer-term storage of up to one to six months, -80°C is recommended.[2][6] | Freezing minimizes hydrolysis and degradation of the NHS ester in solution. |
| Light | Protect from light.[5] | As with the solid form, the dye in solution remains light-sensitive. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles.[9][13] | Freeze-thaw cycles can degrade the dye and introduce moisture. It is best to aliquot the stock solution into single-use volumes. |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in protein labeling applications. Optimization may be required depending on the specific protein and experimental goals.
Protocol 1: Reconstitution of this compound
-
Allow the vial of this compound to equilibrate to room temperature.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL or 10 mM).[2][5][10]
-
Vortex the vial until the dye is completely dissolved.[10]
Protocol 2: Protein Labeling with this compound
This protocol is optimized for labeling proteins such as antibodies.
1. Protein Preparation:
- The protein solution should be at a concentration of 2-10 mg/mL for optimal labeling efficiency.[2][8][10]
- Crucially, the protein must be in an amine-free buffer, such as phosphate-buffered saline (PBS). Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[10][15]
- The optimal pH for the labeling reaction is between 8.0 and 9.0.[9][11][16] A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3-8.5.[11][12]
2. Labeling Reaction:
- The molar ratio of this compound to protein is a critical parameter that needs to be optimized. Ratios ranging from 5:1 to 20:1 are commonly tested.[5]
- Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.[12]
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5][9][15]
3. Purification of the Labeled Protein:
- It is essential to remove any unreacted, free dye from the labeled protein conjugate.[8]
- Size-exclusion chromatography, such as with a Sephadex G-25 column, is a common and effective method for this purification.[5] The labeled protein will elute first, followed by the smaller, free dye molecules.
- Commercially available spin columns are also a convenient option for purification.[5][15]
Protocol 3: Storage of Labeled Protein Conjugates
-
Store the purified protein conjugate at 4°C for short-term storage (up to two months), protected from light. The addition of a preservative like sodium azide (e.g., 2 mM) is recommended.[5][12]
-
For long-term storage, aliquot the conjugate and store at -20°C or -80°C.[9][10] The addition of a cryoprotectant like glycerol (20-30%) can help prevent damage from freezing.[15]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in handling and using this compound.
Caption: Workflow for the reconstitution and storage of this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. goldbio.com [goldbio.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. jenabioscience.com [jenabioscience.com]
- 11. interchim.fr [interchim.fr]
- 12. genecopoeia.com [genecopoeia.com]
- 13. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 14. pdf.dutscher.com [pdf.dutscher.com]
- 15. assaygenie.com [assaygenie.com]
- 16. This compound | AAT Bioquest [aatbio.com]
A Technical Deep Dive: Sulfonated vs. Non-Sulfonated Cy3 NHS Esters for Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and fluorescence-based assays, cyanine dyes, particularly Cy3, have become indispensable tools for labeling proteins, nucleic acids, and other biomolecules. The choice between a sulfonated and a non-sulfonated version of the Cy3 N-hydroxysuccinimide (NHS) ester can significantly impact experimental workflows and outcomes. This technical guide provides an in-depth comparison of these two forms, detailing their core differences, quantitative properties, and practical applications to empower researchers in making informed decisions for their specific needs.
Core Differences: The Impact of Sulfonation
The fundamental distinction between the two Cy3 NHS esters lies in the presence of one or more sulfonate (-SO₃⁻) groups on the indolenine rings of the cyanine dye core structure.[1][2] This seemingly minor modification has profound consequences on the physicochemical properties of the dye, primarily its water solubility.
-
Sulfonated Cy3 NHS Ester: The addition of negatively charged sulfonate groups renders the dye highly water-soluble.[2][3] This hydrophilicity is advantageous for labeling biomolecules in purely aqueous buffers, minimizing the need for organic co-solvents that can potentially denature sensitive proteins.[2][3] Furthermore, sulfonation helps to reduce the tendency of the dye molecules to aggregate, which can otherwise lead to fluorescence quenching.[2][4]
-
Non-Sulfonated this compound: Lacking the sulfonate groups, this form of the dye is inherently hydrophobic and possesses low water solubility.[1][5] Consequently, its use in labeling reactions typically necessitates the addition of an organic co-solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to ensure its dissolution in aqueous reaction mixtures.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for both sulfonated and non-sulfonated Cy3 NHS esters, facilitating a direct comparison. While spectral properties are largely similar, subtle differences may be observed depending on the specific formulation and conjugation state.
| Property | Sulfonated this compound | Non-Sulfonated this compound | References |
| Solubility | High in water and polar organic solvents (DMSO, DMF) | Low in water; requires organic co-solvents (DMSO, DMF) for aqueous reactions | [2][3][5] |
| Requirement for Organic Co-solvent | No | Yes | [2][5] |
| Tendency for Aggregation | Low | High | [1][4] |
Table 1: Physicochemical Properties
| Parameter | Sulfonated this compound | Non-Sulfonated this compound | References |
| Excitation Maximum (λex) | ~555 nm | ~555 nm | [1][6] |
| Emission Maximum (λem) | ~570 nm | ~570 nm | [1][6] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | [6] |
| Quantum Yield (Φ) | ~0.1 - 0.15 | ~0.31 (in some reports, but generally comparable to sulfonated) | [3][7] |
| Molecular Weight | Varies (e.g., ~822 g/mol for a monosulfonated version) | Varies (e.g., ~829 g/mol ) | [6][8] |
Table 2: Spectroscopic Properties
Experimental Protocols
The choice between sulfonated and non-sulfonated this compound dictates the specific experimental protocol for labeling primary amines on biomolecules. Below are detailed methodologies for each.
Labeling with Sulfonated this compound
This protocol is suitable for labeling proteins and other biomolecules in an aqueous environment.
Materials:
-
Protein or biomolecule with primary amines (2-10 mg/mL)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0 or PBS, pH 7.2-7.4)[9]
-
Sulfonated this compound
-
Anhydrous DMSO or DMF (for preparing the dye stock solution)
-
Purification column (e.g., Sephadex G-25 size-exclusion column)[10]
-
Elution buffer (e.g., PBS, pH 7.4)[11]
Procedure:
-
Prepare the Biomolecule:
-
Prepare the Dye Stock Solution:
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate if needed.[9]
-
Add the calculated volume of the Cy3 stock solution to the protein solution. A molar ratio of dye to protein between 10:1 and 20:1 is a common starting point, but the optimal ratio should be determined empirically.[9][13]
-
Incubate the reaction for 1 hour at room temperature with gentle stirring or rotation, protected from light.[13]
-
-
Purification:
Labeling with Non-Sulfonated this compound
This protocol requires the use of an organic co-solvent.
Materials:
-
Protein or biomolecule with primary amines (2-10 mg/mL)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[14]
-
Non-sulfonated this compound
-
Anhydrous DMSO or DMF[14]
-
Purification column (e.g., Sephadex G-25 size-exclusion column)[13]
-
Elution buffer (e.g., PBS, pH 7.4)[11]
Procedure:
-
Prepare the Biomolecule:
-
Follow the same procedure as for the sulfonated dye to prepare the biomolecule in an amine-free buffer at an appropriate concentration.[12]
-
-
Prepare the Dye Stock Solution:
-
Dissolve the non-sulfonated this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13]
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5.[14]
-
Add the dye stock solution to the protein solution. The volume of the organic co-solvent should not exceed 10% of the total reaction volume to minimize protein denaturation.[11][14]
-
Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.[14]
-
-
Purification:
-
Follow the same purification procedure as for the sulfonated dye, using size-exclusion chromatography to separate the labeled protein from the free dye.[13]
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the chemical structures, the experimental workflow, and the purification principle.
Figure 1: Core structural difference between sulfonated and non-sulfonated Cy3.
Figure 2: General experimental workflow for this compound labeling.
Figure 3: Principle of purification by size-exclusion chromatography.
Conclusion
The choice between sulfonated and non-sulfonated this compound is primarily dictated by the nature of the biomolecule to be labeled and the desired experimental conditions. For sensitive proteins prone to denaturation by organic solvents, the water-soluble sulfonated this compound is the superior choice. It simplifies the labeling protocol by eliminating the need for co-solvents and reduces the risk of dye aggregation. Conversely, the non-sulfonated version may be a viable and more economical option for robust biomolecules or when working in systems where the presence of a small amount of organic solvent is not a concern. By understanding the fundamental differences and having access to detailed protocols, researchers can confidently select the appropriate reagent to achieve optimal labeling efficiency and reliable experimental results.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. apexbt.com [apexbt.com]
- 3. ibiantech.com [ibiantech.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. interchim.fr [interchim.fr]
Cy3 NHS Ester: A Comprehensive Technical Guide for Novice Researchers
This guide provides an in-depth overview of Cy3 NHS ester, a widely used fluorescent dye for labeling biomolecules. Tailored for researchers, scientists, and drug development professionals new to this reagent, this document covers its fundamental principles, chemical properties, experimental protocols, and key applications.
Core Principles of this compound
Cyanine 3 (Cy3) is a bright, orange-fluorescent dye belonging to the cyanine dye family.[1] The N-hydroxysuccinimide (NHS) ester functional group makes it an amine-reactive labeling reagent.[2][3] This allows for the covalent attachment of the Cy3 fluorophore to primary amines (-NH₂) present on biomolecules such as proteins (e.g., the side chain of lysine residues or the N-terminus) and amine-modified oligonucleotides.[3][4][5]
The labeling reaction is a nucleophilic acyl substitution where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[3] This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[3]
Chemical Reactivity and Specificity
The reaction of this compound is highly specific for primary amines under controlled pH conditions. The efficiency of the labeling reaction is critically dependent on the pH of the reaction buffer.[3][5] The optimal pH range for this reaction is typically between 7.2 and 8.5.[3]
-
At low pH (acidic): Primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the NHS ester.[3]
-
At optimal pH (7.2 - 8.5): A sufficient concentration of unprotonated primary amines is available to react with the NHS ester.[3][4]
-
At high pH (alkaline): While the concentration of nucleophilic amines increases, the rate of hydrolysis of the NHS ester also significantly increases.[3] Hydrolysis is a competing reaction where water molecules attack the NHS ester, converting it to an unreactive carboxylic acid and reducing the labeling efficiency.[3][6][7]
Physicochemical Properties
Cy3 is known for its brightness and photostability.[8] It is available in both sulfonated (water-soluble) and non-sulfonated forms.[9][10][11] The sulfonated version, often referred to as Sulfo-Cy3 NHS ester, is preferred for labeling proteins in aqueous solutions without the need for organic co-solvents like DMSO or DMF, which can be crucial for proteins prone to denaturation.[9][11]
Quantitative Data
The following tables summarize the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Maximum Excitation (λex) | 550 - 555 nm | [2][8][10] |
| Maximum Emission (λem) | 569 - 570 nm | [2][4][8] |
| Molar Extinction Coefficient | 150,000 cm⁻¹M⁻¹ | [1][8][10] |
| Fluorescence Quantum Yield | ~0.31 | [10] |
| Molecular Weight | Varies by specific formulation | [8] |
Table 1: Spectroscopic Properties of Cy3.
| Property | Description | Reference(s) |
| Solubility | The non-sulfonated form is soluble in organic solvents like DMSO and DMF. The sulfonated form is water-soluble. | [2][8][9] |
| Stability | Should be stored at -20°C, protected from light. Stock solutions should be used promptly as the NHS ester can hydrolyze in the presence of moisture. | [2][4][8] |
| pH Sensitivity | The fluorescence of the Cy3 dye itself is relatively insensitive to pH in the range of 4 to 10. | [12][13] |
Table 2: Physicochemical Properties of this compound.
Experimental Protocols
General Considerations
-
Buffer Selection: Use an amine-free buffer with a pH between 7.2 and 8.5, such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.[3][5] Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for labeling.[13]
-
Reagent Preparation: Dissolve this compound in anhydrous DMSO or DMF immediately before use to create a stock solution (e.g., 10 mg/mL).[3][13] For sulfonated, water-soluble versions, the dye can be dissolved directly in the reaction buffer.
-
Molar Ratio: A 5- to 20-fold molar excess of the NHS ester to the biomolecule is typically recommended.[3] The optimal ratio should be determined empirically for each specific application.
Protocol for Labeling Proteins (e.g., Antibodies)
-
Protein Preparation: Dissolve the protein to be labeled in the chosen reaction buffer at a concentration of 2-10 mg/mL.[13] If the protein solution contains amine-containing substances, it must be dialyzed against an appropriate amine-free buffer (e.g., PBS) before adjusting the pH for the labeling reaction.[13]
-
Reaction Setup: While gently stirring, add the calculated amount of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[3]
-
Purification: Remove the unreacted dye and byproducts. For macromolecules like proteins, gel filtration (e.g., using a Sephadex G-25 column) is a common and effective method.[5]
-
Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each protein molecule, should be determined. This is crucial as over-labeling can lead to fluorescence self-quenching and may interfere with the biological activity of the protein.[4]
Protocol for Labeling Amine-Modified Oligonucleotides
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the reaction buffer (pH 8.3-8.5).
-
Reaction Setup: Add the this compound stock solution to the oligonucleotide solution.
-
Incubation: Incubate the reaction for at least 4 hours at room temperature or overnight on ice.[5]
-
Purification: The labeled oligonucleotide can be purified from unreacted dye by methods such as ethanol precipitation or chromatography.[5]
Key Applications and Visualizations
Experimental Workflow for Protein Labeling
The following diagram illustrates the general workflow for labeling a protein with this compound.
Caption: Workflow for labeling proteins with this compound.
Signaling Pathway Visualization: Conceptual FRET
Cy3 is often used as a donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments, frequently paired with an acceptor like Cy5.[14] FRET is a mechanism describing energy transfer between two light-sensitive molecules over a short distance (typically 1-10 nm).[15] This phenomenon can be used to study molecular interactions, such as protein-protein interactions or conformational changes in a single molecule.[14][15]
The diagram below illustrates the principle of FRET between a Cy3-labeled protein and a Cy5-labeled protein upon their interaction.
Caption: Conceptual diagram of FRET between Cy3 (donor) and Cy5 (acceptor).
Conclusion
This compound is a versatile and robust fluorescent dye for labeling a wide range of biomolecules. Its bright fluorescence and well-characterized reactivity make it an excellent choice for novice researchers entering the field of fluorescence labeling. By understanding the core principles of its reactivity, particularly the importance of pH control, and by following established protocols, researchers can successfully generate fluorescently labeled conjugates for a variety of applications in molecular biology, cell biology, and diagnostics. For applications requiring detection of low-abundance targets, alternative dyes that can be conjugated at higher molar ratios without significant self-quenching may be considered.[12]
References
- 1. abpbio.com [abpbio.com]
- 2. Structure and properties of CY3-NHS Cyanine3-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | AAT Bioquest [aatbio.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 10. This compound | 146368-16-3 [chemicalbook.com]
- 11. apexbt.com [apexbt.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. genecopoeia.com [genecopoeia.com]
- 14. agilent.com [agilent.com]
- 15. Advanced microscopy applications – an overview of FRET- Oxford Instruments [andor.oxinst.com]
The Versatility of Cy3 Fluorescent Dyes: An In-depth Technical Guide for Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Cyanine3 (Cy3) is a versatile and widely utilized fluorescent dye in the field of biology, prized for its bright orange-red fluorescence and robust photostability.[1][2] This technical guide delves into the core applications of Cy3, providing detailed experimental protocols, quantitative data, and visual representations of experimental workflows and signaling pathways to empower researchers in their scientific endeavors.
Core Properties of Cy3
Cy3, a member of the cyanine dye family, possesses photophysical properties that make it an excellent choice for a variety of biological imaging and detection techniques.[2][3] Its fluorescence is notably stable across a broad pH range, and it exhibits a high quantum yield, ensuring a strong signal for sensitive detection.[1]
Photophysical Characteristics
The key spectral properties of Cy3 are summarized in the table below. These values are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550 nm | [1][4] |
| Emission Maximum (λem) | ~570 nm | [1][4] |
| Molar Extinction Coefficient | 162,000 cm⁻¹M⁻¹ | [5] |
| Quantum Yield (Φ) | ~0.06 | [5] |
| Recommended Laser Line | 532 nm | [2][6] |
| Recommended Filter Set | TRITC (tetramethylrhodamine) | [2][6] |
Note: The photophysical properties of Cy3 can be influenced by its local environment, including covalent attachment to biomolecules and the surrounding DNA sequence.[7][8]
Key Applications in Biological Research
Cy3's versatility has led to its adoption in a multitude of applications, ranging from the visualization of cellular structures to the intricate study of molecular interactions.
Fluorescence Microscopy
Cy3 is a workhorse in fluorescence microscopy for visualizing cellular components, localizing proteins, and tracking molecular interactions.[3] Its bright fluorescence and resistance to photobleaching make it suitable for various imaging techniques, including immunocytochemistry (ICC) and immunohistochemistry (IHC).[1][3] In these methods, Cy3-labeled antibodies are used to specifically target and illuminate proteins of interest within cells and tissues.[3]
Fluorescence In Situ Hybridization (FISH)
In the realm of genomics, Cy3 is frequently employed in Fluorescence In Situ Hybridization (FISH) to detect and localize specific DNA or RNA sequences within chromosomes and cells.[4] Cy3-labeled nucleic acid probes offer high sensitivity and specificity, enabling the identification of chromosomal abnormalities and the spatial organization of genes.[9][10] The bright signal of Cy3 allows for clear visualization of genetic loci.[10]
Förster Resonance Energy Transfer (FRET)
Cy3 is a popular donor fluorophore in Förster Resonance Energy Transfer (FRET) studies, often paired with an acceptor dye like Cy5.[11][12] FRET is a powerful technique for measuring nanometer-scale distances and detecting molecular interactions.[12] The significant spectral overlap between Cy3's emission and Cy5's excitation spectrum makes them an ideal FRET pair for investigating protein-protein interactions, protein-DNA interactions, and conformational changes in biomolecules.[11][13]
The workflow for a typical FRET experiment to study protein-protein interaction is depicted below.
Flow Cytometry
Cy3-conjugated antibodies are also valuable tools in flow cytometry for identifying and sorting specific cell populations based on the expression of cell surface or intracellular proteins.[4] The bright fluorescence of Cy3 allows for clear discrimination between positive and negative cell populations.
Experimental Protocols
Detailed methodologies are crucial for the successful application of Cy3 in biological research. The following sections provide protocols for common Cy3-based experiments.
Protocol 1: Immunofluorescence Staining of Cultured Cells
This protocol outlines the general steps for immunofluorescence staining of cells grown on coverslips using a Cy3-conjugated secondary antibody.
Materials:
-
Cultured cells on sterile coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 10% normal serum in PBS)
-
Primary antibody specific to the target protein
-
Cy3-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Fixation: Culture cells to the desired confluency on coverslips. Wash the cells twice with PBS. Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the Cy3-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[14]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature. Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope equipped with appropriate filters for Cy3 and the counterstain.
The logical flow of this immunofluorescence protocol is illustrated in the diagram below.
Protocol 2: Labeling of Proteins with Cy3 NHS Ester
This protocol describes the conjugation of this compound to a primary antibody. The N-hydroxysuccinimidyl (NHS) ester group reacts with primary amines on the protein to form a stable amide bond.[15][16]
Materials:
-
Protein (e.g., antibody) at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 8.5 ± 0.5).[15]
-
This compound
-
Anhydrous DMSO
-
1 M Sodium Bicarbonate
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL and the buffer is amine-free with a pH of 8.5 ± 0.5.[15] If the pH is below 8.0, adjust it with 1 M sodium bicarbonate.[15]
-
Dye Preparation: Dissolve the this compound in anhydrous DMSO to make a 10 mM stock solution immediately before use.[15][17]
-
Conjugation Reaction:
-
Calculate the required amount of this compound. A molar ratio of dye to protein of approximately 10:1 is a good starting point.[15]
-
Slowly add the freshly prepared this compound solution to the protein solution while gently stirring.[15][17]
-
Incubate the reaction for 1 hour at room temperature with continuous stirring.[17]
-
-
Purification:
-
Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.
-
Load the reaction mixture onto the column.
-
Elute the labeled protein with PBS (pH 7.2-7.4).
-
Collect the fractions containing the Cy3-protein conjugate, which will be visibly colored.
-
The process of labeling a protein with this compound is visualized below.
Visualization of a Signaling Pathway
Cy3 is instrumental in elucidating cellular signaling pathways by enabling the visualization of key protein localizations and interactions. For instance, in the generic MAP Kinase signaling pathway, Cy3-labeled antibodies can be used to track the phosphorylation and translocation of kinases.
Conclusion
Cy3 remains an indispensable tool in the biologist's toolkit. Its bright and stable fluorescence, coupled with its versatility in labeling various biomolecules, ensures its continued prominence in a wide array of applications, from fundamental cell biology to advanced drug discovery.[1] By understanding its core properties and employing optimized experimental protocols, researchers can effectively harness the power of Cy3 to illuminate the intricate workings of biological systems.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 3. assaygenie.com [assaygenie.com]
- 4. lifetein.com [lifetein.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cy3 Dye | Thermo Fisher Scientific - BG [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Fluorescence In situ Hybridization: Cell-Based Genetic Diagnostic and Research Applications [frontiersin.org]
- 10. High resolution multicolor fluorescence in situ hybridization using cyanine and fluorescein dyes: rapid chromosome identification by directly fluorescently labeled alphoid DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. pnas.org [pnas.org]
- 14. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 15. medchemexpress.com [medchemexpress.com]
- 16. interchim.fr [interchim.fr]
- 17. genecopoeia.com [genecopoeia.com]
Methodological & Application
Application Notes and Protocols: Cy3 NHS Ester Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the covalent labeling of proteins with Cy3 NHS ester. The protocol is designed for researchers in life sciences and professionals in drug development who require fluorescently labeled proteins for various applications, such as immunoassays, fluorescence microscopy, and flow cytometry.
Introduction
Cyanine3 (Cy3) N-hydroxysuccinimidyl (NHS) ester is an amine-reactive fluorescent dye commonly used for labeling proteins and other biomolecules. The NHS ester group reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a polypeptide chain) under mild alkaline conditions to form a stable amide bond. This protocol details the materials, reaction conditions, and purification methods necessary for successful protein labeling with this compound.
Experimental Workflow
The overall workflow for this compound protein labeling consists of four main stages: protein preparation, labeling reaction, purification of the conjugate, and characterization of the labeled protein.
Quantitative Data Summary
Successful protein labeling depends on several quantitative parameters. The following tables summarize the key data points for consideration.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency.[1][2][3] |
| Reaction Buffer pH | 8.0 - 9.5 | Optimal pH for the reaction of NHS esters with primary amines is typically between 8.0 and 8.5.[4][5][6] |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | The optimal ratio should be determined empirically for each protein.[5] |
| Reaction Time | 1 - 2 hours | Can be extended at lower pH values.[1][4][5][6] |
| Reaction Temperature | Room Temperature (20-25°C) | |
| DMSO/DMF in Reaction | < 10% of total volume | High concentrations of organic solvents can denature the protein.[2][5] |
Table 2: Spectroscopic Properties for Cy3
| Parameter | Value |
| Excitation Maximum (λmax) | ~550 nm[7] |
| Emission Maximum (λmax) | ~570 nm[7] |
| Molar Extinction Coefficient (ε) at λmax | 150,000 M⁻¹cm⁻¹[7][8] |
| Correction Factor (A₂₈₀/Aₘₐₓ) | ~0.08[7] |
Detailed Experimental Protocol
This protocol is optimized for labeling approximately 1 mg of a protein like an IgG antibody. Adjustments may be necessary for other proteins.
Materials
-
Protein of interest (free of amine-containing buffers like Tris and stabilizers like BSA)[1][5][6]
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[1][6]
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5[4][9]
-
Purification column (e.g., Sephadex G-25 spin column or equivalent size exclusion chromatography column)[1][2][5]
-
Elution Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[5]
Step-by-Step Procedure
-
Protein Preparation:
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[1][5][6] For example, dissolve 1 mg of the dye in 100 µL of solvent.
-
This solution should be prepared immediately before use as the NHS ester is susceptible to hydrolysis.[1][2]
-
-
Labeling Reaction:
-
Slowly add the calculated amount of the this compound stock solution to the protein solution while gently vortexing.[1] A common starting point is a 10- to 20-fold molar excess of dye to protein.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light, with gentle mixing.[1][5][6]
-
-
Purification of the Labeled Protein:
-
The goal of purification is to separate the labeled protein from the unreacted, free dye.[2] Size exclusion chromatography is a common method.[2]
-
Equilibrate the Column: Equilibrate a size exclusion column (e.g., Sephadex G-25) with Elution Buffer (PBS, pH 7.4).[1][2]
-
Load the Sample: Carefully load the entire labeling reaction mixture onto the top of the column.[2]
-
Elute and Collect Fractions: Begin elution with the Elution Buffer. The labeled protein will typically be in the first colored band to elute from the column.[2] The smaller, unconjugated dye molecules will elute later. Collect the fractions containing the labeled protein.
-
-
Characterization of the Labeled Protein (Optional but Recommended):
-
Determine the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule.[11][12]
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of Cy3 (~550 nm, A₅₅₀).[7]
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × Correction Factor)] / ε_protein
-
Calculate the DOL using the formula: DOL = A₅₅₀ / (ε_dye × Protein Concentration (M))
-
-
An optimal DOL is typically between 4 and 12 for antibodies, but this can vary depending on the protein and application.[8] Over-labeling can lead to fluorescence quenching and loss of protein activity.[11]
-
-
Storage of the Labeled Protein:
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Protein concentration is too low. | Concentrate the protein to >2 mg/mL before labeling.[2] |
| pH of the reaction buffer is too low. | Ensure the labeling buffer pH is between 8.0 and 9.5.[5] | |
| Presence of primary amines in the buffer. | Dialyze the protein against an amine-free buffer.[1] | |
| Protein Precipitation | Over-labeling or high concentration of organic solvent. | Reduce the molar excess of the dye. Ensure the volume of DMSO/DMF is less than 10% of the total reaction volume.[2] |
| Low Fluorescence Signal | Quenching due to over-labeling. | Decrease the dye-to-protein ratio during the labeling reaction.[2][11] |
| Incomplete removal of free dye. | Repeat the purification step.[13] |
References
- 1. genecopoeia.com [genecopoeia.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. assaygenie.com [assaygenie.com]
- 8. pdf.dutscher.com [pdf.dutscher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols: A Detailed Guide for Labeling Oligonucleotides with Cy3 NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology and diagnostics, enabling applications such as real-time PCR, fluorescence in situ hybridization (FISH), microarrays, and FRET studies.[1] Cyanine 3 (Cy3) is a bright, orange-fluorescent dye widely used for this purpose due to its photostability and high quantum yield.[2][3]
This guide provides a detailed protocol for the post-synthesis labeling of amine-modified oligonucleotides with Cy3 N-hydroxysuccinimide (NHS) ester. The fundamental chemistry involves a nucleophilic substitution reaction where the primary amine on the oligonucleotide attacks the NHS ester, forming a stable, covalent amide bond.[4] This method allows for the specific attachment of Cy3 to the 5', 3', or any internal position of an oligonucleotide that has been previously modified to contain a primary amine group.[5][6]
Quantitative Data Summary
Spectroscopic Properties of Cy3
Proper quantification and use of Cy3-labeled oligonucleotides require knowledge of its spectral characteristics.
| Property | Value | Source |
| Maximum Excitation Wavelength (λmax) | ~550-555 nm | [1][2][4][5][6] |
| Maximum Emission Wavelength (λem) | ~568-570 nm | [2][5][6][7] |
| Molar Extinction Coefficient (ε) at λmax | 150,000 cm⁻¹M⁻¹ | [1] |
| Correction Factor (A₂₆₀/A₅₅₀) | ~0.09 | [8] |
Typical Post-Synthesis Conjugation Yields
The final yield of the labeled oligonucleotide is dependent on the initial synthesis scale. The following table provides expected yields for post-synthesis conjugation.
| Oligo Synthesis Scale | Expected Final Yield (nmols) |
| 50 nmol | 2 |
| 200 nmol | 5 |
| 1 µmol | 16 |
| 10 µmol | 150 |
| Data adapted from Gene Link, Inc. Yields may be lower for oligonucleotides longer than 50 bases.[6] |
Experimental Workflow Diagram
The overall process for labeling an amine-modified oligonucleotide with Cy3 NHS ester, from reagent preparation to final storage, is outlined below.
Caption: Workflow for this compound Oligonucleotide Labeling.
Experimental Protocol
This protocol describes the post-synthesis conjugation of this compound to an oligonucleotide containing a primary amine modification.
Materials and Reagents
-
Amine-modified oligonucleotide (desalted or purified)
-
This compound (stored at -20°C, protected from moisture)[2][9]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[9][10]
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5-9.0.[9][11] (Note: Do not use buffers containing primary amines, such as Tris[10][12]).
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (-20°C)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Laboratory shaker
-
Refrigerated microcentrifuge
-
UV-Vis Spectrophotometer (e.g., NanoDrop)
Reagent Preparation
-
Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Conjugation Buffer to a final concentration of 0.3 to 0.8 mM.[9] If the oligonucleotide is lyophilized, briefly centrifuge the tube before opening.
-
This compound Stock Solution: NHS esters are moisture-sensitive.[9] Allow the vial of this compound to warm completely to room temperature before opening to prevent condensation. Just before use, prepare a fresh 10 mg/mL solution of the this compound in anhydrous DMSO or DMF.[11] This corresponds to an approximate concentration of 14 mM.[9] Vortex briefly to ensure the dye is fully dissolved.
Conjugation Reaction
-
To the dissolved oligonucleotide, add a 10-20 fold molar excess of the dissolved this compound. For example, for a 0.2 µmole synthesis of an amino-modified oligo, add approximately 0.2 mL of a 10 mg/mL dye solution.[11]
-
Vortex the reaction mixture gently.
-
Incubate the reaction for at least 2 hours at room temperature (approx. 25°C).[9][11] For convenience, the reaction can often proceed overnight.[11]
-
During incubation, protect the tube from light by wrapping it in aluminum foil to prevent photobleaching of the Cy3 dye.[9]
Purification of Labeled Oligonucleotide
It is critical to remove the unreacted, free Cy3 dye from the final product. Dual HPLC is the most effective method for achieving high purity.[7] Alternative methods like precipitation or desalting can also be used.
Method 4.4.1: High-Performance Liquid Chromatography (HPLC)
Ion-pair reversed-phase HPLC is a highly effective method for separating the labeled oligonucleotide from unlabeled oligos and free dye.[13][14] This technique separates molecules based on hydrophobicity, and the bulky, hydrophobic Cy3 dye causes the labeled oligo to be retained longer on the column than the unlabeled oligo.
Method 4.4.2: Ethanol Precipitation
This method removes the majority of, but not all, unconjugated dye.[9] It may be sufficient for applications where trace amounts of free dye do not interfere.
-
Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) to the reaction mixture.
-
Add 3 volumes of ice-cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 30 minutes.[10]
-
Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C.[10]
-
Carefully decant the supernatant, which contains the majority of the unreacted dye.
-
Wash the pellet twice with cold 70% ethanol, centrifuging for 5-10 minutes each time.
-
Air-dry the pellet briefly to remove residual ethanol. Do not over-dry, as this can make resuspension difficult.[10]
-
Resuspend the pellet in a suitable volume of nuclease-free water or buffer (e.g., TE buffer).
Quantification and Quality Control
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified, labeled oligonucleotide solution at 260 nm (for nucleic acid) and 550 nm (for Cy3).
-
Calculate Dye Concentration:
-
[Cy3] (M) = A₅₅₀ / ε_Cy3
-
Where A₅₅₀ is the absorbance at 550 nm and ε_Cy3 is the molar extinction coefficient of Cy3 (150,000 M⁻¹cm⁻¹).
-
-
Calculate Oligonucleotide Concentration: The Cy3 dye also absorbs light at 260 nm, so a correction must be applied to determine the accurate oligonucleotide concentration.
-
A₂₆₀_corrected = A₂₆₀_measured - (A₅₅₀ * CF)
-
Where CF is the correction factor (A₂₆₀/A₅₅₀) for Cy3, which is approximately 0.09.[8]
-
[Oligo] (M) = A₂₆₀_corrected / ε_oligo
-
Where ε_oligo is the molar extinction coefficient of the specific oligonucleotide sequence.
-
-
Calculate Degree of Labeling (DOL): The DOL represents the average number of dye molecules per oligonucleotide.
-
DOL = [Cy3] / [Oligo]
-
A DOL between 0.8 and 1.2 is typically considered successful for a single-labeling reaction.
-
Storage
Store the purified, Cy3-labeled oligonucleotide at -20°C, protected from light.[7] For long-term storage, lyophilization is recommended. Properly stored, the dried oligonucleotide should be stable for years.[7]
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | AAT Bioquest [aatbio.com]
- 5. Cy3-5' Oligo Modifications from Gene Link [genelink.com]
- 6. genelink.com [genelink.com]
- 7. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 10. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 11. glenresearch.com [glenresearch.com]
- 12. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 13. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of Cells using Cy3 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cy3 NHS ester for the fluorescent labeling of antibodies and their subsequent application in immunofluorescence (IF) staining of cells. The protocols detailed below cover antibody conjugation, cell preparation, immunofluorescence staining, and troubleshooting.
Introduction to this compound
Cyanine3 (Cy3) NHS ester is a bright, orange-fluorescent dye commonly used for labeling proteins, peptides, and amine-modified oligonucleotides.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines, such as the lysine residues on antibodies, to form a stable covalent bond.[1][4] Cy3 exhibits a maximum excitation at approximately 550-555 nm and a maximum emission around 570 nm, making it compatible with standard fluorescence microscopy filter sets, such as those for TRITC (tetramethylrhodamine).[1][5][6] Its high water solubility and pH insensitivity between pH 4 and 10 make it a robust choice for various biological labeling applications.[1][3]
Data Presentation: Properties and Labeling Parameters of this compound
The following table summarizes the key quantitative data for this compound, providing a quick reference for experimental planning.
| Property | Value | References |
| Spectral Characteristics | ||
| Excitation Maximum (λex) | ~550 - 555 nm | [2][3][5] |
| Emission Maximum (λem) | ~570 nm | [2][3][5] |
| Molar Extinction Coefficient | 150,000 cm⁻¹M⁻¹ | [1][2] |
| Fluorescence Quantum Yield | 0.31 | [2] |
| Physicochemical Properties | ||
| Molecular Weight | ~590.15 g/mol (non-sulfonated) | [2][3] |
| Solubility | DMSO, DMF, Water (for sulfo- version) | [1][2] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [1] |
| Reactivity | Primary amines (e.g., lysine) | [1] |
| Antibody Labeling Parameters | ||
| Recommended Antibody Conc. | 2 - 10 mg/mL | [7] |
| Reaction Buffer pH | 8.5 ± 0.5 | [7] |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 (optimal ~10:1) | [8] |
| Reaction Time | 1 - 2 hours at room temperature | [8][9] |
| Storage Conditions | ||
| Unconjugated Dye | -20°C, desiccated and protected from light | [1][8] |
| Labeled Antibody | 4°C for up to 2 months (with azide) or -20°C to -80°C for long-term | [8][10] |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol describes the covalent labeling of a primary antibody with this compound.
Materials:
-
Primary antibody (in amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate solution, pH 8.5
-
Purification column (e.g., Sephadex G-25)[7]
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Antibody Preparation:
-
This compound Stock Solution Preparation:
-
Dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM.[7] This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
Calculate the required volume of this compound stock solution to achieve a molar ratio of approximately 10:1 (dye:antibody).[7][8] For an IgG antibody (MW ~150 kDa), this ratio has been found to be effective.[8]
-
Slowly add the calculated volume of this compound stock solution to the antibody solution while gently vortexing.[7]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with continuous gentle mixing.[8]
-
-
Purification of the Labeled Antibody:
-
Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.[7]
-
Load the reaction mixture onto the column.[7]
-
Elute the Cy3-labeled antibody using PBS (pH 7.2-7.4).[7]
-
Collect the colored fractions, which contain the conjugated antibody, while the smaller, unconjugated dye molecules are retained on the column.[7]
-
-
Storage:
-
Store the purified Cy3-labeled antibody at 4°C, protected from light. For long-term storage, add a carrier protein like 0.1% BSA and 2 mM sodium azide and store at -20°C or -80°C in single-use aliquots.[8]
-
Protocol 2: Immunofluorescence Staining of Cultured Cells
This protocol provides a general workflow for the immunofluorescent staining of adherent cells using a Cy3-conjugated primary antibody.
Materials:
-
Cultured cells on sterile coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 10% normal serum in PBS)[9]
-
Cy3-conjugated primary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on sterile coverslips to the desired confluency.
-
Wash the cells twice with PBS.[9]
-
Fix the cells with 4% Paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
If targeting an intracellular protein, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.[9]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the Cy3-conjugated primary antibody to the desired concentration in Blocking Buffer.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[9]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.[9]
-
-
Counterstaining (Optional):
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.[9]
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and the counterstain.[9]
-
Mandatory Visualizations
Caption: Workflow for conjugating antibodies with this compound.
Caption: Step-by-step workflow for immunofluorescence cell staining.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. ibiantech.com [ibiantech.com]
- 3. This compound | CAS:1032678-38-8 | AxisPharm [axispharm.com]
- 4. genecopoeia.com [genecopoeia.com]
- 5. This compound | 146368-16-3 [chemicalbook.com]
- 6. luminwaves.com [luminwaves.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. hycultbiotech.com [hycultbiotech.com]
Application Notes: Protocol for Conjugating Cy3 NHS Ester to Secondary Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 3 (Cy3) is a bright and photostable fluorescent dye belonging to the cyanine family. Its N-hydroxysuccinimide (NHS) ester derivative is one of the most common reagents for labeling proteins and other biomolecules containing primary amines.[1][2] The NHS ester reacts with primary amines, such as the side chain of lysine residues on antibodies, to form a stable amide bond.[3] This protocol provides a detailed procedure for the covalent conjugation of Cy3 NHS ester to secondary antibodies, a critical process for generating fluorescent probes used in a variety of immunoassays, including fluorescence microscopy, flow cytometry, and Western blotting.
The degree of labeling (DOL), which represents the average number of dye molecules conjugated to each antibody molecule, is a critical parameter for the quality and performance of the final conjugate.[1][4] An optimal DOL is essential, as under-labeled antibodies will have a weak signal, while over-labeled antibodies can exhibit reduced fluorescence due to self-quenching and may have compromised antigen-binding affinity.[5] For most antibody applications, an optimal DOL is typically between 2 and 10.[5][6]
This document outlines the necessary reagents, a step-by-step experimental protocol for conjugation and purification, and the methodology for characterizing the final Cy3-labeled secondary antibody by calculating the DOL.
Data Presentation
Quantitative parameters are crucial for successful and reproducible antibody conjugation. The following table summarizes key quantitative data for the conjugation of this compound to a standard secondary IgG antibody.
| Parameter | Recommended Value/Range | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations (≥ 2 mg/mL) improve labeling efficiency.[6][7] |
| Reaction Buffer | 100 mM Sodium Bicarbonate or Sodium Borate | pH must be slightly basic (8.0 - 9.0) to ensure primary amines are deprotonated and reactive.[3][8] |
| Molar Ratio (Dye:Antibody) | 10:1 to 15:1 | This is a starting point and may require optimization for specific antibodies.[3][] |
| Reaction Time | 1 hour | At room temperature, protected from light.[3][10] |
| Reaction Temperature | Room Temperature (20-25°C) | --- |
| Optimal Degree of Labeling (DOL) | 2 - 10 | A balance between signal intensity and antibody functionality.[5][6] |
Experimental Workflow Diagram
The overall workflow for conjugating this compound to a secondary antibody involves several key stages, from preparation to final characterization.
Caption: Workflow for this compound conjugation to secondary antibodies.
Experimental Protocol
This protocol is optimized for labeling approximately 1 mg of a secondary IgG antibody (MW ~150 kDa).
Materials and Reagents
-
Secondary Antibody (e.g., Goat anti-Mouse IgG)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.5. To prepare, dissolve sodium bicarbonate in ultrapure water and adjust the pH with 1 M NaOH as needed.
-
Purification Column: Sephadex G-25 or equivalent size-exclusion chromatography resin.[6]
-
Elution Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Spectrophotometer
Procedure
1. Antibody Preparation
-
The antibody must be in an amine-free buffer.[6] If the antibody is in a buffer containing Tris or glycine, it must be exchanged into the Reaction Buffer. This can be achieved by dialysis against the Reaction Buffer or by using a desalting column.
-
Adjust the concentration of the antibody to 2-10 mg/mL in the Reaction Buffer.[7] For this protocol, we will assume a starting volume of 1 mg of antibody in 0.5 mL of Reaction Buffer.
2. Preparation of this compound Stock Solution
-
Cy3 NHS esters are moisture-sensitive.[3] Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Prepare a 10 mg/mL stock solution of this compound by dissolving it in anhydrous DMSO.[11] Vortex briefly to ensure it is fully dissolved. This stock solution should be prepared fresh and used immediately.
3. Conjugation Reaction
-
Determine the volume of this compound stock solution to add to the antibody solution to achieve the desired molar ratio (e.g., 10:1).
-
Moles of Antibody: (1 mg / 150,000 mg/mmol) = ~0.00667 µmol
-
Moles of Dye Needed (10:1 ratio): 0.00667 µmol * 10 = 0.0667 µmol
-
Mass of Dye Needed: 0.0667 µmol * (MW of this compound in g/mol ) = Mass in µg. Note: Check the manufacturer's data sheet for the exact molecular weight. Assuming a MW of ~766 g/mol , this would be ~51 µg.
-
Volume of Dye Stock to Add: (51 µg / 10,000 µg/mL) = 5.1 µL
-
-
While gently stirring or vortexing the antibody solution, add the calculated volume of the this compound stock solution in a dropwise manner.[1]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3][10] Gentle rocking during incubation is recommended.
4. Purification of the Conjugate
-
The purpose of purification is to separate the Cy3-labeled antibody from the unreacted, free Cy3 dye.[]
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with 1X PBS.
-
Carefully load the entire reaction mixture onto the top of the equilibrated column.
-
Elute the conjugate with 1X PBS. The labeled antibody, being larger, will elute first, while the smaller, unconjugated dye molecules will be retained longer in the column.
-
Collect fractions (e.g., 0.5 mL each) and visually identify the fractions containing the colored, labeled antibody.[2] The first colored fractions to elute will contain the conjugate.
5. Characterization of the Conjugate: Calculating the Degree of Labeling (DOL)
The DOL is determined by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum for Cy3 (~550 nm).[8]
Caption: Logical workflow for calculating the Degree of Labeling (DOL).
-
Procedure:
-
Dilute a small amount of the purified conjugate in 1X PBS to ensure the absorbance readings are within the linear range of the spectrophotometer (typically < 2.0).[12]
-
Measure the absorbance at 280 nm (A280) and ~550 nm (Amax).
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law (A = εcl). A correction factor (CF) is needed because Cy3 also absorbs light at 280 nm.[12]
-
-
Formulas:
-
Corrected A280 (Aprot) = A280 - (Amax × CF280 of dye)
-
The correction factor for Cy3 is approximately 0.08.
-
-
Molar Concentration of Antibody = Aprot / εAb
-
Where εAb is the molar extinction coefficient of the IgG at 280 nm (approx. 210,000 M-1cm-1).
-
-
Molar Concentration of Cy3 = Amax / εCy3
-
Where εCy3 is the molar extinction coefficient of Cy3 at its absorbance maximum (approx. 150,000 M-1cm-1).
-
-
Degree of Labeling (DOL) = Molar Concentration of Cy3 / Molar Concentration of Antibody
-
Storage
Store the purified Cy3-labeled antibody at 4°C for short-term use (< 1 month) or at -20°C for long-term storage.[10] For long-term storage, it is advisable to add a cryoprotectant like glycerol (to a final concentration of 20-50%) and a stabilizer such as Bovine Serum Albumin (BSA) at 1-2 mg/mL.[2] Protect the conjugate from light.
References
- 1. biotium.com [biotium.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 4. Degree of labeling (DOL) step by step [abberior.rocks]
- 5. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 6. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 7. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 8. Antibody Cy3 Labeling Kit (ab288108) is not available | Abcam [abcam.co.jp]
- 10. broadpharm.com [broadpharm.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Cy3 NHS Ester: Comprehensive Application Notes and Protocols for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3 NHS ester is a bright, amine-reactive fluorescent dye belonging to the cyanine family. Its robust photochemical properties and straightforward conjugation chemistry make it a valuable tool for a wide range of biological applications, particularly in the field of flow cytometry. This document provides detailed application notes and experimental protocols for the use of this compound in flow cytometry, catering to the needs of researchers, scientists, and professionals in drug development.
Cyanine3 (Cy3) exhibits a maximum excitation at approximately 555 nm and a maximum emission around 570 nm, placing it in the orange-red region of the visible spectrum.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for the efficient and stable covalent labeling of primary amines (-NH2) on biomolecules such as proteins, antibodies, and peptides under mild basic conditions.[2] This property is leveraged in flow cytometry for both direct labeling of cells for tracking studies and for the conjugation of antibodies to detect specific cellular targets.
Data Presentation: Performance of Cy3 in Flow Cytometry
The selection of a fluorophore in multicolor flow cytometry is critical and is often guided by its brightness, which can be quantified by the stain index or signal-to-noise ratio. The stain index is a measure of the ability to resolve a positively stained population from a negative control.[3] While the absolute stain index can vary depending on the instrument, antibody clone, and antigen density, a relative comparison provides a useful guide for experimental design.
Data from various sources indicate that while Cy3 is a bright and photostable dye, its intrinsic brightness is generally moderate compared to other commonly used fluorophores like phycoerythrin (PE) and allophycocyanin (APC).[3][4] However, it is significantly brighter than fluorescein isothiocyanate (FITC).
Table 1: Relative Performance of Common Fluorophores in Flow Cytometry
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Recommended For |
| Cy3 | ~555 | ~570 | Moderate | High to moderate antigen expression |
| FITC | ~495 | ~519 | Moderate to Dim | High antigen expression |
| Alexa Fluor 488 | ~495 | ~519 | Moderate | High to moderate antigen expression |
| PE | ~496, 565 | ~578 | Brightest | Low to high antigen expression |
| APC | ~650 | ~660 | Bright | Low to high antigen expression |
Note: Relative brightness is a qualitative assessment based on typical performance in flow cytometry and can be influenced by the specific antibody conjugate and instrument configuration.
Experimental Protocols
Protocol 1: Direct Labeling of Lymphocytes with this compound for Cell Tracking
This protocol describes the direct labeling of primary amines on the surface of lymphocytes for in vitro or in vivo cell tracking studies.
Materials:
-
This compound (stored at -20°C, desiccated)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Lymphocyte suspension (e.g., peripheral blood mononuclear cells - PBMCs)
-
15 mL conical tubes
-
Cell culture medium
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate lymphocytes using standard methods (e.g., Ficoll-Paque density gradient centrifugation).
-
Wash the cells twice with sterile PBS by centrifuging at 300-400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in PBS at a concentration of 1-10 x 10^6 cells/mL. Ensure a single-cell suspension.
-
-
This compound Stock Solution Preparation:
-
Warm the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO. Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh.
-
-
Cell Labeling:
-
Add the this compound stock solution to the cell suspension. The optimal final concentration of this compound should be determined empirically but a starting range of 1-10 µM is recommended.
-
Immediately and gently vortex the cell suspension to ensure uniform labeling.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Quenching and Washing:
-
To stop the labeling reaction, add an equal volume of cell culture medium containing 10% FBS. The primary amines in the serum proteins will react with and quench any remaining this compound.
-
Incubate for 5-10 minutes at room temperature.
-
Wash the cells three times with cell culture medium containing 10% FBS to remove any unbound dye. Centrifuge at 300-400 x g for 5 minutes for each wash.
-
-
Cell Viability Assessment:
-
After the final wash, resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 1-2% FBS).
-
Add a viability dye such as Propidium Iodide (PI) or 7-AAD according to the manufacturer's protocol to assess cell viability post-labeling.[2]
-
-
Flow Cytometry Analysis:
-
Acquire the labeled cells on a flow cytometer equipped with a laser that can excite Cy3 (e.g., 561 nm yellow-green laser).
-
Collect the emission using an appropriate filter (e.g., 585/42 nm bandpass filter).
-
Analyze the data to determine the labeling efficiency and the viability of the labeled cell population.
-
Protocol 2: Antibody Conjugation with this compound
This protocol details the conjugation of this compound to a primary antibody for use in indirect immunofluorescence staining.
Materials:
-
Purified antibody (e.g., IgG) in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
This compound
-
Anhydrous DMSO
-
1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
-
Desalting column (e.g., Sephadex G-25)
-
PBS
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If the antibody solution contains primary amines (e.g., Tris buffer or sodium azide), it must be dialyzed against PBS.
-
Adjust the antibody concentration to 2-10 mg/mL in PBS.
-
-
Reaction Setup:
-
Add 1 M Sodium Bicarbonate buffer to the antibody solution to a final concentration of 0.1 M. This will raise the pH to the optimal range for the NHS ester reaction (pH 8.3-8.5).
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a desired molar excess of dye to antibody. A starting molar ratio of 10:1 to 20:1 (dye:antibody) is recommended.
-
Slowly add the calculated volume of the this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring or rotation.
-
-
Purification of the Conjugate:
-
Separate the Cy3-conjugated antibody from the unreacted dye using a desalting column pre-equilibrated with PBS.
-
Load the reaction mixture onto the column and collect the fractions. The first colored fraction to elute is the conjugated antibody.
-
-
Characterization of the Conjugate (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and at the absorbance maximum of Cy3 (~552 nm). The DOL is the molar ratio of the dye to the protein.
-
-
Storage:
-
Store the purified Cy3-conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.
-
Protocol 3: Intracellular Staining of Phosphorylated STAT3 (p-STAT3) using a Cy3-conjugated Antibody
This protocol outlines the steps for detecting the phosphorylation of the intracellular signaling protein STAT3 in response to stimulation, using a custom Cy3-conjugated anti-p-STAT3 antibody.
Materials:
-
Cell suspension (e.g., PBMCs)
-
Cell stimulation reagent (e.g., IL-6)
-
Cy3-conjugated anti-p-STAT3 (Tyr705) antibody (prepared as in Protocol 2)
-
Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol or a detergent-based buffer like 0.1% Triton X-100 or Saponin in PBS)
-
Wash Buffer (PBS with 1-2% FBS)
-
Flow cytometer tubes
Procedure:
-
Cell Stimulation:
-
Culture cells under desired conditions.
-
Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL IL-6 for 15-30 minutes at 37°C) to induce STAT3 phosphorylation. Include an unstimulated control.
-
-
Fixation:
-
Immediately after stimulation, fix the cells by adding an equal volume of Fixation Buffer and incubating for 10-15 minutes at room temperature. This cross-links the proteins and preserves the phosphorylation state.
-
Wash the cells once with Wash Buffer.
-
-
Permeabilization:
-
Permeabilize the cells to allow the antibody to access the intracellular target. A common method for phospho-protein staining is to resuspend the fixed cell pellet in ice-cold 90% methanol and incubate on ice for 30 minutes.[4][5]
-
Alternatively, use a detergent-based permeabilization buffer for 10-15 minutes at room temperature. The choice of permeabilization agent may need to be optimized for the specific antibody and target.
-
Wash the cells twice with Wash Buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in Wash Buffer.
-
Add the Cy3-conjugated anti-p-STAT3 antibody at a predetermined optimal concentration.
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light.
-
-
Washing and Data Acquisition:
-
Wash the cells twice with Wash Buffer.
-
Resuspend the final cell pellet in an appropriate volume of Wash Buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer using the appropriate laser and filter settings for Cy3.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Analyze the histogram of Cy3 fluorescence intensity to quantify the level of p-STAT3 in stimulated versus unstimulated cells.
-
Mandatory Visualizations
Caption: Workflow for conjugating antibodies with this compound.
Caption: Workflow for direct labeling of cells with this compound.
Caption: Simplified STAT3 signaling pathway for flow cytometry analysis.
References
- 1. cancer.iu.edu [cancer.iu.edu]
- 2. microscopist.co.uk [microscopist.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. A Practical Guide for Use of PE and APC in Flow Cytometry | AAT Bioquest [aatbio.com]
- 5. Increasing Signal Intensity of Fluorescent Oligo-Labeled Antibodies to Enable Combination Multiplexing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence In Situ Hybridization (FISH) with Cy3 Labeled Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluorescence In Situ Hybridization (FISH) with Cy3 Probes
Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique that utilizes fluorescently labeled nucleic acid probes to detect and localize specific DNA or RNA sequences within morphologically preserved cells or tissue sections.[1][2][3] This method is instrumental in various research and diagnostic applications, including gene mapping, diagnosis of chromosomal abnormalities, and analysis of gene expression.[2][4]
Cy3-labeled probes are a popular choice for FISH due to the bright and photostable fluorescence of the Cy3 dye, which emits in the orange-red region of the visible spectrum. This allows for robust and sensitive detection of target sequences. These probes can be designed to target a wide range of sequences, from entire chromosomes to specific gene loci, and are applicable to diverse sample types including cultured cells, tissues, and microorganisms.[1][5]
Applications
The versatility of FISH with Cy3 labeled probes makes it a valuable tool in numerous fields:
-
Gene Mapping and Karyotyping: Localization of genes on specific chromosomes and identification of chromosomal rearrangements.[2][4]
-
Cancer Diagnostics: Detection of aneuploidies, gene amplifications, deletions, and translocations associated with various cancers.[2]
-
Infectious Disease Diagnosis: Identification of specific viral or bacterial DNA/RNA in clinical samples.[1]
-
Developmental Biology: Analysis of gene expression patterns during embryonic development.[2]
-
Microbiology: Identification and visualization of microorganisms in their natural environments.[1]
-
Drug Development: Assessing the effect of therapeutic agents on gene expression or chromosome structure.
Quantitative Data Summary
The selection of a fluorophore is critical for the success of a FISH experiment. Cy3 offers a balance of brightness, photostability, and spectral characteristics suitable for many applications.
| Parameter | Value/Characteristic | Source |
| Fluorophore | Cyanine3 (Cy3) | |
| Excitation Maximum (λex) | ~550 nm | [5] |
| Emission Maximum (λem) | ~570 nm | [5] |
| Color | Red-Orange | [5] |
| Signal Intensity | Bright | [6] |
| Photostability | Good | |
| Common Applications | Gene and chromosome visualization, microbial identification | [1][4] |
| Advantages | - Strong signal intensity.[6]- Good photostability.- Well-established protocols available. | |
| Considerations | - Potential for spectral overlap with other fluorophores in multiplex experiments.- Autofluorescence from the sample can sometimes interfere with signal detection. | [7] |
Experimental Workflow and Signaling Pathway Diagrams
General FISH Experimental Workflow
The following diagram outlines the key steps involved in a typical FISH experiment.
Caption: A generalized workflow for Fluorescence In Situ Hybridization (FISH).
Detailed Experimental Protocols
The following protocols are provided as a guideline and may require optimization based on the specific cell type, tissue, and probe being used.
Protocol 1: FISH on Cultured Adherent Cells
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.5% Triton X-100 in PBS
-
20x SSC Buffer (3 M NaCl, 0.3 M Sodium Citrate, pH 7.0)
-
Formamide
-
Hybridization Buffer (50% formamide, 10% dextran sulfate, 2x SSC)
-
Cy3-labeled DNA probe
-
DAPI (4',6-diamidino-2-phenylindole) counterstain
-
Antifade mounting medium
-
Coverslips
-
Humidified chamber
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on sterile coverslips in a petri dish until they reach the desired confluency.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[2]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Solution for 10 minutes at room temperature to allow probe entry.[8]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Hybridization:
-
Prepare the hybridization mix containing the Cy3-labeled probe at the desired concentration (e.g., 1-10 ng/µL) in the Hybridization Buffer.
-
Denature the probe mix by heating at 75°C for 5-10 minutes, then immediately place on ice.[4]
-
Apply the denatured probe mix to the coverslip with the cells.
-
Denature the cellular DNA by placing the slides on a heat block at 75°C for 5 minutes.
-
Incubate the slides in a humidified chamber at 37°C overnight to allow for hybridization.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash the slides twice in 50% formamide/2x SSC at 42°C for 15 minutes each.
-
Wash the slides twice in 2x SSC at 42°C for 10 minutes each.
-
Wash once in 1x SSC at room temperature for 5 minutes.
-
-
Counterstaining and Mounting:
-
Incubate the slides with DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Rinse briefly with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for Cy3 (red) and DAPI (blue).
-
Protocol 2: FISH on Paraffin-Embedded Tissue Sections
Materials:
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Deparaffinization and Rehydration Buffers
-
Proteinase K solution
-
Cy3-labeled DNA probe
-
Hybridization Buffer
-
Wash Buffers (as in Protocol 1)
-
DAPI
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 10 minutes each.
-
Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol for 5 minutes each.
-
Rinse with deionized water.
-
-
Pretreatment:
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).
-
Digest the tissue with Proteinase K to improve probe penetration. The concentration and incubation time need to be optimized for the specific tissue type.[9]
-
Wash with PBS.
-
-
Hybridization, Washing, and Imaging:
-
Follow steps 3-6 from Protocol 1 (FISH on Cultured Adherent Cells).
-
Troubleshooting
Common issues in FISH experiments and their potential solutions are summarized below.
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | - Inefficient probe labeling- Insufficient probe concentration- Poor permeabilization- Over-fixation of the sample | - Verify probe labeling efficiency.- Increase probe concentration or hybridization time.[9]- Optimize permeabilization step.[9]- Adjust fixation time and concentration.[9] |
| High Background | - Non-specific binding of the probe- Inadequate washing- Autofluorescence of the tissue | - Increase the stringency of the post-hybridization washes (higher temperature, lower salt concentration).[9]- Include blocking agents (e.g., Cot-1 DNA for repetitive sequences).[10]- Use appropriate filters and background subtraction during imaging. |
| Blurred or Diffuse Signal | - Poor chromosome/nuclear morphology- Over-denaturation | - Use healthy, actively growing cells for preparation.[9]- Optimize denaturation temperature and time.[11] |
| Probe Drying Out | - Improper sealing of coverslip during hybridization | - Ensure the coverslip is properly sealed with rubber cement or another appropriate sealant.[11] |
For more detailed troubleshooting, it is recommended to consult specialized guides and resources.[9][10][11]
References
- 1. Yeast FISH probe-Cy3, for fluorescence in situ hybridization, Sigma-Aldrich [sigmaaldrich.com]
- 2. A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 4. cdn.primeweb.fi [cdn.primeweb.fi]
- 5. 18S rRNA Cy3 FISH Probe [sbsgenetech.com]
- 6. Double Labeling of Oligonucleotide Probes for Fluorescence In Situ Hybridization (DOPE-FISH) Improves Signal Intensity and Increases rRNA Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arborbiosci.com [arborbiosci.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Calculating the Degree of Labeling (DOL) of Cy3 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of fluorescently labeled biomolecules is critical for the accuracy and reproducibility of a vast array of biological assays, from immunoassays and fluorescence microscopy to in vivo imaging. The Degree of Labeling (DOL), also referred to as the Dye-to-Protein ratio, is a crucial quality control parameter that defines the average number of dye molecules covalently attached to a single protein molecule.[1][2] An accurate DOL determination is essential for standardizing experiments and ensuring optimal performance of fluorescent conjugates.[3] Low DOL values can result in weak signals, while excessively high values may lead to fluorescence quenching and altered protein function.[3][4] For most antibodies, an optimal DOL typically falls between 2 and 10.[2][3]
This document provides a detailed protocol for determining the DOL of Cyanine3 (Cy3) labeled proteins using UV-Visible spectrophotometry, the most common and accessible method for this purpose.[2] The principle relies on the Beer-Lambert law, which establishes a linear relationship between absorbance and the concentration of an absorbing species.[5] By measuring the absorbance of the purified conjugate at 280 nm (the absorbance maximum for most proteins) and at the absorbance maximum of Cy3 (~550 nm), the concentrations of the protein and the dye can be determined, and from these values, the DOL can be calculated.[5][6]
Principle of DOL Calculation
The calculation of the DOL for Cy3 conjugates requires the measurement of the absorbance of the conjugate solution at two specific wavelengths:
-
280 nm: At this wavelength, both the protein and the Cy3 dye absorb light. To determine the true absorbance of the protein, a correction factor is needed to account for the dye's contribution.[5][7]
-
~550 nm: This is the maximum absorbance wavelength (λmax) for the Cy3 dye.
The DOL is calculated using the following formula:
DOL = (Amax * εprotein) / [(A280 - (Amax * CF280)) * εdye] [1][2]
Where:
-
Amax is the absorbance of the conjugate at the λmax of Cy3 (~550 nm).[1]
-
A280 is the absorbance of the conjugate at 280 nm.[1]
-
εprotein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
εdye is the molar extinction coefficient of Cy3 at its λmax (150,000 M⁻¹cm⁻¹).[6][8][9]
-
CF280 is the correction factor for the absorbance of Cy3 at 280 nm (typically ~0.08).[6][9]
Experimental Protocols
Protein Labeling with Cy3 NHS Ester
This protocol outlines a general procedure for labeling proteins with Cy3 N-hydroxysuccinimide (NHS) ester, a common amine-reactive dye.
Materials:
-
Protein of interest (5-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer (pH 8.5-9.0)[6]
-
Purification column (e.g., Sephadex G-25) for removing unbound dye[10][11]
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer to a concentration of 5-10 mg/mL.[12] Buffers containing primary amines like Tris must be avoided as they will compete for reaction with the NHS ester.[6]
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[12]
-
Labeling Reaction: While gently vortexing the protein solution, slowly add the desired molar excess of the this compound solution. A common starting point is a 10:1 molar ratio of dye to protein.[10]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.[10][12]
-
Purification of the Conjugate: It is crucial to remove all non-conjugated dye from the labeled protein, as its presence will lead to an overestimation of the DOL.[2][3] Purify the conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with an appropriate buffer (e.g., PBS).[10][11]
Spectrophotometric Measurement for DOL Calculation
Procedure:
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up.
-
Blank Measurement: Use the buffer in which the conjugate is dissolved (e.g., PBS) to zero the spectrophotometer at both 280 nm and the λmax of Cy3 (~550 nm).
-
Sample Measurement: Measure the absorbance of the purified Cy3-protein conjugate solution at 280 nm (A280) and at the absorbance maximum of Cy3 (Amax). If the absorbance is greater than 2.0, dilute the sample with buffer and re-measure, keeping track of the dilution factor.[3][13]
-
Record Data: Record the A280 and Amax values for the DOL calculation.
Data Presentation
The following tables summarize the necessary constants and provide a template for recording experimental data for DOL calculation.
Table 1: Constants for DOL Calculation
| Parameter | Value | Reference |
| Cy3 Molar Extinction Coefficient (εdye) | 150,000 M⁻¹cm⁻¹ | [6][8][9] |
| Cy3 Correction Factor (CF280) | 0.08 | [6][9] |
| Protein Molar Extinction Coefficient (εprotein) | Protein-specific | (Must be known) |
| Path Length | 1 cm | (Standard cuvette) |
Table 2: Experimental Data for DOL Calculation
| Sample ID | A280 | Amax (~550 nm) | Dilution Factor | Calculated DOL |
| Example 1 | 1.25 | 0.85 | 1 | 4.5 |
| Example 2 | ||||
| Example 3 |
Visualizations
Caption: Experimental workflow for determining the Degree of Labeling (DOL).
Caption: Logical relationship of parameters for DOL calculation.
References
- 1. Degree of labeling (DOL) step by step [abberior.rocks]
- 2. benchchem.com [benchchem.com]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. assaygenie.com [assaygenie.com]
- 7. benchchem.com [benchchem.com]
- 8. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 9. goldbio.com [goldbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. genecopoeia.com [genecopoeia.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for the Purification of Cy3 Labeled Proteins and Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins and peptides with cyanine dyes, such as Cy3, is a cornerstone technique in biological research and drug development. This process enables the visualization, tracking, and quantification of biomolecules in a wide range of applications, including immunoassays, fluorescence microscopy, and flow cytometry. A critical step following the labeling reaction is the purification of the Cy3-labeled conjugate. This process is essential to remove unconjugated (free) dye, which can otherwise lead to high background signals and inaccurate experimental results.[1] The choice of purification method depends on the physicochemical properties of the protein or peptide, the scale of the purification, and the required final purity.
This document provides detailed application notes and protocols for the most common methods used to purify Cy3-labeled proteins and peptides: Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Affinity Chromatography (AC).
General Workflow for Labeling and Purification
The overall process involves two primary stages: the labeling reaction, where the Cy3 dye is covalently attached to the protein or peptide, and the subsequent purification step to separate the labeled conjugate from excess, unreacted dye.
Figure 1: General workflow for protein/peptide labeling and purification.
Size-Exclusion Chromatography (SEC)
Principle: Size-exclusion chromatography, also known as gel filtration, separates molecules based on their hydrodynamic radius (size).[2][3] The chromatography column is packed with porous beads. Larger molecules, such as the Cy3-protein conjugate, cannot enter the pores and thus travel through the column more quickly, eluting first. Smaller molecules, like the free Cy3 dye, enter the pores, which retards their movement through the column, causing them to elute later.[3] This method is particularly effective for removing the low molecular weight free dye from the much larger labeled protein.[1]
Applications: SEC is a widely used and effective method for purifying labeled proteins, especially for initial cleanup.[4] It is a gentle, non-denaturing method that preserves the biological activity of the protein.
Experimental Protocol:
Materials:
-
SEC column (e.g., G-25 Sephadex, or a pre-packed column suitable for the molecular weight of the protein).
-
Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable buffer compatible with the protein.
-
Fraction collector or microcentrifuge tubes.
-
Spectrophotometer.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of Elution Buffer. This ensures that the buffer within the column is consistent with the elution conditions.
-
Sample Loading: Carefully load the entire labeling reaction mixture onto the top of the column.
-
Elution: Begin elution with the Elution Buffer. The colored, labeled protein conjugate will form a band that moves down the column. The free dye, also colored, will travel much more slowly.[4]
-
Fraction Collection: Collect the first colored band that elutes from the column; this is the purified, labeled protein. The second, slower-moving colored band is the free dye and should be discarded.[4]
-
Analysis: Measure the absorbance of the collected fractions at 280 nm (for protein) and ~550 nm (for Cy3) to determine the protein concentration and the degree of labeling (DOL).
Figure 2: Workflow for SEC purification of Cy3-labeled proteins.
Ion-Exchange Chromatography (IEX)
Principle: Ion-exchange chromatography separates molecules based on their net surface charge.[5] The stationary phase consists of a resin with covalently attached charged functional groups. In anion-exchange chromatography, the resin is positively charged and binds negatively charged molecules. In cation-exchange chromatography, the resin is negatively charged and binds positively charged molecules.[6] The covalent attachment of Cy3 to a protein can alter its overall charge, which allows for the separation of labeled from unlabeled protein and free dye.[1] Elution is typically achieved by increasing the salt concentration or changing the pH of the buffer to disrupt the electrostatic interactions.
Applications: IEX is a high-resolution technique that can separate proteins with subtle charge differences. It is useful for purifying labeled proteins and can also be used for peptides, particularly when there is a significant charge difference between the labeled and unlabeled species.[1][6]
Experimental Protocol:
Materials:
-
Ion-exchange column (anion or cation exchanger, depending on the protein's pI and the buffer pH).
-
Binding Buffer (low ionic strength, e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Elution Buffer (Binding Buffer with a high concentration of salt, e.g., 1 M NaCl).
-
HPLC or FPLC system.
-
Spectrophotometer.
Procedure:
-
Column Equilibration: Equilibrate the IEX column with Binding Buffer until the pH and conductivity of the eluate are stable.
-
Sample Preparation: Ensure the labeling reaction mixture is in a low ionic strength buffer, which can be achieved through dialysis or a desalting column.
-
Sample Loading: Load the prepared sample onto the column. The Cy3-labeled protein will bind to the resin.
-
Washing: Wash the column with several column volumes of Binding Buffer to remove any unbound molecules, including some free dye.
-
Elution: Elute the bound protein using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in Binding Buffer). The labeled protein will elute at a specific salt concentration.
-
Fraction Collection and Analysis: Collect fractions across the elution peak and analyze them by spectrophotometry at 280 nm and ~550 nm.
Figure 3: Workflow for IEX purification of Cy3-labeled proteins/peptides.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity.[2] The stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar. Molecules are loaded onto the column in a polar mobile phase and are eluted by increasing the concentration of an organic solvent (e.g., acetonitrile). More hydrophobic molecules interact more strongly with the stationary phase and require a higher concentration of organic solvent to elute. The attachment of a Cy3 dye can alter the hydrophobicity of a peptide or protein, allowing for the separation of labeled and unlabeled species.[7]
Applications: RP-HPLC is a high-resolution technique that is particularly well-suited for the purification of peptides and small proteins.[8] It can effectively separate closely related species, such as peptides with and without the Cy3 label.[9]
Experimental Protocol:
Materials:
-
RP-HPLC system with a UV-Vis detector.
-
C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Fraction collector.
Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Sample Preparation: Dissolve the crude labeled peptide in Mobile Phase A.
-
Sample Injection: Inject the sample onto the column.
-
Gradient Elution: Elute the peptides using a linear gradient of increasing Mobile Phase B. A shallow gradient is often used for better resolution.
-
Detection and Fraction Collection: Monitor the elution profile at wavelengths of 214 nm (for peptide bonds) and 550 nm (for Cy3). Collect the peak corresponding to the Cy3-labeled peptide.
-
Analysis and Solvent Removal: Analyze the purity of the collected fraction by analytical RP-HPLC and/or mass spectrometry. Remove the organic solvent and TFA by lyophilization.
Figure 4: Workflow for RP-HPLC purification of Cy3-labeled peptides.
Affinity Chromatography (AC)
Principle: Affinity chromatography is a highly selective purification method that utilizes the specific, reversible binding interaction between a protein and a ligand immobilized on a chromatography resin.[10][11] For this method to be applicable to Cy3-labeled proteins, the protein must have an affinity tag (e.g., a polyhistidine-tag, GST-tag) or the purification can be based on an antibody-antigen interaction. The labeled protein is captured on the column, while unbound contaminants are washed away. The purified protein is then eluted by changing the buffer conditions to disrupt the specific binding interaction.[11]
Applications: Affinity chromatography can achieve very high purity, often in a single step.[12] It is suitable for purifying recombinant proteins that have been engineered with an affinity tag.
Experimental Protocol (for His-tagged proteins):
Materials:
-
Immobilized Metal Affinity Chromatography (IMAC) column (e.g., Ni-NTA resin).
-
Binding Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Spectrophotometer.
Procedure:
-
Column Equilibration: Equilibrate the IMAC column with several column volumes of Binding Buffer.
-
Sample Loading: Load the labeling reaction mixture onto the column. The His-tagged Cy3-protein will bind to the nickel resin.
-
Washing: Wash the column with Wash Buffer to remove non-specifically bound proteins and free Cy3 dye.
-
Elution: Elute the purified His-tagged Cy3-protein with Elution Buffer, which contains a high concentration of imidazole to compete for binding to the resin.
-
Fraction Collection and Analysis: Collect the eluted fractions and measure the absorbance at 280 nm and ~550 nm.
-
Buffer Exchange: If necessary, remove the imidazole from the purified protein solution by dialysis or using a desalting column.
Figure 5: Workflow for Affinity Chromatography purification of a His-tagged Cy3-protein.
Quantitative Data Summary
The following table summarizes typical performance metrics for the different purification methods. The exact values can vary significantly depending on the specific protein or peptide, the initial purity of the sample, and the optimization of the protocol.
| Purification Method | Typical Purity | Typical Yield/Recovery | Key Advantages | Key Disadvantages |
| Size-Exclusion Chromatography (SEC) | Good to High (>90%) | High (>90%) | Gentle, non-denaturing; good for removing free dye.[1] | Lower resolution for separating labeled from unlabeled protein; sample dilution. |
| Ion-Exchange Chromatography (IEX) | High (>95%) | Good to High (80-95%) | High resolution and capacity; can separate based on charge differences from labeling.[1][5] | Requires buffer optimization (pH, ionic strength); protein must be charged. |
| Reversed-Phase HPLC (RP-HPLC) | Very High (>98%) | Variable (can be >90% with optimization)[13][14] | Highest resolution, especially for peptides; volatile buffers are easy to remove.[2] | Can be denaturing due to organic solvents; lower capacity than other methods. |
| Affinity Chromatography (AC) | Very High (>95%) | High (>90%) | Extremely high selectivity in a single step; rapid purification.[12] | Requires a specific affinity tag on the protein; resin can be expensive.[12] |
Conclusion
The purification of Cy3-labeled proteins and peptides is a critical step to ensure the quality and reliability of downstream applications. Size-exclusion chromatography is a simple and effective method for removing free dye, while ion-exchange and reversed-phase HPLC offer higher resolution for separating labeled from unlabeled species. Affinity chromatography provides a rapid and highly specific purification route for tagged proteins. The selection of the most appropriate method will depend on the specific requirements of the experiment, including the nature of the biomolecule, the desired purity, and the available equipment. By following the detailed protocols and considering the comparative data presented, researchers can effectively purify their Cy3-labeled conjugates for successful experimental outcomes.
References
- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Comparative Guide to Protein Separation and Detection Chromatography: RPLC vs. HILIC vs. IEX vs. GPC/SEC vs. AC - MetwareBio [metwarebio.com]
- 5. Rapid purification of EGFP, EYFP, and ECFP with high yield and purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Affinity Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. conductscience.com [conductscience.com]
- 11. downstreamcolumn.com [downstreamcolumn.com]
- 12. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
- 14. Affinity Chromatography for Recombinant Protein Purification - Navigo Proteins [navigo-proteins.com]
Cy3 NHS Ester Antibody Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the successful conjugation of Cy3 NHS ester to antibodies. It includes comprehensive protocols, tips for optimal results, and troubleshooting advice.
Introduction
N-Hydroxysuccinimide (NHS) esters are widely used reagents for labeling proteins and other biomolecules with primary amines. The this compound is an amine-reactive fluorescent dye that covalently attaches to primary amines, such as the side chain of lysine residues and the N-terminus of antibody polypeptide chains, forming a stable amide bond.[1] This process, conducted under neutral to slightly basic conditions (pH 7.2-8.5), is a common and effective method for preparing fluorescently-labeled antibody conjugates for use in various applications, including immunofluorescence microscopy, flow cytometry, and ELISAs.[1][2]
Key Experimental Parameters
Successful antibody conjugation is dependent on several critical parameters. The following tables summarize the key quantitative data for optimizing your this compound antibody conjugation.
Table 1: Recommended Reagent Concentrations and Ratios
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL[3][4] | Optimal results are often achieved at 2 mg/mL.[5] Lower concentrations can reduce labeling efficiency.[5] |
| This compound Stock Solution | 10 mM in anhydrous DMSO[1][5] | Prepare fresh immediately before use as NHS esters are moisture-sensitive.[1] |
| Molar Ratio (Dye:Antibody) | 5:1 to 20:1[6] | A 10:1 ratio is a common starting point.[5][6] The optimal ratio may need to be determined empirically. |
| DMSO in Reaction Mixture | < 10% of total volume[6] | High concentrations of organic solvents can denature the antibody. |
Table 2: Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Reaction Buffer | Amine-free buffer (e.g., PBS, 0.1 M Sodium Bicarbonate)[1][2] | Buffers containing primary amines like Tris or glycine will compete with the antibody for the dye.[1][4] |
| pH | 7.2 - 8.5[7] | A slightly basic pH (8.3-8.5) increases the reactivity of primary amines.[1][2] |
| Incubation Time | 1 - 2 hours at room temperature[1] or overnight at 4°C[1] | Protect the reaction from light.[1] |
| Quenching Agent (Optional) | 50-100 mM Tris-HCl or Glycine[1] | Can be added to stop the reaction by consuming unreacted NHS ester.[1] |
Experimental Workflow
The following diagram illustrates the general workflow for conjugating this compound to an antibody.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for labeling an IgG antibody with this compound.
Materials and Reagents
-
Antibody (in an amine-free buffer)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[1]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 7.4 or 1 M Glycine[1]
-
Purification Supplies: Spin desalting columns (e.g., Zeba™ Spin Desalting Columns) or gel filtration columns (e.g., Sephadex G-25).[5][6]
-
Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
Step-by-Step Procedure
Step 1: Antibody Preparation and Buffer Exchange
It is critical to remove any substances containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA) from the antibody solution, as these will compete with the antibody for reaction with the NHS ester.[1]
-
Select an appropriate purification method such as a spin filter or desalting column. For most IgG antibodies, centrifugal filters with a 10 kDa molecular weight cut-off are suitable.[1]
-
Perform a buffer exchange into the Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5).[1]
-
Repeat the buffer exchange process at least three times to ensure complete removal of interfering substances.[1]
-
After the final wash, recover the purified antibody and adjust its concentration to 1-3 mg/mL in the Conjugation Buffer.[1]
-
Determine the final antibody concentration by measuring its absorbance at 280 nm.
Step 2: Preparation of this compound Stock Solution
NHS esters are sensitive to moisture and should be dissolved immediately before use.[1]
-
Allow the vial of this compound to warm completely to room temperature before opening to prevent moisture condensation.[1]
-
Prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO.[1][5]
Step 3: Conjugation Reaction
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess (e.g., a 10:1 dye:antibody ratio).[1]
-
While gently vortexing, add the calculated volume of the dye stock solution to the antibody solution.[1]
-
Protect the reaction mixture from light by wrapping the tube in aluminum foil.
-
Incubate for 1-2 hours at room temperature with gentle mixing. Alternatively, the reaction can be performed overnight at 4°C.[1]
Step 4: Quenching the Reaction (Optional)
To stop the labeling reaction, a quenching agent that contains a primary amine can be added to consume any unreacted NHS ester.[1]
-
Add 1 M Tris-HCl or Glycine to a final concentration of 50-100 mM.[1]
-
Incubate for 15 minutes on ice.[8]
Step 5: Purification of the Conjugate
It is important to separate the labeled antibody from the free, unreacted dye.
-
Use a desalting column (e.g., Sephadex G-25) or a spin column to purify the conjugate.[5][6]
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
Load the reaction mixture onto the column.
-
Elute the conjugate with PBS. The first colored band to elute will be the labeled antibody.
Characterization of the Conjugate
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, should be determined.[2]
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of Cy3 (approximately 550 nm).
-
Calculate the DOL using the following formula:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max = Absorbance of the conjugate at the absorption maximum of Cy3.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye = Molar extinction coefficient of Cy3 at its absorption maximum (~150,000 M⁻¹cm⁻¹).
-
CF = Correction factor for the absorbance of the dye at 280 nm (for Cy3, this is typically around 0.08).
-
Chemical Reaction
The following diagram illustrates the reaction between a primary amine on an antibody and the this compound.
Tips for Successful Conjugation and Troubleshooting
-
Purity of Antibody : Ensure the antibody is of high purity (>95%) and free from amine-containing stabilizers like BSA or glycine.[9]
-
Moisture Sensitivity : NHS esters are highly sensitive to moisture. Always allow the reagent to warm to room temperature before opening and use anhydrous DMSO for reconstitution.[1][8]
-
Fresh Reagents : Use freshly prepared this compound stock solution for each conjugation reaction.[10]
-
Low Labeling Efficiency : If the DOL is low, consider increasing the molar ratio of dye to antibody, increasing the antibody concentration, or ensuring the pH of the reaction buffer is optimal (8.3-8.5).[4]
-
Antibody Precipitation : If the antibody precipitates during the reaction, it may be due to a high concentration of organic solvent. Ensure the volume of DMSO added is less than 10% of the total reaction volume.[6]
-
Storage of Conjugate : Store the final labeled antibody at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage. Adding a stabilizer like 0.1% BSA and an antimicrobial agent like 0.02-0.05% sodium azide can be beneficial for long-term storage.[3] Avoid repeated freeze-thaw cycles.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. broadpharm.com [broadpharm.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. furthlab.xyz [furthlab.xyz]
- 9. docs.abcam.com [docs.abcam.com]
- 10. genecopoeia.com [genecopoeia.com]
Application Notes and Protocols for Live-Cell Imaging Using Cy3 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell imaging is a powerful technique for visualizing and understanding dynamic cellular processes in real-time. The choice of fluorescent probe is critical for the success of these experiments, with factors such as brightness, photostability, and biocompatibility being paramount. Cyanine3 (Cy3) NHS ester is a widely used amine-reactive fluorescent dye that offers a robust solution for labeling proteins and other biomolecules for live-cell imaging applications. Its bright orange fluorescence, good photostability, and straightforward conjugation chemistry make it a valuable tool for researchers studying protein trafficking, receptor signaling, and other dynamic cellular events.
These application notes provide detailed protocols and technical information for utilizing Cy3 NHS ester in live-cell imaging experiments. We will cover the labeling of proteins, methods for introducing these labeled proteins into living cells, and a specific application in visualizing the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Properties of this compound
This compound is an activated form of the Cy3 dye that readily reacts with primary amines, such as the N-terminus of proteins and the side chain of lysine residues, to form stable amide bonds.[1][2][3] This covalent conjugation is highly efficient under mild basic conditions (pH 8.0-9.0).
Table 1: Spectral and Photophysical Properties of Cy3
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~550-555 nm | [4][5] |
| Emission Maximum (λem) | ~570 nm | [4][5] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | ~0.1-0.3 (in aqueous solution) | [6] |
| Recommended Laser Line | 532 nm or 561 nm | [7] |
| Common Filter Set | TRITC (tetramethylrhodamine) | [7] |
Quantitative Comparison of Fluorophore Photostability
Photostability is a critical parameter for live-cell imaging, as photobleaching can limit the duration of observation and introduce artifacts. The photobleaching quantum yield (Φb) is a measure of a fluorophore's susceptibility to photodegradation. A lower Φb indicates higher photostability.
Table 2: Comparative Photostability of Common Live-Cell Imaging Fluorophores
| Fluorophore | Photobleaching Quantum Yield (Φb) | Notes | Reference(s) |
| Cy3 | ~1 x 10⁻⁵ - 5 x 10⁻⁶ | Good photostability, suitable for many live-cell applications. | [5] |
| Alexa Fluor 488 | ~1 x 10⁻⁶ | Excellent photostability, often used as a benchmark. | [1][8] |
| Enhanced Green Fluorescent Protein (EGFP) | ~1 x 10⁻⁵ - 1 x 10⁻⁶ | Variable depending on the local environment and illumination conditions. | [9] |
| Rhodamine B | ~5 x 10⁻⁷ | High photostability. | [1] |
Note: Photobleaching quantum yields can vary depending on experimental conditions such as illumination intensity, oxygen concentration, and the local molecular environment.
Experimental Protocols
Protocol 1: Labeling a Protein with this compound
This protocol describes the general procedure for covalently labeling a protein of interest with this compound.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.5
-
Gel filtration column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Prepare Protein Solution:
-
Dissolve or dilute the protein of interest in an amine-free buffer (e.g., PBS) to a final concentration of 1-10 mg/mL.
-
Add 1 M NaHCO₃ to the protein solution to a final concentration of 100 mM to adjust the pH to 8.5.
-
-
Prepare this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein. This ratio should be optimized for your specific protein and application.
-
Mix gently and incubate for 1 hour at room temperature, protected from light.
-
-
Purification of Labeled Protein:
-
Separate the Cy3-labeled protein from unreacted dye using a gel filtration column equilibrated with PBS.
-
Collect the fractions containing the colored, labeled protein.
-
-
Determine Degree of Labeling (DOL) (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 550 nm (for Cy3).
-
Calculate the DOL using the following formula: DOL = (A₅₅₀ × ε₂₈₀_protein) / [(A₂₈₀ - (A₅₅₀ × CF₂₈₀)) × ε₅₅₀_dye]
-
Where CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy3).
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Reactome | EGFR autophosphorylation [reactome.org]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes: Cy3 NHS Ester in Western Blotting
Introduction
Cy3 NHS ester is a reactive fluorescent dye belonging to the cyanine dye family, designed for the covalent labeling of biomolecules containing primary amines, such as proteins and antibodies.[1][2][3][4] This bright, orange-fluorescent dye is particularly well-suited for fluorescent Western blotting applications, offering a sensitive and quantitative alternative to traditional chemiluminescent or colorimetric detection methods.[5][6] The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amine groups (–NH2) on lysine residues and the N-terminus of proteins to form a stable, covalent amide bond.[3][7] This direct labeling approach provides high specificity and allows for multiplexing with other spectrally distinct fluorescent dyes.[5]
Key Features and Advantages
-
High Fluorescence Quantum Yield and Photostability: Cy3 exhibits strong absorption and emission maxima at approximately 550 nm and 570 nm, respectively, resulting in a bright orange fluorescent signal with good resistance to photobleaching.[2][8]
-
Amine-Reactive Chemistry: The NHS ester moiety provides a straightforward and efficient method for labeling primary amines on antibodies and other proteins.[3][9]
-
Quantitative Analysis: Fluorescent Western blotting with Cy3 allows for the accurate quantification of protein levels over a broad linear dynamic range, often exceeding three orders of magnitude.[6][10]
-
Multiplexing Capabilities: The distinct spectral properties of Cy3 enable the simultaneous detection of multiple target proteins on the same blot when used in conjunction with other fluorescent dyes with non-overlapping emission spectra, such as Cy5.[5][6]
-
Good Water Solubility: The presence of sulfonate groups in most commercially available Cy3 NHS esters enhances water solubility, which can reduce the tendency of the dye to aggregate in aqueous solutions.[1][4][11]
-
Signal Stability: The fluorescent signal generated is stable over time, allowing for repeated imaging and analysis of the blot.[12]
Applications in Western Blotting
-
Single-Target Protein Detection: Highly sensitive detection of a single protein of interest.
-
Multiplex Fluorescent Western Blotting: Simultaneous detection and quantification of multiple proteins (e.g., a target protein and a loading control) on the same blot.[5]
-
Quantitative Protein Expression Analysis: Accurate measurement of relative protein abundance.[13]
-
Post-Translational Modification Studies: Analysis of modifications like phosphorylation, often in relation to the total protein amount.[5]
Experimental Protocols
Protocol 1: Labeling of Primary or Secondary Antibodies with this compound
This protocol describes the general procedure for covalently labeling antibodies with this compound. It is crucial to start with a purified antibody solution free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., bovine serum albumin, gelatin), as these will compete for reaction with the NHS ester.[1][14]
Materials:
-
Purified antibody (2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
1 M Sodium Bicarbonate, pH 8.5-9.0
-
Reaction tubes
-
Shaker/rotator
Procedure:
-
Antibody Preparation:
-
Adjust the antibody concentration to 2-10 mg/mL in a suitable amine-free buffer.[1][9] If the antibody is in a buffer containing primary amines, it must be dialyzed against a suitable buffer like PBS.
-
Adjust the pH of the antibody solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[1][15] This is critical for efficient labeling as the primary amine groups must be deprotonated to be reactive.[3]
-
-
This compound Stock Solution Preparation:
-
Conjugation Reaction:
-
The optimal molar ratio of this compound to antibody should be determined empirically, but a starting point of 10:1 is often recommended.[1][14] Ratios between 5:1 and 20:1 can be tested to find the optimal degree of labeling (DOL).[14]
-
Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.[1] Ensure the final concentration of DMSO in the reaction mixture is less than 10%.[14]
-
Incubate the reaction for 1 hour at room temperature with continuous gentle shaking or rotation, protected from light.[14][15]
-
-
Purification of the Labeled Antibody:
-
Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.2-7.4).[1][14]
-
Collect the fractions containing the labeled antibody (the first colored fractions to elute).
-
The purified Cy3-labeled antibody can be stored at 4°C for short-term use or at -20°C for long-term storage.[16] Adding a stabilizer like 0.1% bovine serum albumin and 0.02-0.05% sodium azide can improve long-term stability.[16]
-
Quantitative Data Summary for Antibody Labeling:
| Parameter | Recommended Value/Range | Reference |
| Antibody Concentration | 2-10 mg/mL | [1][9] |
| Reaction Buffer pH | 8.5 ± 0.5 | [1][15] |
| Molar Ratio (Dye:Antibody) | 5:1 to 20:1 (start with 10:1) | [14][17] |
| Reaction Time | 1 hour | [14][15] |
| Reaction Temperature | Room Temperature | [14] |
Protocol 2: Fluorescent Western Blotting using Cy3-Labeled Antibodies
This protocol outlines the steps for performing a fluorescent Western blot using a directly labeled Cy3 primary or secondary antibody.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Wash buffer (TBS-T: Tris-buffered saline with 0.1% Tween-20)
-
Primary antibody (if using a Cy3-labeled secondary antibody)
-
Cy3-labeled primary or secondary antibody
-
Fluorescent imaging system with appropriate excitation and emission filters for Cy3
Procedure:
-
Blocking:
-
After protein transfer, block the membrane for 1 hour at room temperature with a suitable blocking buffer to prevent non-specific antibody binding.[6]
-
-
Primary Antibody Incubation (if applicable):
-
If using a Cy3-labeled secondary antibody, incubate the membrane with the unlabeled primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C. Optimal antibody concentration should be determined empirically.
-
Wash the membrane three times for 5-10 minutes each with wash buffer.[6]
-
-
Cy3-Labeled Antibody Incubation:
-
Incubate the membrane with the Cy3-labeled primary or secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light. The optimal dilution will need to be determined, but a starting range of 1:1000 to 1:20,000 is common for labeled secondary antibodies.[12]
-
Wash the membrane extensively with wash buffer (e.g., three to five times for 5-10 minutes each) to remove unbound antibody and reduce background.[6]
-
-
Imaging:
-
Ensure the membrane is completely dry.
-
Image the blot using a fluorescent imager equipped with an excitation source and emission filter appropriate for Cy3 (e.g., excitation ~550 nm, emission ~570 nm).[2]
-
Quantitative Data Summary for Fluorescent Western Blotting:
| Step | Parameter | Recommended Conditions | Reference |
| Blocking | Time | 1 hour | [6] |
| Temperature | Room Temperature | [6] | |
| Primary Antibody Incubation | Time | 1 hour at RT or overnight at 4°C | |
| Cy3-Labeled Secondary Ab Incubation | Time | 1 hour | |
| Temperature | Room Temperature (in the dark) | ||
| Dilution | 1:1000 to 1:20,000 | [12] | |
| Washing | Steps | 3-5 washes of 5-10 minutes each | [6] |
| Imaging | Excitation/Emission | ~550 nm / ~570 nm | [2] |
Visualizations
Caption: Workflow for labeling an antibody with this compound.
Caption: Workflow for fluorescent Western blotting with a Cy3-labeled antibody.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. goldbio.com [goldbio.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 5. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 6. myweb.ecu.edu [myweb.ecu.edu]
- 7. This compound | AAT Bioquest [aatbio.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. genecopoeia.com [genecopoeia.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. apexbt.com [apexbt.com]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. broadpharm.com [broadpharm.com]
- 17. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Cy3 NHS Ester in Single-Molecule Tracking Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Cy3 NHS ester for labeling biomolecules in single-molecule tracking (SMT) experiments. This document outlines the key properties of the dye, detailed protocols for labeling proteins and nucleic acids, and data presentation guidelines to ensure reproducible and high-quality results.
Introduction to this compound for Single-Molecule Tracking
Cyanine3 (Cy3) NHS ester is a bright and photostable fluorescent dye widely used for covalently labeling biomolecules.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines, such as those found on lysine residues in proteins and amine-modified oligonucleotides, to form stable amide bonds.[3][4][5] The excellent photophysical properties of Cy3, including a high extinction coefficient and good quantum yield, make it an ideal candidate for single-molecule imaging, where the detection of individual fluorophores is critical.[6][7] Single-molecule tracking allows for the direct observation of the dynamics and interactions of individual molecules in real-time, providing insights into complex biological processes that are often obscured in ensemble measurements.[8]
Properties and Characteristics of this compound
Cy3 is a member of the cyanine dye family, characterized by its polymethine chain.[1][3] Its fluorescence is pH-insensitive between pH 4 and 10, providing versatility across various experimental conditions.[9] Key quantitative data for this compound are summarized in the table below, which are crucial for designing experiments and analyzing data.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~550-555 nm | [1][10] |
| Emission Maximum (λem) | ~570 nm | [1][10] |
| Molar Extinction Coefficient | 150,000 cm⁻¹M⁻¹ at ~555 nm | [2][9] |
| Quantum Yield | ~0.31 | [7] |
| Recommended Laser Line | 532 nm or 555 nm | [9] |
| Recommended Filter Set | TRITC (tetramethylrhodamine) | [9] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [3] |
| Reactivity | Primary amines (-NH₂) | [3] |
| Solubility | Soluble in DMSO and DMF, insoluble in water | [2][11] |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol provides a general guideline for labeling proteins with primary amines (e.g., lysine residues or the N-terminus) using this compound. Optimization may be required depending on the specific protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS or bicarbonate buffer)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-9.0[10][12]
-
Purification column (e.g., Sephadex G-25 spin column or size-exclusion chromatography column)[10][13]
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
This compound Stock Solution Preparation:
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution. A molar ratio of 5:1 to 10:1 (dye:protein) is a good starting point.[7] The final concentration of DMSO or DMF in the reaction mixture should be less than 10% to avoid protein denaturation.[13]
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rotation, protected from light.[10]
-
-
Purification of the Labeled Protein:
-
Remove unreacted dye using a spin column or size-exclusion chromatography.[10][13]
-
For spin columns, equilibrate the column with the desired storage buffer. Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions to collect the labeled protein.[10]
-
For size-exclusion chromatography, the labeled protein will elute first, followed by the smaller, unreacted dye molecules.[13]
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein) and ~555 nm (for Cy3).
-
Calculate the protein concentration using the following formula to correct for the dye's absorbance at 280 nm:
-
Corrected A₂₈₀ = A₂₈₀ - (A₅₅₅ × 0.08)[13]
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm).
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A₅₅₅ / 150,000
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
Protocol 2: Labeling of Amine-Modified Nucleic Acids with this compound
This protocol is for labeling oligonucleotides or other nucleic acids that have been modified to contain a primary amine.
Materials:
-
Amine-modified nucleic acid
-
This compound
-
Anhydrous DMSO or DMF
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0
-
Purification method (e.g., ethanol precipitation, PAGE purification, or chromatography)[15]
-
Spectrophotometer
Procedure:
-
Nucleic Acid Preparation:
-
Dissolve the amine-modified nucleic acid in the Labeling Buffer.
-
-
This compound Stock Solution Preparation:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the nucleic acid solution. The optimal molar ratio of dye to nucleic acid may need to be determined empirically, but a starting point of 10:1 to 20:1 can be used.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Purification of Labeled Nucleic Acid:
-
Remove unreacted dye. For oligonucleotides, ethanol precipitation is often effective. Alternatively, polyacrylamide gel electrophoresis (PAGE) or a suitable chromatography method can be used for purification.[15]
-
-
Quantification:
-
Measure the absorbance of the purified product at 260 nm (for nucleic acid) and ~555 nm (for Cy3).
-
Calculate the concentration and DOL similarly to the protein labeling protocol, using the appropriate extinction coefficient for the nucleic acid at 260 nm.
-
Visualizing Experimental Workflows and Reactions
To aid in the conceptualization of the experimental processes, the following diagrams illustrate the chemical reaction and a typical workflow for a single-molecule tracking experiment.
Caption: Covalent labeling of a biomolecule with this compound.
Caption: A typical workflow for a single-molecule tracking experiment.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. goldbio.com [goldbio.com]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single Molecule Fluorescence Detection and Tracking in Mammalian Cells: The State-of-the-Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 8. academic.oup.com [academic.oup.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Structure and properties of CY3-NHS Cyanine3-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 12. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 13. benchchem.com [benchchem.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Creating Fluorescent Probes for Microscopy with Cy3 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3 (Cy3) NHS ester is a bright and photostable fluorescent dye widely used for labeling biomolecules in various life science applications. As a member of the cyanine dye family, it exhibits intense orange-red fluorescence that is readily detectable with standard microscopy filter sets.[1][2] The N-hydroxysuccinimide (NHS) ester functional group makes it particularly useful for covalently labeling primary amines (-NH₂) found in proteins, amine-modified oligonucleotides, and other biomolecules.[3][4] This reaction forms a stable, covalent amide bond, creating brightly fluorescent probes for applications such as immunofluorescence, fluorescence in situ hybridization (FISH), flow cytometry, and super-resolution microscopy.[2][3][5][6][7]
These application notes provide detailed protocols for using Cy3 NHS ester to create fluorescent probes for microscopy, along with key technical data and troubleshooting guidelines.
Properties of this compound
This compound is a reactive dye that requires careful handling and storage. It is soluble in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) but has poor water solubility; sulfonated versions offer improved aqueous solubility.[8][9] Upon receipt, the solid dye should be stored at -20°C, desiccated, and protected from light.[4][10] Freshly prepared stock solutions in anhydrous DMSO can be stored at -20°C for short periods (typically less than two weeks), but it is highly recommended to prepare them immediately before use as the NHS ester group can hydrolyze in the presence of moisture.[11][12][13]
Table 1: Quantitative Data for Cy3 Dye
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~555 nm | [3][10][14] |
| Emission Maximum (λem) | ~570 nm | [8][10] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [10][14] |
| Quantum Yield (Φ) | ~0.31 | [10] |
| Recommended Laser Line | 532 nm or 555 nm | [3][4][14] |
| Compatible Filter Sets | TRITC / TAMRA | [15][3][4] |
| pH Sensitivity | Relatively insensitive from pH 4 to 10 | [4][14] |
Core Experimental Protocols
Protocol 2.1: Labeling Proteins and Antibodies
This protocol describes the general procedure for labeling proteins, such as antibodies, with this compound. The reaction targets primary amines on lysine residues and the N-terminus.[16][17]
A. Required Materials
-
This compound
-
Protein or antibody of interest (2-10 mg/mL in an amine-free buffer)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 (or another amine-free buffer like PBS or HEPES, with pH adjusted)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification Column: Sephadex G-25 desalting column or equivalent spin column
B. Experimental Procedure
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Bring the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[16] Vortex thoroughly to ensure the dye is completely dissolved.
-
-
Perform the Conjugation Reaction:
-
A starting point for optimization is a 10:1 molar ratio of dye to protein.[11][12] The optimal ratio can vary and may need to be determined experimentally.[17]
-
While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[18][11]
-
-
Purify the Conjugate:
-
Separate the Cy3-labeled protein from unreacted free dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).[18][11][12]
-
The labeled protein will elute first as a colored band, followed by the smaller, unreacted dye molecules. Collect the initial colored fractions containing the conjugate.
-
C. Characterize the Conjugate (Optional but Recommended)
-
Calculate the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined by measuring the absorbance of the conjugate at 280 nm (for protein) and ~555 nm (for Cy3). An optimal DOL for antibodies is typically between 2 and 4 to avoid self-quenching.[13][17]
D. Storage of the Conjugate
-
Store the purified protein conjugate at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.[11][16] Protect from light. Adding a carrier protein like BSA (0.1%) can improve stability.[11]
Protocol 2.2: Labeling Amine-Modified Oligonucleotides
This protocol is for labeling synthetic oligonucleotides that have been modified to contain a primary amine.
A. Required Materials
-
This compound
-
Amine-modified oligonucleotide
-
Labeling Buffer: 0.1 M Sodium Carbonate/Bicarbonate buffer, pH 8.5-9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification supplies (e.g., ethanol for precipitation, HPLC system)
B. Experimental Procedure
-
Prepare the Oligonucleotide:
-
Dissolve the amine-modified oligonucleotide in the Labeling Buffer.
-
-
Prepare the Dye Stock Solution:
-
Prepare a fresh 10 mg/mL solution of this compound in anhydrous DMSO or DMF as described in Protocol 2.1.
-
-
Perform the Conjugation Reaction:
-
Add a 10-20 fold molar excess of the reactive dye solution to the oligonucleotide solution.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.[18]
-
-
Purify the Labeled Oligonucleotide:
-
Storage of the Conjugate:
-
Store the lyophilized or dissolved oligonucleotide probe at -20°C, protected from light.[19]
-
Key Applications in Microscopy
Cy3-labeled probes are versatile tools for visualizing a wide range of biological targets and processes.
-
Immunofluorescence (IF), Immunocytochemistry (ICC), and Immunohistochemistry (IHC): These techniques use Cy3-labeled antibodies (either primary or secondary) to detect specific proteins within fixed cells or tissue sections.[3][6] The bright signal from Cy3 allows for high-resolution imaging of protein localization and expression.[6]
-
Fluorescence In Situ Hybridization (FISH): Cy3-labeled oligonucleotide probes are used to bind to specific DNA or RNA sequences in cells or tissues.[3] This enables the visualization of gene location, chromosome mapping, and spatial gene expression analysis.[2][6][20]
-
Protein-Protein Interaction Studies: By labeling different proteins with distinct fluorophores (e.g., one with Cy3), their co-localization and interactions can be studied within the cellular environment.[20]
-
Super-Resolution Microscopy: The photophysical properties of Cy3 make it suitable for advanced imaging techniques like dSTORM, which can resolve cellular structures beyond the diffraction limit of light.[6][7]
Visualizations and Workflows
The following diagrams illustrate the core chemical reaction and common experimental workflows involving this compound.
Caption: Chemical reaction of this compound with a primary amine.
Caption: General workflow for labeling proteins with this compound.
Caption: Workflow for an indirect immunofluorescence experiment.
Troubleshooting
Table 2: Common Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | 1. Presence of primary amines (Tris, glycine) in the protein buffer.[13]2. Suboptimal pH of the reaction buffer.[13]3. Low protein concentration (<2 mg/mL).[13][16]4. Hydrolyzed/inactive dye due to moisture.[13] | 1. Exchange the protein into an amine-free buffer (PBS, HEPES, Bicarbonate).2. Adjust the pH of the protein solution to 8.2-8.5.3. Concentrate the protein to a minimum of 2 mg/mL.4. Use a fresh vial of dye and always use anhydrous DMSO/DMF. |
| Protein Precipitation during Labeling | 1. High concentration of organic solvent (DMSO/DMF).2. Over-labeling of the protein. | 1. Ensure the volume of the dye stock solution is less than 10% of the total reaction volume.[13]2. Reduce the molar excess of the dye in the labeling reaction. |
| Low Fluorescence of Labeled Protein | 1. Quenching due to over-labeling (DOL is too high).[4][17]2. Insufficient labeling (DOL is too low). | 1. Decrease the dye-to-protein ratio during the labeling reaction. Aim for a DOL of 2-4 for antibodies.[13]2. Increase the dye-to-protein ratio or optimize reaction conditions (pH, time). |
| Loss of Protein Function | Labeling has occurred at a critical functional site (e.g., an enzyme's active site or an antibody's antigen-binding site). | Reduce the molar ratio of dye to protein to decrease the overall degree of labeling. |
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. luminwaves.com [luminwaves.com]
- 6. assaygenie.com [assaygenie.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Structure and properties of CY3-NHS Cyanine3-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 9. apexbt.com [apexbt.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 15. goldbio.com [goldbio.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 18. genecopoeia.com [genecopoeia.com]
- 19. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 20. CY3 on molecular probes Molecular labeling Visualization - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
Application Notes and Protocols for Cy3 NHS Ester Labeling in Microarray Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 3 (Cy3) NHS ester is a widely utilized fluorescent dye for labeling biomolecules in various applications, including microarray analysis.[1][2] This reactive dye covalently attaches to primary amino groups on proteins, peptides, amino-modified oligonucleotides, and other amine-containing molecules.[1][3][4] The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with these amines under mild basic conditions to form a stable amide bond.[1][5] In the context of microarrays, Cy3-labeled probes (such as cDNA or cRNA) are hybridized to the array surface, and the resulting fluorescence signal at each spot is quantified to determine the abundance of the target molecule.[6] This technology is a cornerstone for gene expression analysis, genotyping, and other high-throughput screening applications in research and drug development.
Cy3 is favored for its bright orange fluorescence, with excitation and emission maxima around 550 nm and 570 nm, respectively, making it compatible with common microarray scanners.[5][7][8] Its photostability and pH insensitivity in the physiological range further contribute to its suitability for these experiments.[8][9]
These application notes provide a comprehensive guide to using Cy3 NHS ester for labeling probes for microarray analysis, including detailed protocols, data presentation guidelines, and troubleshooting advice.
Data Presentation
Effective microarray analysis relies on the generation of high-quality, reproducible data. Key parameters to monitor during the labeling and hybridization process are summarized below.
Table 1: Key Parameters for Cy3 Labeling Efficiency and Microarray Quality Control
| Parameter | Recommended Range/Value | Method of Assessment | Potential Issues if Deviated |
| Degree of Labeling (DOL) | 2 - 5 (for proteins/antibodies) | Spectrophotometry (A280/A550) | Low DOL: Weak signal, poor sensitivity. High DOL: Signal quenching, altered biomolecule function.[10] |
| 1 dye molecule per oligo (typical) | Spectrophotometry (A260/A550) | Low DOL: Inefficient labeling. High DOL: Not applicable for end-labeling. | |
| Dye to Protein Molar Ratio (for labeling reaction) | 10:1 to 20:1 (starting point) | Calculation based on concentrations | Too low: Incomplete labeling. Too high: Over-labeling, protein precipitation.[10][11] |
| Labeling Reaction pH | 8.2 - 8.5 | pH meter or pH paper | < 8.2: Inefficient reaction due to protonated amines. > 8.5: Increased hydrolysis of NHS ester.[10][12] |
| Signal-to-Noise Ratio (SNR) | > 3 | Microarray scanner software | Low SNR: Unreliable data, difficulty distinguishing signal from background. |
| Coefficient of Variation (CV) for Replicates | < 15% | Statistical analysis of replicate spots | High CV: Inconsistent spotting, hybridization, or washing. |
Table 2: Troubleshooting Common Issues in Cy3 Labeling and Microarray Analysis
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect buffer (contains primary amines like Tris) | Use amine-free buffers such as PBS, MES, or HEPES.[10][12] |
| Suboptimal pH | Adjust pH to 8.2-8.5 using sodium bicarbonate.[10][12] | |
| Low protein/oligonucleotide concentration | Concentrate the sample before labeling (e.g., to >2 mg/mL for proteins).[10][12] | |
| Inactive dye due to hydrolysis | Use freshly prepared dye solution from a new vial; store stock solutions in anhydrous DMSO or DMF at -20°C.[10] | |
| Protein Precipitation During Labeling | High concentration of organic solvent (DMSO/DMF) | Keep the volume of dye stock solution below 10% of the total reaction volume.[10] |
| Over-labeling of the protein | Reduce the molar excess of the dye in the reaction.[10] | |
| Low Fluorescence Signal on Microarray | Quenching due to over-labeling | Decrease the dye-to-probe ratio during the labeling reaction. |
| Inefficient hybridization | Optimize hybridization temperature, time, and buffer composition. | |
| Photobleaching | Minimize exposure of labeled probes and arrays to light. | |
| High Background Fluorescence | Incomplete removal of free dye | Ensure thorough purification of the labeled probe.[13] Repeat the purification step if necessary.[13] |
| Non-specific binding | Use appropriate blocking agents (e.g., BSA, salmon sperm DNA) during pre-hybridization and hybridization steps. | |
| Dirty slides or improper washing | Use high-quality microarray slides and follow stringent washing protocols. |
Experimental Protocols
Protocol 1: this compound Labeling of Amino-Modified Oligonucleotides
This protocol describes the labeling of oligonucleotides containing a primary amine modification for use as probes in microarray analysis.
Materials:
-
Amino-modified oligonucleotide (desalted or HPLC-purified)
-
This compound (stored desiccated at -20°C)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Purification system (e.g., gel filtration column, HPLC)[14][15]
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mg/mL.
-
Prepare Dye Stock Solution: Bring the vial of this compound to room temperature. Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMF or DMSO.[10] Vortex to ensure complete dissolution. This solution should be used immediately or aliquoted and stored at -20°C, protected from light and moisture.[10]
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, combine the oligonucleotide solution with 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5) to the desired final reaction volume.
-
Add the this compound stock solution to the oligonucleotide solution. A 10-20 fold molar excess of dye to oligonucleotide is a good starting point.
-
The final reaction volume should contain no more than 10% DMF or DMSO to avoid precipitation of the oligonucleotide.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark, with gentle mixing.
-
Purification of Labeled Oligonucleotide: Separate the Cy3-labeled oligonucleotide from the unreacted free dye. Common methods include:
-
Gel Filtration Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with nuclease-free water or a suitable buffer.[13] The labeled oligonucleotide will elute in the void volume, while the smaller free dye molecules will be retained.
-
High-Performance Liquid Chromatography (HPLC): Ion-pair reversed-phase HPLC can provide high-purity labeled oligonucleotides.[14][15]
-
-
Quantification and Storage:
-
Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for nucleic acid) and 550 nm (for Cy3).
-
Calculate the concentration and degree of labeling.
-
Store the purified Cy3-labeled oligonucleotide at -20°C, protected from light.
-
Protocol 2: Indirect Labeling of cDNA/cRNA via Aminoallyl Incorporation for Microarray Hybridization
This is a common method for labeling probes for two-color microarray experiments.
Materials:
-
Total RNA or poly(A) RNA
-
Aminoallyl-dUTP (aa-dUTP)
-
Reverse transcriptase (for cDNA) or RNA polymerase (for cRNA)
-
This compound
-
Reaction and purification reagents as described in Protocol 1.
Procedure:
-
Reverse Transcription (or in vitro Transcription) with Aminoallyl Incorporation:
-
Perform a standard reverse transcription (to generate cDNA) or in vitro transcription (to generate cRNA) reaction, but with a modified nucleotide mix that includes aminoallyl-dUTP (for cDNA) or aminoallyl-UTP (for cRNA). A typical ratio is 2:3 aa-dUTP:dTTP.
-
-
Purification of Aminoallyl-Modified Nucleic Acid: Purify the resulting aminoallyl-cDNA or cRNA from unincorporated nucleotides and enzymes using a suitable column purification kit or ethanol precipitation.
-
Dye Coupling Reaction:
-
Resuspend the purified aminoallyl-nucleic acid in 0.1 M sodium bicarbonate buffer, pH 9.0.
-
Add the this compound stock solution (prepared as in Protocol 1).
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Purification of Labeled Probe: Purify the Cy3-labeled cDNA or cRNA from the unreacted dye using a column purification kit designed for dye-labeled nucleic acids.
-
Quantification and Hybridization:
-
Quantify the labeled probe by measuring absorbance at 260 nm and 550 nm.
-
The purified labeled probe is now ready for hybridization to the microarray slide according to your specific microarray protocol.
-
Visualizations
Caption: Experimental workflow for this compound labeling for microarray analysis.
Caption: Key relationships in the this compound labeling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. interchim.fr [interchim.fr]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. This compound | AAT Bioquest [aatbio.com]
- 6. Three color cDNA microarrays: quantitative assessment through the use of fluorescein-labeled probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 8. goldbio.com [goldbio.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.dutscher.com [pdf.dutscher.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 14. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
solving Cy3 NHS ester self-quenching issues in conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Cy3 NHS ester self-quenching in conjugates.
Frequently Asked Questions (FAQs)
Q1: What is Cy3 self-quenching?
A1: Cy3 self-quenching is a phenomenon where Cy3 dye molecules, when in close proximity to each other on a conjugated protein or antibody, interact in a way that reduces their overall fluorescence emission.[1][2][3] Instead of emitting light after excitation, the energy is dissipated as heat. This process is often caused by the formation of non-fluorescent H-dimers between adjacent dye molecules.[4]
Q2: What causes Cy3 self-quenching in conjugates?
A2: The primary cause of self-quenching is an excessively high Degree of Labeling (DOL), which is the average number of dye molecules attached to a single protein or antibody molecule.[1][5] When the DOL is too high, the statistical probability of Cy3 molecules being close enough to interact and form quenched dimers increases significantly.[2][4]
Q3: Why is my Cy3-labeled antibody showing a weak fluorescent signal?
A3: A weak signal, despite successful conjugation, is a classic symptom of self-quenching due to over-labeling.[1] While it seems counterintuitive, adding more dye molecules beyond an optimal point can drastically decrease the conjugate's brightness.[2][6] Other potential causes include inefficient conjugation, protein degradation, photobleaching (damage from excessive light exposure), or using a buffer that interferes with the labeling reaction (e.g., Tris or glycine).[7][8]
Q4: What is the optimal Degree of Labeling (DOL) for a Cy3-antibody conjugate?
A4: The optimal DOL for antibodies is typically between 3 and 8.[1] However, the ideal ratio can vary depending on the specific protein and application. It is highly recommended to determine the optimal DOL empirically for your specific experiment.[9][10] Studies have shown that for Cy3, you can attach up to eight molecules per antibody before the fluorescence output reaches a maximum and begins to decrease.[2][11]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the preparation and use of Cy3 conjugates.
Problem: My purified Cy3 conjugate has very low fluorescence.
This is the most common issue and is often linked to over-labeling.
Solution Workflow:
Step 1: Determine the Degree of Labeling (DOL) Before troubleshooting further, you must calculate the DOL of your conjugate. This is a critical diagnostic step. See the "Experimental Protocols" section below for a detailed method.
Step 2: Optimize the Conjugation Reaction If your DOL is too high (e.g., >10), the most effective solution is to adjust the labeling reaction. The key is to reduce the molar ratio of this compound to your protein.
Recommended Starting Molar Ratios for Optimization:
| Target Protein | Recommended Dye:Protein Molar Ratio (Starting Point) | Optimal DOL Range |
| IgG Antibody | 5:1 to 15:1[1] | 3 - 8[1] |
| Other Proteins | 5:1 to 20:1[10] | 2 - 10 (Application Dependent)[10] |
-
Action: Set up several small-scale labeling reactions with varying dye-to-protein molar ratios (e.g., 5:1, 10:1, 15:1).[10]
-
Reaction pH: Ensure the reaction buffer pH is between 8.3 and 8.5 for optimal labeling of primary amines.[8][12] Amine-free buffers like sodium bicarbonate or phosphate are required.[8][12]
-
Protein Concentration: Maintain a protein concentration of at least 2 mg/mL, with 5-10 mg/mL being optimal for efficient labeling.[8][9]
Step 3: Check for Protein Aggregation or Precipitation Over-labeling can sometimes cause the protein conjugate to precipitate.[1]
-
Action: After the conjugation reaction and purification, visually inspect the sample for any cloudiness or precipitate. Centrifuge the sample and see if a pellet forms. If aggregation is an issue, reducing the DOL as described in Step 2 is the primary solution.
Experimental Protocols
Protocol 1: Determining the Degree of Labeling (DOL)
This protocol uses UV-Visible spectrophotometry to calculate the average number of dye molecules conjugated to a protein.
-
Purify the Conjugate: It is essential to remove all unconjugated (free) Cy3 dye from the reaction mixture. Use a suitable method such as gel filtration (Sephadex G-25), dialysis, or a spin column.[9][10][12]
-
Measure Absorbance:
-
Blank the spectrophotometer with the purification buffer.
-
Measure the absorbance of the purified conjugate solution at two wavelengths:
-
280 nm (A₂₈₀), which corresponds to the protein absorbance.
-
~550 nm (A₅₅₀), the maximum absorbance for Cy3.[8]
-
-
-
Calculate the DOL: Use the following equations based on the Beer-Lambert law.
-
Equation 1: Calculate the Molar Concentration of the Protein. A correction factor is needed because Cy3 also absorbs light at 280 nm. The correction factor (CF) for Cy3 is approximately 0.08.[8] Protein Conc. (M) = [A₂₈₀ - (A₅₅₀ × 0.08)] / ε_protein
-
ε_protein: Molar extinction coefficient of your protein at 280 nm (in M⁻¹cm⁻¹). For a typical IgG, this is ~210,000 M⁻¹cm⁻¹.
-
-
Equation 2: Calculate the Degree of Labeling. DOL = A₅₅₀ / (ε_Cy3 × Protein Conc. (M))
-
ε_Cy3: Molar extinction coefficient of Cy3 at ~550 nm, which is 150,000 M⁻¹cm⁻¹.[8]
-
-
Protocol 2: Optimizing an Antibody-Cy3 Conjugation Reaction
This protocol outlines a general procedure for labeling an IgG antibody.
-
Prepare the Antibody:
-
Prepare the Dye Solution:
-
Perform the Conjugation:
-
Purify the Conjugate:
-
Characterize and Store:
Visualization of Self-Quenching Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. H-type Dimer Formation of Fluorophores: A Mechanism for Activatable, in vivo Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 6. pdf.dutscher.com [pdf.dutscher.com]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. [PDF] Labeling of Antibodies with Cy3‐, Cy3.5‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]
- 12. interchim.fr [interchim.fr]
Technical Support Center: Optimizing Cy3 NHS Ester to Protein Labeling
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the molar ratio of Cy3 NHS ester to protein for covalent labeling.
Troubleshooting Guide
This section addresses specific issues that may arise during the labeling protocol.
Question: My labeling efficiency is low, resulting in a poor Degree of Labeling (DOL). What went wrong?
Answer: Low labeling efficiency is a common issue that can stem from several factors related to your protein, buffers, or reaction conditions.
-
Protein Concentration: The concentration of your protein solution is critical. Labeling efficiency is strongly dependent on concentration, with lower concentrations favoring the hydrolysis of the NHS ester over the desired labeling reaction.[1][2] For optimal results, the protein concentration should be at least 2 mg/mL, with a range of 2-10 mg/mL being ideal.[1][2][3] If your protein solution is too dilute (< 1 mg/ml), it should be concentrated before labeling using methods like spin concentrators.[1]
-
Reaction Buffer Composition: The presence of primary amines in your buffer will dramatically reduce labeling efficiency.[1] Substances like Tris or glycine contain primary amines that compete with the protein's lysine residues and N-terminus for reaction with the Cy3-NHS ester.[1][2][3] It is essential to use an amine-free buffer such as PBS, HEPES, or sodium bicarbonate.[1] If your protein is in an incompatible buffer, you must perform a buffer exchange via dialysis or a desalting column before starting the reaction.[1][2][3]
-
Incorrect pH: The pH of the reaction is one of the most important parameters. The reaction targets primary amino groups, which must be deprotonated to be reactive nucleophiles.[1][2] The optimal pH for this reaction is between 8.3 and 8.5.[1][2][4] At a lower pH, the amines are protonated and less reactive, while at a pH above 8.5, the hydrolysis of the NHS ester increases significantly, reducing the amount of dye available to label the protein.[1][2][4][5]
-
Inactive Dye: Cy3 NHS esters are sensitive to moisture and can hydrolyze over time, rendering them non-reactive.[1][2] It is crucial to use a high-quality, anhydrous solvent like DMSO or DMF to prepare the dye stock solution immediately before use.[2][3] The dye vial should be allowed to warm to room temperature before opening to prevent moisture condensation.[2]
Question: I am observing protein precipitation during or after the labeling reaction. What is the cause?
Answer: Protein precipitation is often a sign of over-labeling or suboptimal reaction conditions.
-
Over-labeling: Adding too much dye can lead to a high degree of labeling, which can alter the protein's solubility and cause it to aggregate or precipitate.[6] To resolve this, reduce the molar excess of the this compound in the reaction.[6]
-
High Organic Solvent Concentration: The dye is typically dissolved in an organic solvent like DMSO or DMF.[3] If the volume of this solvent exceeds 10% of the total reaction volume, it can denature the protein, leading to precipitation.[6][7] Always ensure the volume of the dye stock added is minimal.[6]
Question: My final product has high fluorescence, but my protein-specific assay shows reduced or no activity. Why?
Answer: This issue suggests that the labeling process has compromised the protein's biological function.
-
Labeling of Critical Residues: A lysine residue that is critical for the protein's active site or a binding interface may have been labeled by the Cy3 dye.[8] This modification can interfere with the protein's function.
-
Over-labeling: A high Degree of Labeling (DOL) can not only cause precipitation but also lead to steric hindrance or conformational changes that inactivate the protein.[6][9] It is crucial to optimize the dye-to-protein ratio to achieve a DOL that provides sufficient signal without affecting activity.[8] For many applications, a DOL of 2-10 for antibodies is considered optimal.[10]
Question: After purification, I still detect a significant amount of free, unconjugated dye. How can I improve purification?
Answer: The presence of free dye can lead to high background signals in downstream applications.
-
Inefficient Purification: A single purification step may not be sufficient, especially if the initial concentration of free dye is very high.[1] Standard methods for removing unconjugated dye include size-exclusion chromatography (e.g., Sephadex G-25 columns), dialysis, or spin concentrators.[1][3][6]
-
Optimize Purification: If you still have free dye, a second purification step is recommended.[1] You can verify the purity of your conjugate by running an SDS-PAGE gel and performing a fluorescence scan; free dye will appear as a low molecular weight band.[1] Optimizing the labeling reaction to use less excess dye can also make the purification process more effective.[1]
Frequently Asked Questions (FAQs)
What is the recommended starting molar ratio of this compound to protein?
The optimal molar ratio must be determined empirically for each protein.[8][11] However, a good starting point is to test several ratios, such as 5:1, 10:1, and 20:1 (dye:protein).[7][11] For antibodies, a 10:1 ratio is a commonly suggested starting point.[7]
What is the ideal Degree of Labeling (DOL)?
The optimal DOL depends on the specific protein and its intended application.[1] A general guideline is to aim for one dye molecule per 200 amino acids.[1] For antibodies, a DOL between 2 and 10 is often ideal. Over-labeling can lead to fluorescence quenching, where neighboring dye molecules absorb each other's emissions, resulting in a weaker signal, as well as potential protein precipitation and loss of activity.[9]
How do I prepare the this compound stock solution?
The this compound should be dissolved in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of around 10 mg/mL or 10 mM.[1][3] This solution should be prepared fresh just before the labeling reaction, as the NHS ester is susceptible to hydrolysis.[1][12] If stored, it should be kept at -20°C for no more than a few weeks.[1]
How do I calculate the Degree of Labeling (DOL)?
The DOL is calculated using the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and ~550 nm (the absorbance maximum for Cy3).[13] Because the Cy3 dye also absorbs light at 280 nm, a correction factor is needed to determine the true protein concentration.[1][6]
The formulas are as follows:
-
Protein Concentration (M) = [ (A₂₈₀ - (A₅₅₀ × CF)) / ε_protein ] × Dilution Factor[6][13][14]
-
Degree of Labeling (DOL) = (A₅₅₀ × Dilution Factor) / (ε_dye × Protein Concentration (M))[1][13][14]
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A₅₅₀ is the absorbance of the conjugate at ~550 nm.
-
CF is the correction factor for Cy3 (typically ~0.08).[6][13]
-
ε_protein is the molar extinction coefficient of your protein at 280 nm.[6]
-
ε_dye is the molar extinction coefficient of Cy3 at ~550 nm (~150,000 M⁻¹cm⁻¹).[13]
How should I store the final Cy3-labeled protein conjugate?
The conjugate should be protected from light.[1] For storage, it is generally recommended to follow the same conditions as for the unlabeled protein, often dividing the solution into small aliquots and freezing at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1] For storage at 4°C, a preservative like sodium azide can be added.[7]
Summary of Key Quantitative Parameters
| Parameter | Recommended Value/Range | Rationale | Citations |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (starting range) | Must be optimized empirically for each protein. | [7][11] |
| Protein Concentration | 2 - 10 mg/mL | High concentration favors the labeling reaction over dye hydrolysis. | [1][2][3] |
| Reaction pH | 8.3 - 8.5 | Optimal balance between reactive amine groups and NHS ester stability. | [1][2][4][5] |
| Reaction Buffer | Amine-free (e.g., Bicarbonate, Borate, PBS) | Prevents buffer from competing with the protein for the dye. | [1][2][3] |
| Reaction Time | 1 hour | Sufficient for labeling at room temperature; can be adjusted to control DOL. | [1][7] |
| Reaction Temperature | Room Temperature | A convenient and effective temperature for the reaction. | [1][7] |
| Organic Solvent Volume | < 10% of total reaction volume | Prevents protein denaturation and precipitation. | [6][7] |
Detailed Experimental Protocols
Protein Preparation
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[1][2] If it is in a buffer containing primary amines like Tris, perform a buffer exchange using dialysis or a desalting column (e.g., Sephadex G-25).[1][3]
-
Concentration Adjustment: Adjust the protein concentration to be within the optimal range of 2-10 mg/mL using a spin concentrator if necessary.[1][3]
This compound Preparation
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Add the required volume of anhydrous DMSO or DMF to the vial to create a stock solution (e.g., 10 mg/mL).[1][3] Vortex until the dye is completely dissolved. This solution should be prepared immediately prior to use.[1][12]
Labeling Reaction
-
Add the calculated volume of the this compound stock solution to your protein solution while gently stirring or vortexing.[1][12] The volume of DMSO/DMF added should be less than 10% of the total reaction volume.[6][7]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[1][7] A shaker or rotator can be used to ensure continuous mixing.[1]
Purification of the Labeled Protein
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25 desalting column) by equilibrating it with your desired storage buffer (e.g., PBS, pH 7.4).[3][6]
-
Apply the reaction mixture to the top of the column.[3]
-
Elute the protein with the storage buffer. The labeled protein conjugate will typically be the first colored band to elute from the column. The smaller, slower-moving free dye should be collected separately and discarded.[6]
-
Alternatively, purification can be performed by extensive dialysis or by using appropriate spin concentrators.[1]
Visualizations
Caption: A typical experimental workflow for labeling a protein with this compound.
Caption: A logical flowchart for troubleshooting common protein labeling issues.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 11. pdf.dutscher.com [pdf.dutscher.com]
- 12. genecopoeia.com [genecopoeia.com]
- 13. assaygenie.com [assaygenie.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
preventing hydrolysis of Cy3 NHS ester during conjugation
Welcome to the technical support center for Cy3 NHS ester conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in successfully performing conjugation reactions while minimizing the common issue of NHS ester hydrolysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a problem?
A1: Cy3 N-hydroxysuccinimide (NHS) ester is a reactive dye used to label biomolecules containing primary amines, such as proteins and antibodies. Hydrolysis is a chemical reaction where the NHS ester reacts with water, converting the reactive ester into an unreactive carboxylic acid.[1] This is a significant problem because the hydrolyzed dye can no longer react with the target amine on your biomolecule, leading to reduced conjugation efficiency and inconsistent results.[1]
Q2: What are the key factors that influence the rate of this compound hydrolysis?
A2: The primary factors influencing the rate of NHS ester hydrolysis are:
-
pH: The rate of hydrolysis significantly increases at higher pH values.[1][2]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[1]
-
Moisture: NHS esters are highly sensitive to moisture. Exposure to water, including atmospheric humidity, will lead to rapid hydrolysis.[1]
-
Buffer Composition: The presence of primary amines (e.g., Tris) in the buffer will compete with the target molecule for reaction with the NHS ester.[2][3]
Q3: What is the optimal pH for this compound conjugation?
A3: The optimal pH for reacting NHS esters with primary amines is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the ester. A pH range of 7.2 to 8.5 is generally recommended.[2][3][4][5] For many protein labeling protocols, a pH of 8.3-8.5 is considered optimal to achieve the highest reaction efficiency.[1][3][6]
Q4: Which buffers are recommended for this compound reactions?
A4: It is crucial to use a buffer that does not contain primary amines. Recommended buffers include:
Q5: How should I store and handle this compound?
A5: Proper storage and handling are critical to prevent hydrolysis. This compound should be stored at -20°C, desiccated, and protected from light.[7][8] Before opening, the vial should be allowed to warm to room temperature to prevent moisture condensation.[4][8] It is best to prepare stock solutions in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use.[4][8]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or no fluorescence from the conjugate | Hydrolyzed this compound: The reagent may have been compromised by moisture during storage or handling.[8] | Allow the vial to warm to room temperature before opening.[4][8] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[4][8] Consider testing the activity of your NHS ester (see Protocol 2). |
| Suboptimal pH: The reaction pH is outside the optimal range of 7.2-8.5. A pH that is too low results in unreactive amines, while a pH that is too high accelerates hydrolysis.[4] | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to the optimal range, ideally 8.3-8.5.[4] | |
| Competing Amines in Buffer: The buffer contains primary amines (e.g., Tris or glycine) that compete with the target molecule.[2][4] | Perform a buffer exchange into a compatible buffer like PBS or borate buffer before starting the conjugation.[4] | |
| Low Protein Concentration: In dilute protein solutions, the concentration of water is much higher than the concentration of primary amines, favoring hydrolysis.[8] | Increase the protein concentration. A concentration of at least 2 mg/mL is recommended.[4] | |
| Over-labeling and Self-Quenching: Attaching too many Cy3 molecules to a single protein can lead to fluorescence quenching.[9] | Reduce the molar excess of the this compound in the reaction. Optimize the dye-to-protein ratio to achieve a lower degree of labeling (DOL).[9] | |
| Protein precipitates after adding the this compound | High Degree of Labeling: Excessive labeling can lead to the formation of large, insoluble aggregates.[8] | Reduce the molar excess of the this compound or shorten the reaction time.[8] |
| Solvent Effects: Adding too much organic solvent (DMSO or DMF) used to dissolve the NHS ester can cause the protein to precipitate. | Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[8] | |
| Change in Protein Charge: The reaction neutralizes the positive charge of lysine residues, which can alter protein solubility.[8] | Consider using a crosslinker with a more hydrophilic spacer arm if solubility issues persist. | |
| Inconsistent results between experiments | Variable Reagent Activity: The this compound may be hydrolyzing to different extents in each experiment due to slight variations in handling or timing. | Standardize your protocol. Prepare fresh solutions of the NHS ester for each experiment.[1] Be precise with incubation times and temperatures. |
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The half-life of the ester decreases significantly as the pH increases.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [2][10] |
| 8.6 | 4 | 10 minutes | [2][10] |
Note: These values are general estimates and can vary based on the specific NHS ester compound and buffer conditions.
Experimental Protocols
Protocol 1: Standard Protocol for Labeling an Antibody with this compound
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., 0.1 M PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
If your protein is in a buffer containing amines (like Tris), perform a buffer exchange into 0.1 M PBS, pH 7.2-7.4.
-
Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer.
-
-
Prepare the this compound Solution:
-
Immediately before use, allow the vial of this compound to warm to room temperature.
-
Dissolve the this compound in DMSO to a concentration of 10 mg/mL.
-
-
Perform the Conjugation Reaction:
-
Calculate the required volume of this compound solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point.
-
While gently stirring, add the this compound solution to the protein solution.
-
Protect the reaction from light and incubate for 1-2 hours at room temperature or overnight at 4°C.[4]
-
-
Quench the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.[4]
-
-
Purify the Conjugate:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the colored fractions containing the labeled protein.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
-
Calculate the DOL using the appropriate extinction coefficients for your protein and Cy3.
-
Protocol 2: Testing the Activity of this compound Reagent
This protocol provides a qualitative assessment of your reagent's activity by measuring the release of N-hydroxysuccinimide (NHS) upon forced hydrolysis.
Materials:
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 0.1 M Sodium Phosphate, pH 8.3)
-
0.5 N NaOH
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the this compound in DMSO.
-
Dilute the stock solution in the Reaction Buffer to a concentration that gives an absorbance reading below 1.0 at 260 nm.
-
Measure the initial absorbance of the diluted solution at 260 nm.
-
Force hydrolysis by adding a small volume of 0.5 N NaOH to the solution and vortexing for 30 seconds.[11]
-
Immediately measure the absorbance of the hydrolyzed solution at 260 nm.[11]
-
Interpretation: A significant increase in absorbance at 260 nm after adding NaOH indicates that the NHS ester was active and has been hydrolyzed, releasing NHS. If the absorbance does not increase, the reagent was likely already hydrolyzed and is inactive.[8]
Visualizations
Caption: Competing reactions of this compound with a primary amine and water.
Caption: A logical workflow for troubleshooting low this compound labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
common problems and solutions in Cy3 NHS ester labeling
Welcome to the Technical Support Center for Cy3 NHS Ester Labeling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear protocols for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling?
The optimal pH range for the reaction between a this compound and primary amines on a protein is typically 8.2 to 8.5.[1][2] A pH that is too low will result in the protonation of primary amines, making them less reactive. Conversely, a pH that is too high will accelerate the hydrolysis of the NHS ester, reducing the amount of dye available for conjugation.[2][3]
Q2: What are the most common causes of low labeling efficiency?
Low labeling efficiency is a frequent issue and can be attributed to several factors:
-
Incorrect Buffer Composition: The presence of primary amines in the buffer, such as Tris or glycine, will compete with the protein for the this compound, significantly reducing labeling efficiency.[1]
-
Suboptimal pH: As mentioned, the reaction is highly pH-dependent.[1][2]
-
Low Protein Concentration: Protein concentrations below 2 mg/mL can lead to a significant decrease in labeling efficiency as the competing hydrolysis reaction becomes more dominant.[1][3]
-
Inactive Dye: Cy3 NHS esters are sensitive to moisture and can hydrolyze over time if not stored or handled properly.[1][3] It is crucial to use freshly prepared dye solutions.[1]
Q3: How should this compound be prepared and stored?
This compound should be stored at -20°C, desiccated, and protected from light.[4] Before use, the vial should be allowed to warm to room temperature to prevent condensation.[3] For labeling, the dye should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution, typically at a concentration of 10 mg/mL.[1] It is recommended to prepare fresh stock solutions for each experiment.[3]
Q4: What is the ideal dye-to-protein molar ratio?
A common starting point for labeling is a 10- to 20-fold molar excess of the dye over the protein.[5] However, the optimal ratio can vary depending on the protein and the desired degree of labeling (DOL).[3] It is often necessary to perform a series of labeling reactions with different molar ratios to determine the optimal conditions for a specific application.[6]
Q5: What is a typical Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single protein molecule. For most antibody applications, a DOL in the range of 2 to 10 is often considered optimal.[3] An ideal DOL is often between 2 and 4.[1] Over-labeling can lead to fluorescence quenching and may affect the protein's biological activity or solubility, while under-labeling will result in a weak signal.[1][3]
Troubleshooting Guide
This section provides solutions to common problems encountered during the this compound labeling process.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Incorrect buffer composition (contains primary amines like Tris or glycine). | Perform buffer exchange into an amine-free buffer such as PBS, MES, or HEPES before labeling.[1] |
| Suboptimal pH of the reaction buffer. | Adjust the pH of the protein solution to 8.2-8.5 using a non-amine buffer like 1 M sodium bicarbonate.[1][2] | |
| Protein concentration is too low. | Concentrate the protein to a minimum of 2 mg/mL before initiating the labeling reaction.[1][2] | |
| Hydrolyzed/inactive dye. | Use a fresh vial of the dye or prepare a fresh stock solution in anhydrous DMSO or DMF.[1][3] | |
| Protein Precipitation during Labeling | High concentration of organic solvent (DMSO/DMF). | Ensure that the volume of the dye stock solution added is less than 10% of the total reaction volume.[1] |
| Over-labeling of the protein. | Reduce the molar excess of the dye in the labeling reaction.[1] | |
| Low Fluorescence of Labeled Protein | Quenching due to over-labeling. | Decrease the dye-to-protein ratio during the labeling reaction. An ideal Degree of Labeling (DOL) is often between 2 and 4.[1] |
| Loss of Protein Function | Labeling has occurred at a critical functional site (e.g., an enzyme's active site or an antibody's antigen-binding site). | Reduce the DOL by lowering the dye-to-protein ratio. Consider site-specific labeling methods if the problem persists.[7] |
| Incomplete Removal of Unconjugated Dye | Insufficient purification. | Increase the number of buffer changes during dialysis or use a longer size-exclusion chromatography column for better separation.[8] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful this compound labeling.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| pH | 8.2 - 8.5 | Higher pH increases the rate of NHS ester hydrolysis.[2][3][9] |
| Temperature | Room Temperature or 4°C | Lower temperatures may require longer incubation times.[3] |
| Incubation Time | 1 - 4 hours at RT, or overnight at 4°C | May need to be optimized for specific proteins.[3] |
Table 2: Reagent Concentrations and Ratios
| Parameter | Recommended Value | Notes |
| Protein Concentration | ≥ 2 mg/mL | Higher concentrations improve labeling efficiency.[1][2] |
| Dye-to-Protein Molar Ratio | 10:1 to 20:1 (starting point) | Needs to be optimized for the desired Degree of Labeling (DOL).[5] |
| Organic Solvent (DMSO/DMF) | < 10% of total reaction volume | Higher concentrations can lead to protein precipitation.[1] |
Table 3: NHS Ester Hydrolysis Half-Life
| pH | Temperature | Half-Life |
| 7.0 | 0°C | 4 - 5 hours[9][10] |
| 8.0 | Room Temperature | 210 minutes[11] |
| 8.5 | Room Temperature | 180 minutes[11] |
| 8.6 | 4°C | 10 minutes[9][10] |
| 9.0 | Room Temperature | 125 minutes[11] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). The recommended protein concentration is 2-10 mg/mL.[3][12] If the protein solution contains primary amines like Tris or glycine, perform a buffer exchange using dialysis or a desalting column.[1]
-
Prepare this compound Stock Solution: Allow the vial of this compound to warm to room temperature.[3] Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]
-
Labeling Reaction: Add the calculated amount of this compound stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein.[5] The final concentration of the organic solvent should be less than 10%.[1]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[3]
-
Purification: Remove the unreacted this compound using size-exclusion chromatography (e.g., a G-25 column) or dialysis.[8]
Protocol 2: Calculation of Degree of Labeling (DOL)
-
Measure Absorbance: After purification, measure the absorbance of the labeled protein at 280 nm (A280) and at the maximum absorbance of Cy3 (approximately 550 nm, A550).
-
Calculate Protein Concentration:
-
Correction Factor (CF) for Cy3 at 280 nm is approximately 0.08.
-
Protein Concentration (M) = [A280 - (A550 x CF)] / εprotein
-
Where εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A550 / εdye
-
Where εdye is the molar extinction coefficient of Cy3 at 550 nm (typically ~150,000 cm-1M-1).[13]
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: Experimental workflow for this compound labeling of proteins.
Caption: Troubleshooting logic for low this compound labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. goldbio.com [goldbio.com]
- 5. benchchem.com [benchchem.com]
- 6. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. vectorlabs.com [vectorlabs.com]
improving signal-to-noise ratio with Cy3 labeled probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in experiments utilizing Cy3 labeled probes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal-to-noise ratio with Cy3 probes?
A low signal-to-noise ratio is typically caused by either a weak specific signal or high background fluorescence. Key factors include suboptimal probe concentration, inefficient hybridization, probe degradation, high autofluorescence of the sample, and nonspecific binding of the probe.[1][2][3]
Q2: What is photobleaching and how can I minimize it for Cy3?
Photobleaching is the irreversible loss of fluorescence due to light-induced damage to the fluorophore.[4] Cy3 is susceptible to photobleaching, especially with prolonged exposure to excitation light.[4] To minimize this, limit the sample's exposure time to the light source, use appropriate neutral density filters, and apply an antifade mounting medium.[5][6][7] Commercial reagents like ProLong™ Gold Antifade Mountant are effective in protecting Cy3 signals.[5][8]
Q3: Can the choice of blocking buffer affect my results?
Yes, the choice of blocking buffer is critical. Blocking agents prevent the nonspecific binding of probes to the sample, which is a major source of background noise.[9][10] Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dried milk.[11] However, for fluorescent applications, protein-free blocking buffers are often recommended to avoid cross-reactivity and autofluorescence.[9][11] For instance, milk-based blockers can be incompatible with avidin-biotin systems and may increase background in certain channels.[11][12]
Q4: How does hybridization temperature affect the signal-to-noise ratio?
Hybridization temperature is a critical parameter that balances signal intensity and specificity. A temperature that is too low can lead to nonspecific binding and high background, while a temperature that is too high can reduce probe binding to the target, resulting in a weak signal.[13] The optimal temperature depends on the probe sequence and length and often needs to be determined empirically for the specific probe set and buffer conditions.[13]
Q5: My Cy3 signal appears weak. What are the first things I should check?
For weak signals, first verify the probe's integrity and concentration. Ensure the probe has not been degraded by multiple freeze-thaw cycles or prolonged light exposure.[14] Check that the microscope filters are appropriate for Cy3's excitation and emission spectra (Excitation max ~550 nm, Emission max ~570 nm).[4][7][15] Also, confirm that the sample preparation, particularly fixation and permeabilization, is adequate to allow probe entry without damaging the target nucleic acids.[1][16]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can obscure the specific signal, leading to a poor signal-to-noise ratio. Use the following steps to diagnose and resolve this issue.
Potential Causes & Solutions
| Cause | Solution |
| Nonspecific Probe Binding | Optimize Blocking: Use a high-quality, protein-free blocking buffer.[9][11] Increase the blocking incubation time or temperature. Consider using blocking agents like BSA, but be aware of potential cross-reactivity.[11][17] |
| Adjust Probe Concentration: Titrate the probe to find the lowest concentration that still provides a strong specific signal.[1][18] Excess probe is a common cause of high background. | |
| Increase Wash Stringency: Increase the temperature or duration of post-hybridization washes.[1][19] A low concentration of detergent (e.g., Tween-20 or NP-40) in the wash buffer can also help reduce nonspecific binding.[12][19] | |
| Sample Autofluorescence | Use Autofluorescence Quenching Reagents: Commercial reagents like TrueVIEW® can quench autofluorescence from non-lipofuscin sources.[17] |
| Proper Fixation: Over-fixation of tissues, especially with aldehydes, can increase autofluorescence. Limit fixation time where possible.[16] | |
| Spectral Separation: Ensure your imaging setup uses narrow bandpass filters to minimize the collection of autofluorescence signals from outside the Cy3 emission range.[19] | |
| Impure Probe | Purify Probes: Unincorporated Cy3 dye can bind nonspecifically and increase background. Ensure probes are properly purified after labeling. |
| Inadequate Washing | Optimize Wash Steps: Ensure complete removal of unbound probe by performing the recommended number of washes for the appropriate duration and temperature.[19] |
Logical Flow for Troubleshooting High Background
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
- 3. benchchem.com [benchchem.com]
- 4. luminwaves.com [luminwaves.com]
- 5. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 7. dailyjagaran.com [dailyjagaran.com]
- 8. researchgate.net [researchgate.net]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Blocker™ FL Fluorescent Blocking Buffer (10X) 100 mL | Buy Online | Thermo Scientific™ [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. The impact of quantitative optimization of hybridization conditions on gene expression analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. FluoroFinder [app.fluorofinder.com]
- 16. clinicallab.com [clinicallab.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. molecular.abbott [molecular.abbott]
Technical Support Center: Addressing Photostability and Photobleaching of Cy3 Fluorophore
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of the Cy3 fluorophore.
Troubleshooting Guides
Rapid photobleaching of Cy3 can significantly compromise the quality and quantitative accuracy of fluorescence imaging data. This section provides a systematic approach to identifying and resolving common issues.
Problem: Rapid Loss of Cy3 Fluorescence Signal During Image Acquisition
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Solution |
| High Excitation Light Intensity | Decrease the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light without altering its spectral properties.[1] |
| Prolonged or Repeated Exposure | Minimize the duration of exposure to the excitation light.[1] For time-lapse imaging, increase the interval between acquisitions. When locating the region of interest, use a lower light intensity or transmitted light if possible. |
| Presence of Molecular Oxygen | Use a deoxygenating enzymatic system, such as Glucose Oxidase and Catalase (GLOX), in your imaging buffer to scavenge dissolved oxygen, a key contributor to photobleaching.[1] |
| Suboptimal Imaging Buffer/Mounting Medium | Incorporate antifade reagents into your imaging buffer or use a commercial antifade mounting medium. Be cautious, as some agents like p-Phenylenediamine (PPD) can be incompatible with cyanine dyes.[1] A slightly basic pH (around 7.5-8.0) can also enhance the stability of some cyanine dyes.[1] |
| High Local Concentration of Fluorophores | High concentrations of Cy3 can lead to self-quenching, which can be mistaken for photobleaching. Ensure optimal labeling density to avoid this phenomenon. |
Quantitative Data on Photoprotection Strategies
The choice of a photoprotective agent can significantly enhance the photostability of Cy3. The following table summarizes the relative improvement in photobleaching decay rates for Cy3 when using different photoprotection systems in single-molecule FRET experiments.
| Photoprotection System | Components | Relative Photobleaching Decay Rate Constant (s⁻¹) | Improvement Factor vs. Buffer Alone |
| Buffer Alone | - | 0.024 | 1.0 |
| GGO | Glucose Oxidase, Catalase | 0.0049 | 4.9 |
| PCA | Protocatechuic Acid, Protocatechuate-3,4-dioxygenase | 0.00158 | 15.2 |
| GGO + Trolox | Glucose Oxidase, Catalase, Trolox | 0.00188 | 12.8 |
| GGO + TSQ | Glucose Oxidase, Catalase, Triplet State Quencher | 0.00091 | 26.4 |
| GGO + ROXS | Glucose Oxidase, Catalase, Reducing and Oxidizing System | 0.00083 | 28.7 |
| PCA + Trolox | Protocatechuic Acid, Protocatechuate-3,4-dioxygenase, Trolox | 0.00163 | 14.7 |
| PCA + TSQ | Protocatechuic Acid, Protocatechuate-3,4-dioxygenase, Triplet State Quencher | 0.00142 | 16.9 |
| PCA + ROXS | Protocatechuic Acid, Protocatechuate-3,4-dioxygenase, Reducing and Oxidizing System | 0.00249 | 9.6 |
Data adapted from a study on single-molecule FRET.[2] The improvement factor is calculated as the ratio of the decay rate constant in buffer alone to the decay rate constant with the photoprotection system.
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes the preparation of a cost-effective and widely used antifade mounting medium.
Materials:
-
n-propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
10X Phosphate-Buffered Saline (PBS)
-
Glycerol (ACS grade, 99-100% purity)
Procedure:
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note that n-propyl gallate has poor solubility in aqueous solutions.[3][4][5]
-
In a suitable container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.[3][4]
-
While vigorously stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.[3][4]
-
Store the final mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: Preparation of DABCO-based Antifade Mounting Medium
1,4-Diazabicyclo[2.2.2]octane (DABCO) is another effective antifade agent.
Materials:
-
DABCO (Sigma-Aldrich, Cat. No. D27802 or equivalent)
-
Glycerol
-
10X PBS
-
(Optional) Mowiol 4-88 or Polyvinyl alcohol (PVA) for a semi-permanent mountant
Simple DABCO/Glycerol Solution:
-
Prepare a solution of 1% (w/v) DABCO in 90% glycerol/10% 1X PBS.[6][7]
-
Gently heat and stir the mixture to dissolve the DABCO.
-
Adjust the pH to approximately 8.6 with diluted HCl, as FITC fluorescence is brighter at a slightly alkaline pH, and this can be beneficial in multi-color experiments with Cy3.[6]
-
Store in the dark at 4°C or -20°C.
DABCO/PVA Hardening Medium:
-
Add 4.8 g of PVA to 12 g of glycerol and mix well.[8]
-
Add 12 ml of distilled water and let it dissolve overnight on a rotator at room temperature.[8]
-
Add 24 ml of 0.2 M Tris-HCl, pH 8.0-8.5.[8]
-
Heat the mixture in a 50°C water bath for about 30 minutes with mixing.[8]
-
Add 1.25 g of DABCO and mix until dissolved.[8]
-
Centrifuge at approximately 2000 rpm for 5 minutes to clarify.[8]
-
Aliquot the supernatant and store at -20°C. Thaw just before use and discard any unused portion of the aliquot as it can polymerize upon exposure to air.[8]
Protocol 3: Preparation of Glucose Oxidase and Catalase (GLOX) Imaging Buffer
This oxygen scavenging system is highly effective for live-cell imaging and single-molecule studies.
Materials:
-
Glucose
-
100 mM Tris-HCl buffer, pH 8.0
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Glycerol
Procedure:
-
Prepare the Blinking Buffer Base (10% Glucose in Tris-HCl):
-
Prepare the 20x GLOX Enzyme Mix:
-
In a 15 ml tube, weigh out 80 mg of glucose oxidase and 12.8 mg of catalase.[9]
-
Add 5 ml of 100 mM Tris-HCl buffer (pH 8.0, without glucose) and 5 ml of glycerol.[9]
-
Mix gently until the enzymes are dissolved. The solution will be a clear yellow liquid.[9]
-
Store at 4°C for up to one month or at -20°C for long-term storage.[9]
-
-
Prepare the Final Imaging Buffer (prepare fresh before each experiment):
-
For a 1 ml final volume, mix:
-
950 µl of the Blinking Buffer Base
-
50 µl of the 20x GLOX Enzyme Mix
-
-
The buffer is effective for 4-8 hours in an airtight environment.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for Cy3?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of its fluorescent properties. For Cy3, this process is primarily driven by reactions with molecular oxygen when the dye is in a long-lived, reactive triplet state.[1] This loss of signal can reduce the sensitivity of detection and compromise the quantitative analysis of imaging data, especially in experiments requiring long acquisition times.[1]
Q2: How can I distinguish between photobleaching and other causes of signal loss?
A2: Photobleaching is characterized by a gradual and irreversible decrease in fluorescence intensity specifically in the illuminated area. If you move to an adjacent, un-imaged area of your sample, the fluorescence should be bright. Other factors like phototoxicity in live cells or sample drying can cause more global changes in fluorescence.
Q3: Are there more photostable alternatives to Cy3?
A3: Yes, several other fluorophores in the same spectral region, such as Alexa Fluor 555, are reported to be more photostable than Cy3.[10] The choice of an alternative dye will depend on the specific experimental requirements, including the filter sets available on your microscope.
Q4: Can the choice of mounting medium affect Cy3 photostability?
A4: Absolutely. The chemical environment surrounding the fluorophore plays a crucial role in its photostability. Mounting media containing antifade reagents can significantly reduce the rate of photobleaching.[1] However, it is important to choose a mounting medium that is compatible with cyanine dyes, as some antifade agents can quench their fluorescence.[1]
Q5: Does the pH of the imaging buffer matter for Cy3 stability?
A5: Yes, the pH of the local environment can influence the photostability of Cy3. A slightly basic pH, typically around 7.5 to 8.0, is often considered optimal for the stability of many cyanine dyes.[1]
Q6: How does laser power affect Cy3 photobleaching?
A6: Higher laser power increases the rate at which Cy3 molecules are excited, which in turn increases the probability of them entering the destructive triplet state and subsequently photobleaching.[1] Therefore, using the lowest possible laser power that provides a sufficient signal is a key strategy to minimize photobleaching.
Visualizations
Caption: Mechanism of Cy3 photobleaching.
Caption: Troubleshooting workflow for Cy3 photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. imb.uq.edu.au [imb.uq.edu.au]
- 7. Methods and Tips [bio.umass.edu]
- 8. researchgate.net [researchgate.net]
- 9. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 10. researchgate.net [researchgate.net]
troubleshooting guide for commercial Cy3 NHS ester labeling kits
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for commercial Cy3 NHS ester labeling kits. It is designed for researchers, scientists, and drug development professionals to help resolve common issues encountered during the labeling process.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format, providing potential causes and solutions.
Issue 1: Low or No Labeling Efficiency
Question: My protein is not labeling with the Cy3 dye, or the labeling efficiency is very low. What could be the cause?
Answer: Low labeling efficiency is a common issue that can arise from several factors related to your buffer, protein, or the dye itself.[1]
-
Incorrect Buffer Composition: The presence of primary amines, such as Tris or glycine, in your protein solution will compete with your target protein for the this compound, significantly reducing labeling efficiency.[1][2]
-
Suboptimal pH: The reaction between the NHS ester and primary amines on the protein is highly pH-dependent. The optimal pH range is typically 8.2 to 8.5.[1][2] At a lower pH, the primary amines are protonated and less reactive, while a higher pH increases the rate of hydrolysis of the NHS ester, rendering the dye inactive.[2][3]
-
Low Protein Concentration: The concentration of the protein to be labeled should ideally be 2 mg/mL or higher.[1][2] Lower concentrations can lead to a significant decrease in labeling efficiency.[1]
-
Inactive Dye: this compound is sensitive to moisture and can hydrolyze over time, becoming inactive.[1]
-
Solution: Always use a fresh vial of the dye or prepare a fresh stock solution in anhydrous DMSO or DMF immediately before use.[3] Allow the dye vial to warm to room temperature before opening to prevent condensation.[3] Store the dye stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, and avoid repeated freeze-thaw cycles.[1]
-
-
Presence of Impurities: Substances like sodium azide or carrier proteins (e.g., BSA) in your initial protein sample can interfere with the labeling reaction.[1]
-
Solution: Purify your protein to remove any interfering substances before labeling.
-
Issue 2: Protein Precipitation During Labeling
Question: My protein precipitates out of solution during the labeling reaction. Why is this happening and how can I prevent it?
Answer: Protein precipitation during labeling is often caused by the addition of the organic solvent used to dissolve the dye or by over-labeling of the protein.
-
High Concentration of Organic Solvent: The this compound is typically dissolved in an organic solvent like DMSO or DMF. Adding too much of this solvent to your aqueous protein solution can cause the protein to precipitate.[4]
-
Over-labeling of the Protein: Excessive labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation and precipitation.[2]
Issue 3: Low Fluorescence of Labeled Protein
Question: The labeling reaction seemed to work, but the fluorescence of my purified protein is weak. What is the problem?
Answer: Low fluorescence of the labeled protein can be a result of quenching due to over-labeling.
-
Quenching from Over-labeling: While a sufficient degree of labeling is necessary, too many fluorophores in close proximity on a single protein molecule can lead to self-quenching, which reduces the overall fluorescence signal.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling? A1: The optimal pH for the reaction of NHS esters with primary amines is between 8.2 and 8.5.[2] A pH of 8.3 has been shown to yield optimal labeling results.[2][5]
Q2: What solvents should I use to dissolve the this compound? A2: this compound should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][6]
Q3: How should I store the this compound and its stock solution? A3: The solid this compound should be stored at -20°C, protected from light and moisture.[2] The stock solution in anhydrous DMSO or DMF should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Aqueous solutions of the dye are not stable and should be used immediately.[7][8]
Q4: Can I use a Tris buffer for the labeling reaction? A4: No, buffers containing primary amines like Tris or glycine are not suitable for the labeling reaction as they will compete with the protein for the dye.[2][5]
Q5: How do I remove the unreacted dye after the labeling reaction? A5: Unreacted dye can be separated from the labeled protein using methods like size exclusion chromatography (e.g., a G-25 column) or dialysis.[4]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Reaction pH | 8.2 - 8.5 | Optimal results are often obtained at pH 8.3.[2][5] |
| Protein Concentration | ≥ 2 mg/mL | Labeling efficiency is strongly dependent on protein concentration.[2][5] |
| Dye Stock Solution | 10 mg/mL in anhydrous DMSO or DMF | Prepare fresh before use.[1][2] |
| Dye/Protein Molar Ratio | 10-20 fold molar excess (starting point) | This may need to be optimized for your specific protein.[3] |
| Reaction Time | 1-4 hours at room temperature or overnight at 4°C | Protect the reaction from light.[3] |
| Organic Solvent Volume | < 10% of total reaction volume | To prevent protein precipitation.[1][4] |
| Degree of Labeling (DOL) | 2 - 4 | Higher DOL can lead to fluorescence quenching.[1][4] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Protein Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (a 10-20 fold molar excess is a good starting point).[3]
-
While gently stirring, add the dye stock solution to the protein solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[3]
-
-
Reaction Quenching (Optional):
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size exclusion chromatography column (e.g., G-25) or dialysis.[4]
-
Protocol 2: Calculation of Degree of Labeling (DOL)
-
Measure Absorbance:
-
Calculate Protein Concentration:
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A550 / εdye (where εdye for Cy3 is 150,000 M-1cm-1).[5]
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)[9]
-
Visualizations
Caption: Troubleshooting workflow for this compound labeling.
Caption: Amine-reactive labeling chemistry of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. FP-201-CY3 | Cy3 Protein Labeling Kit Clinisciences [clinisciences.com]
- 6. Structure and properties of CY3-NHS Cyanine3-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 7. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 8. pdf.dutscher.com [pdf.dutscher.com]
- 9. This compound | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing Buffer pH and Composition for Cy3 NHS Ester Reactions
Welcome to the technical support center for Cy3 N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their labeling reactions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Cy3 NHS ester reactions and why is it so critical?
The pH of the reaction buffer is the most critical factor for a successful conjugation. The optimal pH range for reacting Cy3 NHS esters with primary amines (e.g., the N-terminus or lysine residues on a protein) is typically between pH 7.2 and 8.5 .[1][][3][4][5][6] Many protocols recommend a more specific range of pH 8.3 to 8.5 to maximize labeling efficiency.[7][8][9][10][11][12]
The pH is crucial because it governs a delicate balance between two competing reactions:
-
Amine Reactivity : The reactive species for conjugation is the unprotonated primary amine (-NH₂), which acts as a nucleophile to attack the NHS ester.[6] At a pH below 7, the amine group is predominantly protonated (-NH₃⁺), making it unreactive.[5] As the pH increases into the alkaline range, more of the amine groups become deprotonated and available for reaction.[6]
-
NHS Ester Hydrolysis : NHS esters are susceptible to hydrolysis, a reaction where water molecules attack the ester, rendering it inactive and unable to label the target molecule. The rate of this competing hydrolysis reaction increases significantly at higher pH values.[][4][6][13][14]
Therefore, the optimal pH is a compromise that maximizes the availability of reactive amines while minimizing the rate of NHS ester hydrolysis.[6]
Q2: Which buffers should I use for this compound labeling, and which should I avoid?
It is essential to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the this compound, significantly reducing labeling efficiency.[1][5][15]
Table 1: Recommended and Incompatible Buffers for this compound Reactions
| Recommended Buffers (Amine-Free) | Incompatible Buffers (Contain Primary Amines) |
| Phosphate buffer (e.g., PBS), 0.1 M, pH 7.2-8.5[1][4][5][12][13][14] | Tris (e.g., TBS)[1][4][5][10][14][15] |
| Carbonate-Bicarbonate buffer, 0.1 M, pH 8.3-9.0[4][6][13][15] | Glycine[5][10][15] |
| Borate buffer, 50-100 mM, pH 8.3-8.5[1][4][5][6][13][14] | Buffers with ammonium salts[7][15] |
| HEPES buffer[1][4][5][6][10] |
If your protein is in an incompatible buffer like Tris, a buffer exchange must be performed via dialysis or size-exclusion chromatography before starting the labeling reaction.[15][16][17]
Q3: My labeling efficiency is low. What are the common causes related to the reaction buffer?
Low labeling efficiency is a frequent issue that can often be traced back to the reaction buffer or other key parameters.
Table 2: Troubleshooting Guide for Low Labeling Efficiency
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | The pH is outside the optimal 7.2-8.5 range.[5] Verify the buffer pH with a calibrated meter and adjust if necessary. A pH of 8.3 is often optimal.[10] |
| Amine-Containing Buffer | The buffer (e.g., Tris, glycine) is competing with the target molecule.[5] Perform a buffer exchange into a compatible amine-free buffer like PBS or sodium bicarbonate.[15][17] |
| Hydrolyzed this compound | The NHS ester reagent was compromised by moisture.[5] Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[5] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and avoid storing aqueous solutions.[1][5][10] |
| Low Protein Concentration | At low target concentrations, the competing hydrolysis reaction is more significant.[][6] Concentrate the protein to at least 2 mg/mL; concentrations of 5-10 mg/mL are often recommended.[5][7][15][17] |
Q4: What is the role of organic solvents like DMSO or DMF, and are there any precautions?
This compound is often supplied as a lyophilized powder and is not readily soluble in aqueous buffers.[4] Therefore, a small amount of a water-miscible, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is used to prepare a concentrated stock solution of the dye immediately before the reaction.[1][10][12][15][18] This stock is then added to the protein solution in the aqueous buffer.
Precautions:
-
Use Anhydrous Solvent : The solvent must be anhydrous (moisture-free) to prevent premature hydrolysis of the NHS ester.[1][6]
-
Final Concentration : The final concentration of the organic solvent in the reaction mixture should be less than 10% to avoid protein denaturation and precipitation.[17]
-
DMF Quality : Over time, DMF can degrade to form dimethylamine, which contains a secondary amine that can react with the NHS ester.[12] Use high-quality, amine-free DMF.[11][12]
Key Reaction Parameters
Successful labeling depends on optimizing several factors beyond just buffer composition.
Table 3: Summary of Key Experimental Parameters
| Parameter | Recommended Range/Value | Rationale & Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5)[5][8][9][10] | Balances amine reactivity with NHS ester hydrolysis.[6] |
| Buffer Type | Phosphate, Bicarbonate, Borate[1][4][13] | Must be free of primary amines.[1] |
| Protein Concentration | 2 - 10 mg/mL[7][15][17] | Higher concentration favors the labeling reaction over hydrolysis.[] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (Empirical)[18] | Must be optimized. Too low gives poor labeling; too high can cause precipitation and fluorescence quenching.[9][17] |
| Reaction Temperature | Room Temperature or 4°C[1][4] | |
| Reaction Time | 1 - 4 hours at RT; Overnight at 4°C[1][4][12] | Longer times may be needed at lower pH values.[13][14] |
Visualizing the Process
Reaction Mechanism and Competing Hydrolysis
The primary goal is the formation of a stable amide bond between the this compound and a primary amine on the target molecule. However, hydrolysis of the NHS ester is a significant competing reaction.
Caption: this compound reaction with a primary amine and the competing hydrolysis pathway.
General Experimental Workflow
A typical labeling experiment involves several key stages, from initial protein preparation to final purification and analysis.
Caption: A standard workflow for labeling proteins with this compound.
Troubleshooting Logic for Low Labeling Efficiency
When faced with poor results, a logical approach can help identify the root cause.
Caption: A decision tree for troubleshooting low Cy3 labeling efficiency.
Detailed Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium Bicarbonate Buffer (pH 8.3)
-
Dissolve : Weigh out 8.4 g of sodium bicarbonate (NaHCO₃).
-
Add Water : Dissolve in approximately 900 mL of purified water.
-
Adjust pH : Use a calibrated pH meter to carefully adjust the pH to 8.3 using 1 M NaOH.
-
Final Volume : Bring the total volume to 1 L with purified water.
-
Filter : Filter the buffer through a 0.22 µm filter before use. Store at 4°C.
Protocol 2: General Protein Labeling with this compound
This protocol is a starting point for labeling ~1 mg of a protein like IgG (MW ~150 kDa).
-
Protein Preparation : Prepare the protein solution at a concentration of 2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.[7][15] If the protein is in an amine-containing buffer, perform a buffer exchange.[10][15]
-
Dye Preparation : Allow the vial of this compound to warm completely to room temperature.[5] Immediately before use, dissolve the dye in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[10][15][18]
-
Labeling Reaction :
-
Calculate the required volume of dye stock for a desired molar excess (e.g., a 10:1 to 20:1 dye-to-protein molar ratio is a common starting point).[18]
-
While gently stirring the protein solution, slowly add the calculated volume of the this compound stock solution.[15]
-
Ensure the final DMSO/DMF volume is less than 10% of the total reaction volume.[17]
-
-
Incubation : Incubate the reaction for 1-2 hours at room temperature, protected from light.[1][15] Alternatively, the reaction can be performed overnight at 4°C.[5][11]
-
Quenching (Optional) : To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 30 minutes.[3][4] This step consumes any unreacted NHS ester.
Protocol 3: Purification of Labeled Protein via Spin Column
This method is effective for rapidly removing unconjugated dye from the labeled protein.[17][19]
-
Column Preparation : Prepare a size-exclusion spin column (e.g., G-25) according to the manufacturer's instructions. This typically involves hydrating the resin and centrifuging to remove the storage buffer.[18]
-
Equilibration : Equilibrate the column by washing it 2-3 times with the desired final storage buffer (e.g., PBS, pH 7.4).[19] This is done by adding the buffer and centrifuging at ~1,000 x g for 2 minutes, discarding the flow-through each time.[19]
-
Sample Loading : Place the spin column into a clean collection tube. Carefully load the entire labeling reaction mixture onto the center of the resin bed.[18][19]
-
Elution : Centrifuge the column at ~1,000 x g for 2-5 minutes to collect the purified, labeled protein.[18][19] The larger labeled protein will elute, while the smaller, unconjugated Cy3 dye molecules are retained in the resin.
-
Storage : Store the purified conjugate at 4°C, protected from light.[18] For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.[10]
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | AAT Bioquest [aatbio.com]
- 9. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
- 13. pdf.dutscher.com [pdf.dutscher.com]
- 14. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 15. genecopoeia.com [genecopoeia.com]
- 16. assaygenie.com [assaygenie.com]
- 17. benchchem.com [benchchem.com]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. benchchem.com [benchchem.com]
how to remove unconjugated Cy3 NHS ester after labeling
Welcome to the Technical Support Center. This guide provides detailed information on how to effectively remove unconjugated Cy3 NHS ester from your sample after a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound?
Removing excess, unconjugated dye is a critical step for accurate downstream analysis.[1][2][3] Failure to do so can lead to high background noise in fluorescence imaging and inaccurate determination of the dye-to-protein ratio, also known as the degree of labeling (DOL).[1][2][3][4]
Q2: What are the common methods for removing free Cy3 dye?
The most common and effective methods for purifying your labeled protein and removing unconjugated this compound are:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most widely recommended method.[5][6][7] It separates molecules based on their size.[8][9][10][11][12][13] The larger, labeled protein passes through the column quickly, while the smaller, unconjugated dye molecules are retained and elute later.[8][9][13]
-
Dialysis: This technique uses a semi-permeable membrane to separate molecules based on a significant size difference.[14] The labeled protein is retained within the dialysis tubing or cassette, while the small, free dye molecules diffuse out into a larger volume of buffer.[14]
-
Spin Columns: These are a rapid alternative to traditional chromatography and are often based on size-exclusion or affinity principles designed for quick cleanup.[1][2][15][16]
-
Ethanol Precipitation: This method can be used to precipitate nucleic acids, leaving the smaller dye molecules in the supernatant.[17][18][19][20][21]
Q3: How do I choose the best purification method for my experiment?
The choice of method depends on the nature of your biomolecule (protein, antibody, oligonucleotide), its molecular weight, and the required purity for your downstream application. The following table summarizes the key characteristics of each method:
| Method | Principle | Advantages | Disadvantages | Best For |
| Size-Exclusion Chromatography (SEC) | Separation by molecular size.[8][9][10][11][12][13] | High resolution and purity, gentle on proteins, can also be used for buffer exchange.[9][10][11] | Can lead to sample dilution, requires specific columns and equipment.[10] | Proteins and other macromolecules where high purity is essential. |
| Dialysis | Diffusion across a semi-permeable membrane based on molecular weight cutoff.[14] | Simple, gentle, requires minimal specialized equipment. | Time-consuming (can take hours to days), results in significant sample dilution.[7][22] | Large sample volumes and when time is not a critical factor. |
| Spin Columns | Rapid size-based separation using centrifugal force.[1][2][16] | Fast (often under 15 minutes), easy to use, high protein recovery.[2][3] | May have limitations on sample volume and protein size, resin is typically single-use.[1] | Quick cleanup of small to medium sample volumes (e.g., up to 1 mg of protein).[16] |
| Ethanol Precipitation | Differential solubility in the presence of salt and ethanol.[20] | Good for concentrating samples, effective for nucleic acids.[20][21] | Can be less efficient for proteins, may co-precipitate salts, recovery can be variable.[18] | Purifying labeled oligonucleotides.[23] |
Troubleshooting Guide
This section addresses common issues encountered during the labeling and purification process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling | Incorrect Buffer: Presence of primary amines (e.g., Tris, glycine) in the buffer competes with the labeling reaction.[5][24][25] | Perform buffer exchange into an amine-free buffer like PBS, HEPES, or bicarbonate buffer before labeling.[24][25] |
| Suboptimal pH: The reaction of NHS esters with primary amines is most efficient at a pH of 8.2-8.5.[5][6][24][25] At a lower pH, the amine groups are protonated and less reactive.[25] | Adjust the pH of your protein solution to the optimal range using a non-amine buffer like 1 M sodium bicarbonate.[24] | |
| Low Protein Concentration: Labeling efficiency decreases at protein concentrations below 2 mg/mL.[5][24][26][27] | Concentrate your protein to at least 2 mg/mL before starting the reaction.[24] | |
| Inactive/Hydrolyzed Dye: this compound is sensitive to moisture and can hydrolyze, rendering it non-reactive.[24][25] | Always use a fresh vial of dye or prepare a fresh stock solution in anhydrous DMSO or DMF immediately before use.[25] Allow the vial to warm to room temperature before opening to prevent condensation.[25] | |
| Protein Precipitation during Labeling | High Concentration of Organic Solvent: Adding too much of the dye stock solution (dissolved in DMSO or DMF) can cause the protein to precipitate. | Ensure the volume of the dye stock solution is less than 10% of the total reaction volume.[24] |
| Over-labeling: Excessive labeling can alter the protein's solubility. | Reduce the molar excess of the dye in the labeling reaction.[24] | |
| Low Fluorescence of Labeled Protein | Quenching due to Over-labeling: Too many dye molecules in close proximity can lead to self-quenching of the fluorescence signal.[4] | Decrease the dye-to-protein molar ratio during the labeling reaction. An ideal Degree of Labeling (DOL) is often between 2 and 4 for antibodies.[7][24] |
| Free Dye Detected After Purification | Inefficient Purification: The chosen method may not be optimal, or the procedure was not performed correctly. | If using SEC, ensure the column is properly packed and equilibrated. If the problem persists, consider performing a second purification step.[5] For some dyes, double processing through a spin column might be necessary.[1] |
Experimental Protocols
Protocol 1: Purification using Size-Exclusion Chromatography (SEC)
This protocol is a general guideline for purifying a Cy3-labeled protein using a gravity-flow SEC column (e.g., Sephadex G-25).
Materials:
-
Labeling reaction mixture
-
SEC column (e.g., Sephadex G-25)
-
Elution Buffer (e.g., PBS, pH 7.4)
-
Fraction collection tubes
Methodology:
-
Equilibrate the Column: Equilibrate the SEC column by washing it with at least 3-5 column volumes of Elution Buffer.[8]
-
Load the Sample: Carefully load the entire labeling reaction mixture onto the top of the column resin.[8]
-
Elute and Collect Fractions:
-
Begin elution with the Elution Buffer.
-
The labeled protein-dye conjugate is larger and will travel faster down the column, appearing as the first colored band.[8]
-
The smaller, unconjugated Cy3 dye will move much more slowly, appearing as a second, distinct colored band.[8]
-
Collect the fractions containing the first colored band; this is your purified labeled protein.[8]
-
Discard the fractions containing the second, slower-moving colored band of free dye.[8]
-
-
Analyze the Product: Determine the protein concentration and the Degree of Labeling (DOL) using a spectrophotometer to measure absorbance at 280 nm (for protein) and ~550 nm (for Cy3).[8]
Protocol 2: Purification using a Spin Column
This protocol is a rapid method for purifying labeled proteins.
Materials:
-
Labeling reaction mixture
-
Spin column with an appropriate molecular weight cutoff (MWCO)
-
Collection tubes
-
Microcentrifuge
Methodology:
-
Prepare the Spin Column: Snap off the bottom closure of the spin column and place it in a collection tube. Centrifuge for 1-2 minutes at the recommended speed (e.g., ~1,500 x g) to remove the storage buffer.[16]
-
Equilibrate the Column (if necessary): Wash the column resin with your desired buffer (e.g., Elution Buffer) by adding the buffer and centrifuging again. Repeat this step as recommended by the manufacturer.[16]
-
Load the Sample: Discard the flow-through and place the column in a fresh collection tube. Carefully load your labeling reaction mixture onto the center of the resin.[16]
-
Elute the Labeled Protein: Centrifuge the column for 2 minutes at the recommended speed (e.g., ~1,500 x g) to collect the eluate.[16] The eluate contains your purified, labeled protein. The unconjugated dye remains in the column resin.
-
Store the Product: Store the purified labeled protein under appropriate conditions (e.g., at 4°C, protected from light).[5] For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[5]
Visualized Workflow
The following diagram illustrates the general workflow for labeling a protein with this compound and the subsequent purification process.
Caption: General workflow for protein labeling with Cy3 and subsequent purification.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 11. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 12. goldbio.com [goldbio.com]
- 13. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 14. fishersci.com [fishersci.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. assaygenie.com [assaygenie.com]
- 17. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 18. A Rapid Method for Manual or Automated Purification of Fluorescently Labeled Nucleic Acids for Sequencing, Genotyping, and Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 20. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 21. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 22. researchgate.net [researchgate.net]
- 23. genecopoeia.com [genecopoeia.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. docs.aatbio.com [docs.aatbio.com]
impact of protein concentration on Cy3 NHS ester labeling efficiency
Welcome to the technical support center for Cy3 NHS ester protein labeling. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal protein concentration for labeling with this compound?
A1: For optimal labeling efficiency, a protein concentration of 2-10 mg/mL is generally recommended.[1][2] Higher protein concentrations typically lead to increased labeling efficiency.[3][4] While labeling is possible at concentrations as low as 1 mg/mL, the efficiency is expected to be lower, around 20-30%.[5][6] Concentrations below 2 mg/mL can significantly decrease the reaction's effectiveness.[7][8][9]
Q2: What is the impact of low protein concentration on this compound labeling?
A2: Low protein concentration is a common cause of low labeling efficiency.[10] At low protein concentrations, the competing hydrolysis reaction of the NHS ester becomes more significant, where the dye reacts with water instead of the protein.[6][] This leads to a reduced yield of the desired protein-dye conjugate.
Q3: How does pH affect the labeling reaction?
A3: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically between 8.2 and 8.5.[10][12][13] At a lower pH, the primary amine groups on the protein are protonated and less reactive.[6][12] At a pH higher than 8.5, the rate of hydrolysis of the this compound increases, which competes with the labeling reaction.[12][14]
Q4: Which buffers are compatible with this compound labeling?
A4: It is crucial to use buffers that are free of primary amines.[12] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, borate, and HEPES buffers.[3][12] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the dye, significantly reducing labeling efficiency.[10][13]
Q5: How should I prepare and store the this compound?
A5: this compound is sensitive to moisture and should be stored at -20°C in a desiccated environment.[2][12] Before use, allow the vial to warm to room temperature to prevent condensation.[12] It is recommended to dissolve the dye in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use to create a stock solution, typically at a concentration of 10 mg/mL.[15][10] It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[2][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Low Protein Concentration: The concentration of your protein is below the optimal range (2-10 mg/mL).[1][2] | Concentrate your protein to at least 2 mg/mL using methods like ultrafiltration.[5][10] |
| Incorrect Buffer: Your buffer contains primary amines (e.g., Tris, glycine).[10] | Perform a buffer exchange into an amine-free buffer such as PBS, bicarbonate, or borate buffer (pH 8.2-8.5).[10][12] | |
| Suboptimal pH: The reaction pH is outside the optimal range of 8.2-8.5.[10] | Adjust the pH of your protein solution to 8.2-8.5 using a compatible buffer.[10] | |
| Inactive/Hydrolyzed Dye: The this compound has been compromised by moisture.[10] | Use a fresh vial of the dye and prepare a fresh stock solution in anhydrous DMSO or DMF immediately before use.[10][12] | |
| Protein Precipitation during Labeling | High Concentration of Organic Solvent: The volume of the dye stock solution (in DMSO or DMF) is too high relative to the total reaction volume. | Ensure the final concentration of the organic solvent in the reaction mixture is less than 10%.[10][13] |
| Over-labeling: An excessive amount of dye is used, leading to increased hydrophobicity and aggregation. | Reduce the molar excess of the this compound in the labeling reaction.[10] | |
| Low Fluorescence of Labeled Protein | Quenching due to Over-labeling: Too many dye molecules are attached to the protein, leading to self-quenching.[3] | Decrease the dye-to-protein molar ratio during the labeling reaction. An ideal Degree of Labeling (DOL) is often between 2 and 4 for antibodies.[10] |
Quantitative Data Summary
Table 1: Effect of Protein Concentration on Labeling Efficiency
| Protein Concentration | Expected Labeling Efficiency | Reference(s) |
| > 10 mg/mL | Optimal | [1] |
| 2 - 10 mg/mL | Recommended for good efficiency | [2] |
| ~2.5 mg/mL | ~35% | [5] |
| ~1 mg/mL | 20-30% | [5] |
| < 2 mg/mL | Significantly decreased efficiency | [7][8][9] |
Table 2: Recommended Reaction Parameters for this compound Labeling
| Parameter | Recommended Range/Value | Reference(s) |
| Protein Concentration | 2 - 10 mg/mL | [1][2] |
| Reaction pH | 8.2 - 8.5 | [10][12][13] |
| Compatible Buffers | PBS, Bicarbonate, Borate, HEPES (amine-free) | [3][12] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (starting point) | |
| Reaction Time | 1 hour at room temperature | [7][16] |
| Organic Solvent (for dye) | Anhydrous DMSO or DMF | [15][10] |
| Final Organic Solvent Conc. | < 10% of total reaction volume | [10][13] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general guideline. Optimization of the dye-to-protein molar ratio is recommended for each specific protein.
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Perform the Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (a 10:1 molar excess is a common starting point).[2]
-
While gently vortexing the protein solution, slowly add the calculated amount of the dye stock solution.[2]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous stirring.[2]
-
-
Purify the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[7]
-
-
Determine the Degree of Labeling (DOL) (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm (for Cy3).
-
Calculate the DOL using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ x Correction Factor)] / (Protein Molar Extinction Coefficient)
-
Dye Concentration (M) = A₅₅₀ / (Cy3 Molar Extinction Coefficient)
-
DOL = Dye Concentration / Protein Concentration
-
Note: The molar extinction coefficient for Cy3 is ~150,000 cm⁻¹M⁻¹ at ~550 nm. The correction factor for the dye's absorbance at 280 nm should be obtained from the manufacturer's data sheet.
-
-
Visualizations
Caption: Experimental workflow for this compound protein labeling.
Caption: Reaction mechanism of this compound with a primary amine on a protein.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.dutscher.com [pdf.dutscher.com]
- 4. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. genecopoeia.com [genecopoeia.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Enhancing Cy3 Conjugate Brightness
Welcome to the technical support center for Cy3 conjugates. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance the brightness of their Cy3-labeled molecules.
FAQs - General Questions
Q1: What is Cy3 and why is it used?
A: Cy3, or Cyanine3, is a synthetic fluorescent dye that belongs to the cyanine family. It is widely used in various biological applications, including fluorescence microscopy, immunocytochemistry, flow cytometry, and nucleic acid labeling.[1][2][3] It is popular due to its bright orange-red fluorescence, high sensitivity, and compatibility with common fluorescence imaging equipment.[2][3][4] Cy3 is typically excited by the 532 nm laser line and its emission is visualized using TRITC (tetramethylrhodamine) filter sets.[3][4]
Q2: Why is my Cy3 signal weak or dim?
A: A weak Cy3 signal can stem from several factors, which can be broadly categorized into issues with the labeling process, the experimental environment, or the imaging setup. Common causes include:
-
Inefficient Labeling: A low degree of labeling (DOL) on your protein or nucleic acid will result in fewer fluorophores per molecule and thus a weaker signal.[5]
-
Photobleaching: Cy3, like all fluorophores, is susceptible to photodegradation (fading) upon prolonged exposure to excitation light.[6]
-
Quenching: High labeling density can lead to self-quenching where adjacent Cy3 molecules interfere with each other.[1] Additionally, components in your buffer or the local molecular environment can quench fluorescence.[1][7]
-
Environmental Factors: The fluorescence intensity of some dyes can be pH-dependent, although Cy3 is relatively stable across a range of pH values.[8] However, the local environment around the dye can still impact its efficiency.[1]
-
Suboptimal Imaging Conditions: Incorrect filter sets, low exposure times, or a misaligned light source can all contribute to a perceived weak signal.[6][9]
Troubleshooting Guide for Weak Cy3 Signal
This section provides a systematic approach to diagnosing and resolving issues related to low fluorescence intensity of Cy3 conjugates.
Problem: The fluorescent signal from my Cy3-labeled antibody/protein/nucleic acid is much weaker than expected.
Step 1: Verify the Labeling Efficiency (Degree of Labeling - DOL)
A common starting point is to ensure that your biomolecule is adequately labeled with the Cy3 dye.
-
Possible Cause: The degree of labeling is too low, resulting in insufficient fluorophores per molecule.
-
Recommendation:
-
Optimize Labeling pH: For amine-reactive NHS-ester labeling, the pH of the protein solution should be between 8.2 and 8.5 to ensure primary amines are deprotonated and reactive.[5] For maleimide labeling of thiols, a pH of around 7.2 is often optimal.[10]
-
Check Protein Concentration: Labeling efficiency can be poor at low protein concentrations. Aim for at least 2 mg/mL, with 10 mg/mL being optimal for many kits.[5]
-
Adjust Dye-to-Protein Ratio: A 10-100 fold molar excess of maleimide dye may be necessary for hydrophobic peptides.[11] For antibodies, increasing the dye-to-antibody ratio can lead to a higher DOL, though overlabeling should be avoided.[10]
-
Prevent Quenching: While a high DOL is desirable, overlabeling can cause self-quenching and protein aggregation.[5] Attachment of Cy3 to a protein's surface can anomalously enhance fluorescence by 2-3 fold, but this effect is not seen with all cyanine dyes like Cy5.[12] It is important to find the optimal DOL for your specific application.
-
Step 2: Mitigate Photobleaching
Photobleaching is the irreversible destruction of the fluorophore by light, a primary cause of signal loss during imaging.
-
Possible Cause: The Cy3 fluorophore is being destroyed by prolonged or high-intensity light exposure.
-
Recommendation:
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium (e.g., ProLong® Gold) or one containing an antifade reagent like p-phenylenediamine (PPD) or n-propyl gallate (NPG).[9][13] These reagents scavenge reactive oxygen species that contribute to photobleaching.[13] Trolox, a vitamin E derivative, is a cell-permeable option that can be used for live-cell imaging.
-
Minimize Light Exposure: Keep samples in the dark whenever possible during incubations and storage.[6][9] When imaging, use the lowest possible laser power and shortest exposure time that still provides a detectable signal.
-
Image Immediately: Image samples as soon as possible after mounting, as signal intensity can decrease over time even when stored in the dark.[6]
-
Step 3: Optimize the Chemical and Physical Environment
The immediate surroundings of the Cy3 molecule can significantly influence its brightness.
-
Possible Cause: Buffer components or environmental conditions are quenching the fluorescence.
-
Recommendation:
-
Check Buffer Composition: While Cy3 fluorescence is largely independent of pH, extreme pH values or certain buffer components can still have an effect.[8][14] Ensure your imaging buffer is compatible with your fluorophore.
-
Consider Heavy Water (D₂O): Replacing water (H₂O) with heavy water (D₂O) in the imaging medium can substantially increase the fluorescence quantum yield and lifetime of cyanine dyes, leading to a brighter signal.[15][16] This is particularly beneficial for single-molecule and super-resolution microscopy.[15]
-
DNA/RNA Labeling Considerations: When Cy3 is attached to oligonucleotides, its fluorescence can be quenched by stacking interactions with neighboring nucleobases, particularly guanine.[7][17] The specific sequence and the dye's position can alter brightness.[18]
-
Step 4: Consider Alternative Fluorophores
If optimizing conditions for Cy3 is insufficient, a brighter or more photostable dye may be necessary.
-
Possible Cause: Cy3 is not bright or photostable enough for the demands of the experiment (e.g., detecting a low-abundance target).
-
Recommendation:
-
Switch to Alexa Fluor Dyes: Alexa Fluor 555 is an alternative to Cy3 that is generally brighter and more photostable.[3][4] Studies have shown that protein conjugates of Alexa Fluor 555 are significantly more fluorescent than those of Cy3, especially at higher degrees of labeling where Cy3 is more prone to self-quenching.[19][20]
-
Engineered Cy3 Variants: Researchers are continuously developing improved cyanine dyes with enhanced brightness and photostability.[3][21]
-
Quantitative Data Summary
The following table summarizes a comparison between Cy3 and a common alternative, Alexa Fluor 555, highlighting the latter's superior photostability.
| Fluorophore | Relative Photostability | Key Characteristics |
| Cy3 | Lower | A bright, versatile dye, but more susceptible to photobleaching and self-quenching at high DOLs.[20][22] |
| Alexa Fluor 555 | Higher | Generally more fluorescent and significantly more photostable than Cy3, making it a superior choice for imaging applications.[4][19][20][22] |
Data compiled from studies comparing equimolar concentrations of the dyes under continuous illumination.[22]
Experimental Protocols
Protocol 1: General Amine-Reactive Labeling of Antibodies with Cy3 NHS Ester
This protocol is a general guideline for labeling primary amine groups (e.g., on lysine residues) of an antibody.
Materials:
-
Antibody (or protein) solution (2-10 mg/mL) in a buffer free of primary amines (e.g., PBS).
-
Cy3 NHS-ester, dissolved in anhydrous DMSO or DMF.
-
Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3-8.5.[5]
-
Purification column (e.g., Sephadex G-25) for separating labeled antibody from free dye.
Procedure:
-
Prepare the Antibody: Dialyze the antibody against the Reaction Buffer to remove any amine-containing buffers (like Tris) and to adjust the pH. Adjust the final concentration to 2-10 mg/mL.[5]
-
Prepare the Dye: Immediately before use, dissolve the Cy3 NHS-ester in DMSO or DMF to a concentration of ~10 mg/mL.
-
Reaction: Add a calculated molar excess of the reactive dye to the antibody solution. A common starting point is a 10-fold molar excess. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the Cy3-labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., a spin column) pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization (Optional but Recommended): Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~550 nm (for Cy3).
Visualizations
Troubleshooting Workflow for Weak Cy3 Signal
Caption: A flowchart for troubleshooting weak Cy3 fluorescence signals.
Factors Affecting Cy3 Fluorescence Brightness
Caption: Key factors that influence the brightness of Cy3 conjugates.
References
- 1. luminwaves.com [luminwaves.com]
- 2. lifetein.com [lifetein.com]
- 3. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 4. Cy3 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bidc.ucsf.edu [bidc.ucsf.edu]
- 14. researchgate.net [researchgate.net]
- 15. Increasing the brightness of cyanine fluorophores for single-molecule and superresolution imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. assaygenie.com [assaygenie.com]
- 22. Figure 1 from Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
Technical Support Center: Refining Purification Protocols for Highly Pure Cy3 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Cy3 conjugates.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues that may arise during your Cy3 conjugation and purification experiments.
Issue 1: Low or No Fluorescent Signal After Purification
-
Question: I have gone through the labeling and purification process, but my final conjugate shows a very weak or no fluorescent signal. What could be the problem?
-
Answer: Low fluorescence intensity can stem from several factors throughout the experimental workflow.[1]
-
Inefficient Conjugation: The initial labeling reaction may have been suboptimal. This could be due to an inappropriate buffer (e.g., containing primary amines like Tris or glycine which compete with the labeling reaction), a non-optimal pH, or a low dye-to-protein molar ratio.[2][3][4] The recommended pH for amine-reactive labeling is typically between 8.2 and 8.5.[2][4]
-
Over-labeling and Quenching: While it may seem counterintuitive, attaching too many Cy3 molecules to a single protein can lead to self-quenching, where the fluorophores interact and dissipate energy as heat rather than light.[3][5] This is a common issue with high degrees of labeling (DOL).[3]
-
Protein-Related Issues: The concentration or purity of your protein can significantly impact the labeling efficiency.[1] A protein concentration of 2-10 mg/mL is generally recommended for efficient labeling.[4][5]
-
Photobleaching: Cy3 is a bright and relatively photostable dye, but it can be susceptible to photobleaching if exposed to excessive light during the labeling and purification process.[1][4] It is crucial to protect the dye and the conjugate from light.[3]
-
Suboptimal Imaging Setup: The issue might not be with the conjugate itself but with the imaging settings. Ensure that you are using the correct excitation and emission filters for Cy3 (excitation max ~550 nm, emission max ~570 nm).[5][6]
-
Issue 2: Protein Precipitation During or After Labeling
-
Question: My protein has precipitated out of solution after I added the Cy3 dye or during the purification process. How can I prevent this?
-
Answer: Protein precipitation is a common problem that can occur due to changes in the protein's properties after conjugation.
-
Over-labeling: The addition of multiple hydrophobic Cy3 molecules can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.[7] Reducing the molar excess of the dye in the reaction is a primary strategy to mitigate this.[5]
-
High Concentration of Organic Solvent: The organic solvent (typically DMSO or DMF) used to dissolve the Cy3-NHS ester can cause protein denaturation and precipitation if its concentration in the final reaction mixture is too high.[7] It is recommended to keep the volume of the organic solvent to less than 10% of the total reaction volume.[5][8]
-
Buffer Conditions: The pH of the reaction buffer being close to the isoelectric point (pI) of your protein can reduce its solubility.[3] Consider testing different buffer conditions, including varying salt concentrations, to improve solubility.[3]
-
Hydrophilic Dyes: If precipitation persists, consider using a more hydrophilic variant of the Cy3 dye if available.[7]
-
Issue 3: Presence of Free, Unconjugated Dye in the Final Product
-
Question: After purification, I still detect a significant amount of free Cy3 dye in my conjugate sample. How can I improve the purification efficiency?
-
Answer: The removal of unconjugated dye is critical for accurate downstream applications and to avoid high background signals.[5][9][10]
-
Inadequate Purification Method: The chosen purification method may not be suitable for the size of your molecule. For larger proteins, size-exclusion chromatography (e.g., using Sephadex G-25 columns) is highly effective at separating the larger labeled protein from the smaller free dye.[3][5][8] The labeled protein will elute first as a colored band, followed by the slower-moving free dye.[5]
-
Column Overloading: Overloading the purification column with too much reaction mixture can lead to poor separation.[5] Ensure you are following the manufacturer's recommendations for your specific column.
-
Insufficient Washing/Elution: In spin column-based purification, it is crucial to perform the recommended number of washing steps to ensure all the free dye is removed.[6] For SEC, collecting fractions and monitoring the absorbance at both 280 nm (protein) and ~550 nm (Cy3) can help to isolate the pure conjugate fractions.[1]
-
Secondary Purification Step: If your purified conjugate still contains traces of free dye, applying it to a second purification step may be necessary.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein molar ratio for Cy3 labeling?
A common starting point for Cy3 labeling is a 10- to 20-fold molar excess of dye to protein.[3][5] However, the optimal ratio is highly dependent on the specific protein and should be determined empirically.[5] For antibodies, a final degree of labeling (DOL) of 3 to 8 is often ideal.[3]
Q2: Which buffers are compatible with Cy3-NHS ester labeling?
It is crucial to use an amine-free buffer for the labeling reaction, as buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the dye.[2][5][6] Suitable buffers include 0.1 M sodium bicarbonate (pH 8.3-8.5) or phosphate-buffered saline (PBS).[2][3][5]
Q3: How can I determine the degree of labeling (DOL) of my Cy3 conjugate?
The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at ~550 nm (for Cy3).[1] The following formula can be used:
DOL = (A_max of dye × ε_protein) / (A_280 - (A_max of dye × CF)) × ε_dye
Where:
-
A_max is the absorbance at the respective maximum.
-
ε is the molar extinction coefficient.
-
CF is a correction factor for the dye's absorbance at 280 nm.
Q4: What are the best methods for purifying Cy3 conjugates?
The most common and effective methods for removing unconjugated Cy3 dye are size-based separation techniques.[9]
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: This is a widely used method that separates molecules based on their size. Larger labeled proteins elute faster than the smaller, unconjugated dye molecules.[5][9]
-
Dialysis: This method uses a semi-permeable membrane to allow the diffusion of small molecules like the free dye while retaining the larger labeled protein.[9]
-
Ultrafiltration (Spin Columns): This technique uses centrifugal force to pass the solution through a membrane with a specific molecular weight cutoff (MWCO), retaining the larger conjugate and allowing the smaller free dye to pass through.[9]
Q5: How should I store my purified Cy3 conjugate?
Purified Cy3 conjugates should be protected from light to prevent photobleaching.[2][4] For long-term storage, it is recommended to store the conjugate in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11] If the final concentration of the conjugate is low (<1 mg/mL), adding a stabilizing agent like bovine serum albumin (BSA) at 1-10 mg/mL can be beneficial.[11]
Data Presentation
Table 1: Comparison of Common Purification Methods for Cy3 Conjugates
| Purification Method | Principle | Typical Sample Volume | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size.[5][9] | 100 µL - several mL | High recovery, efficient removal of free dye.[11] | Can lead to sample dilution.[12] |
| Dialysis | Diffusion through a semi-permeable membrane.[9] | > 1 mL | Suitable for large sample volumes. | Time-consuming, can result in sample dilution.[12] |
| Ultrafiltration (Spin Columns) | Centrifugal separation based on MWCO.[9] | 50 µL - 20 mL | Fast, concentrates the sample. | Potential for protein loss due to membrane binding. |
Experimental Protocols
Protocol 1: General Amine-Reactive Cy3 Labeling of Proteins
This protocol is a general guideline for labeling proteins with a Cy3-NHS ester.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer).[2][5]
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[5]
-
Cy3-NHS ester.
-
Anhydrous DMSO or DMF.[5]
-
Purification column (e.g., Sephadex G-25).[5]
-
Elution Buffer (e.g., PBS, pH 7.4).[5]
Procedure:
-
Buffer Exchange: If your protein is in a buffer containing primary amines, exchange it into the Labeling Buffer using dialysis or a desalting column.[5][6]
-
Prepare Dye Solution: Allow the vial of Cy3-NHS ester to warm to room temperature. Dissolve the dye in DMSO or DMF to a concentration of 10 mg/mL.[3]
-
Conjugation Reaction: Add the reactive dye solution to your protein solution. A common starting point is a 10-fold molar excess of dye to protein.[5] Incubate the reaction for 1-2 hours at room temperature, protected from light.[1][3]
-
Purification: Purify the conjugate to remove the unconjugated dye using a suitable method such as size-exclusion chromatography (see Protocol 2).
Protocol 2: Purification of Cy3 Conjugate using Size-Exclusion Chromatography (SEC)
This protocol describes the purification of the Cy3-protein conjugate from the unconjugated dye.
Procedure:
-
Equilibrate the SEC Column: Equilibrate your chosen SEC column (e.g., Sephadex G-25) with at least 3-5 column volumes of Elution Buffer (e.g., PBS, pH 7.4).[5]
-
Load Sample: Carefully load the entire labeling reaction mixture onto the top of the column.[5]
-
Elute and Collect Fractions: Begin elution with the Elution Buffer. The colored, labeled protein conjugate will form a band that moves down the column. The free dye, also colored, will move much more slowly.[5]
-
Collect the Purified Conjugate: Collect the first colored band that elutes from the column; this is your purified, labeled protein. The second, slower-moving colored band is the free dye and should be discarded.[5]
Visualizations
Caption: General workflow for Cy3 conjugation and purification.
Caption: Troubleshooting decision tree for Cy3 conjugate purification.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Fluorophores: Cy3 NHS Ester vs. Alexa Fluor 555 for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and robust labeling of proteins is a cornerstone of experimental success. The choice of fluorescent dye can significantly impact the quality, reliability, and reproducibility of data in applications ranging from immunofluorescence microscopy to flow cytometry. This guide provides an in-depth, data-driven comparison of two widely used orange-fluorescent dyes: Cyanine3 (Cy3) NHS ester and Alexa Fluor 555 NHS ester, to inform your selection process.
Performance at a Glance: A Quantitative Comparison
The effectiveness of a fluorescent label is primarily determined by its brightness and photostability. Brightness is a function of the molar extinction coefficient (the efficiency of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability refers to the dye's resistance to fading or photobleaching upon exposure to light.
While both Cy3 and Alexa Fluor 555 are spectrally similar, making them compatible with the same filter sets, their performance characteristics show notable differences. Alexa Fluor 555 conjugates are generally brighter and more photostable than their Cy3 counterparts.[1][2] This is particularly evident at higher degrees of labeling (DOL), where Cy3 is more susceptible to self-quenching, a phenomenon that reduces fluorescence intensity.[2][3][4]
Table 1: Comparison of Photophysical Properties
| Property | Cy3 NHS Ester | Alexa Fluor 555 NHS Ester | Advantage |
| Excitation Maximum (nm) | ~555[5] | ~555[5] | Spectrally Identical[5] |
| Emission Maximum (nm) | ~570[5] | ~565[5][6] | Spectrally Identical[5] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~150,000[5] | ~150,000[5][6] | Comparable |
| Quantum Yield (Free Dye) | ~0.15 - 0.31[5][7] | ~0.10[5] | Cy3 (Potentially higher, but varies) |
| Photostability | Good | Excellent[5] | Alexa Fluor 555[3][5] |
| Brightness of Conjugates | Bright | Brighter[2][5] | Alexa Fluor 555[2][5] |
| Self-Quenching | Significant at high DOL[3][5] | Low self-quenching[3] | Alexa Fluor 555[3] |
| pH Sensitivity | Insensitive (pH 4-10)[8] | Insensitive (pH 4-10)[5] | Comparable |
| Water Solubility | Good (sulfonated versions)[5] | Excellent[5] | Alexa Fluor 555 |
Experimental Evidence: Photostability and Brightness
Experimental data consistently demonstrates the superior photostability of Alexa Fluor 555. In one study, after 95 seconds of continuous illumination, Alexa Fluor 555 retained nearly 90% of its initial fluorescence, whereas Cy3 retained only about 75%.[9] This increased photostability allows for longer exposure times during imaging and more robust data acquisition.
Furthermore, protein conjugates of Alexa Fluor 555 are typically more fluorescent than those of Cy3, especially at higher dye-to-protein ratios.[2][4] This is attributed to the reduced self-quenching of Alexa Fluor 555.[3] The formation of dye aggregates at high labeling densities can diminish the fluorescence of Cy3 conjugates, an effect that is significantly less pronounced with Alexa Fluor 555.[3][10]
Experimental Protocols
The following are generalized protocols for the covalent labeling of proteins, such as IgG antibodies, with Cy3 and Alexa Fluor 555 NHS esters. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.
Protein Preparation
-
Dissolve the protein (e.g., IgG antibody) in a suitable buffer such as 0.1 M sodium bicarbonate, pH 8.3-8.5, to a concentration of 2-10 mg/mL.[8][11] The buffer should be free of primary amines (e.g., Tris) and ammonium ions, as these will compete with the protein for reaction with the NHS ester.[11]
Dye Preparation
-
Allow the vial of NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the NHS ester in anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution, typically at a concentration of 10 mg/mL or 10 mM.[11][12] This solution should be prepared fresh for each labeling reaction.[8]
Conjugation Reaction
-
Slowly add the calculated amount of the dye stock solution to the protein solution while gently stirring or vortexing.[8][12] The optimal molar ratio of dye to protein is often in the range of 5:1 to 20:1 and should be optimized for the specific protein.[13][14]
-
Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.[12][13][15]
Purification of the Labeled Protein
-
Separate the dye-protein conjugate from the unreacted, hydrolyzed dye using a size-exclusion chromatography column, such as Sephadex G-25.[8][11][13]
-
Equilibrate the column with a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.2-7.4.[8][11]
-
Apply the reaction mixture to the column and collect the fractions containing the labeled protein, which will typically be the first colored band to elute.[5]
Determination of Degree of Labeling (DOL)
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~555 nm for both Cy3 and Alexa Fluor 555).
-
Calculate the DOL, which is the average number of dye molecules conjugated to each protein molecule, using the Beer-Lambert law and the extinction coefficients for the protein and the dye.
Visualizing the Workflow
Caption: General workflow for protein labeling with NHS ester dyes.
Conclusion
Both this compound and Alexa Fluor 555 NHS ester are effective fluorescent dyes for protein labeling. However, for applications demanding high sensitivity, prolonged imaging, or high labeling densities, Alexa Fluor 555 is the more robust choice due to its superior photostability and reduced self-quenching, which result in brighter, more stable fluorescent conjugates.[1][2][3][5] For routine applications where cost may be a more significant factor, Cy3 remains a viable option. The selection between these two dyes should be guided by the specific requirements of the experiment and the instrumentation available.
References
- 1. Cy3 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Quantum Yield [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 8. genecopoeia.com [genecopoeia.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. genecopoeia.com [genecopoeia.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. ulab360.com [ulab360.com]
performance of Cy3 NHS ester compared to FITC in immunofluorescence
For researchers, scientists, and drug development professionals utilizing immunofluorescence, the choice of fluorophore is a critical determinant of experimental success. This guide provides an objective comparison of two widely used fluorescent dyes, Cyanine3 (Cy3) NHS ester and Fluorescein Isothiocyanate (FITC), to aid in the selection of the optimal reagent for your immunofluorescence applications.
Core Properties and Performance
The performance of a fluorophore in immunofluorescence is dictated by its intrinsic photophysical properties, including its absorption and emission spectra, quantum yield, extinction coefficient, and photostability. A summary of these key characteristics for Cy3 and FITC is presented below.
| Property | Cy3 NHS Ester | FITC (Fluorescein Isothiocyanate) |
| Excitation Maximum | ~550-555 nm | ~492-495 nm |
| Emission Maximum | ~570 nm | ~518-525 nm |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~75,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.15 - 0.31 | ~0.92 |
| Color | Bright Red-Orange | Green |
| Photostability | Higher | Lower |
| pH Sensitivity | Low | High |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | Isothiocyanate |
| Target Moiety | Primary amines | Primary amines |
Performance in Immunofluorescence: A Head-to-Head Comparison
While the high quantum yield of FITC might suggest superior brightness, experimental evidence in immunofluorescence applications indicates that Cy3 often provides a brighter and more stable signal. A key study published in Histochemistry directly compared the fluorescence intensity of Cy3 and fluorescein (the parent fluorophore of FITC) in immunocytochemistry. The researchers found that a conjugate of Cy3 provided significantly brighter staining than conjugates of fluorescein and other red fluorophores[1].
The superior performance of Cy3 in immunofluorescence can be attributed to several factors:
-
Higher Molar Extinction Coefficient: Cy3 has a molar extinction coefficient that is approximately double that of FITC, meaning it absorbs light more efficiently. This contributes significantly to its overall brightness in experimental conditions.
-
Greater Photostability: Cy3 is notably more resistant to photobleaching (fading upon exposure to excitation light) than FITC[2]. This allows for longer exposure times during image acquisition and the ability to revisit stained samples without significant signal loss.
-
Reduced pH Sensitivity: The fluorescence of FITC is known to be sensitive to the pH of its environment, with a decrease in fluorescence in acidic conditions. Cy3, on the other hand, exhibits fluorescence that is largely independent of pH in the physiological range, leading to more consistent and reliable staining across different sample preparations and mounting media.
Experimental Workflow for Immunofluorescence
The following is a generalized protocol for indirect immunofluorescence staining of cultured cells using fluorescently labeled secondary antibodies.
Immunofluorescence Experimental Workflow
Detailed Experimental Protocol
This protocol provides a general guideline for immunofluorescent staining of cultured cells. Optimization of incubation times, antibody concentrations, and washing steps may be necessary for specific cell types and target antigens.
Materials:
-
Cells cultured on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% normal serum from the host species of the secondary antibody in PBS
-
Primary antibody (specific to the target antigen)
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, Cy3 or FITC)
-
Nuclear counterstain (optional, e.g., DAPI)
-
Anti-fade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency.
-
Rinsing: Gently rinse the cells twice with PBS.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Rinsing: Rinse the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular antigens): If the target antigen is intracellular, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Rinsing: Rinse the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Remove the blocking solution and incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the Cy3 or FITC-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): If a nuclear counterstain is desired, incubate the cells with a DAPI solution for 5 minutes at room temperature.
-
Final Wash: Rinse the cells once with PBS.
-
Mounting: Carefully mount the coverslips onto glass microscope slides using a drop of anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope equipped with the appropriate filter sets for Cy3 (excitation ~550 nm, emission ~570 nm) or FITC (excitation ~495 nm, emission ~520 nm).
Logical Relationship for Fluorophore Selection
The choice between Cy3 and FITC depends on the specific requirements of the experiment. The following diagram illustrates a decision-making process for selecting the appropriate fluorophore.
Fluorophore Selection Logic
Conclusion
For demanding immunofluorescence applications that require high signal brightness, photostability, and reliable performance across various conditions, this compound is the superior choice over FITC. Its higher extinction coefficient and greater resistance to photobleaching and pH-induced quenching translate to brighter, more stable, and more reproducible staining. While FITC can be a suitable and cost-effective option for routine applications where signal intensity is not limiting and imaging times are short, researchers aiming for high-quality, quantifiable data will benefit from the enhanced performance of Cy3.
References
A Researcher's Guide to Validating Cy3-Labeled Antibodies: A Comparative Approach
For researchers, scientists, and drug development professionals utilizing fluorescently labeled antibodies, rigorous validation is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of methods to validate the functionality of Cyanine3 (Cy3) labeled antibodies, alongside a comparative analysis with alternative fluorophores. Detailed experimental protocols and data-driven comparisons will aid in the selection of optimal reagents and validation strategies for your specific application.
The Importance of Validating Labeled Antibodies
The process of conjugating a fluorescent dye to an antibody has the potential to alter its binding affinity and specificity. Therefore, it is crucial to validate the performance of the conjugated antibody in the intended application. This validation ensures that the observed fluorescent signal is a true representation of the target antigen's presence and localization, and not an artifact of non-specific binding or altered antibody function.
Comparative Analysis of Cy3 and Alternative Fluorophores
While Cy3 has been a widely used fluorophore, a variety of alternatives are now available, with the Alexa Fluor series being a prominent competitor. The choice of fluorophore can significantly impact experimental outcomes, particularly in terms of signal brightness and photostability.
Quantitative Comparison of Key Performance Metrics
| Feature | Cy3 | Alexa Fluor 555 | DyLight 550 |
| Excitation Max (nm) | ~550 | ~555 | ~562 |
| Emission Max (nm) | ~570 | ~565 | ~576 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | ~150,000 |
| Quantum Yield | Variable, prone to quenching | Higher and more stable | High |
| Photostability | Moderate | High[1][2][3] | High |
| Brightness | Good | Brighter than Cy3[2][4] | Bright |
| pH Sensitivity | Moderately sensitive | Less sensitive | Less sensitive |
Note: Performance characteristics can be influenced by the specific antibody and the degree of labeling.
Experimental data consistently demonstrates that Alexa Fluor 555, a spectral alternative to Cy3, exhibits superior photostability and often produces a brighter fluorescent signal.[1][2][3] This increased brightness is particularly advantageous for detecting low-abundance targets.
Key Experimental Methods for Validation
A multi-pronged approach employing several techniques is recommended to thoroughly validate the functionality of a Cy3-labeled antibody.
Fluorescent Western Blotting
This technique verifies that the antibody recognizes the target protein at the correct molecular weight and that the fluorescent signal is specific.
Experimental Protocol:
-
Protein Separation: Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the Cy3-labeled primary antibody at an optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Signal Detection: Image the membrane using a fluorescent imaging system equipped with the appropriate excitation and emission filters for Cy3.
Immunocytochemistry (ICC) / Immunofluorescence (IF)
ICC/IF is essential for confirming that the antibody specifically binds to the target antigen in its native cellular context and shows the expected subcellular localization.
Experimental Protocol:
-
Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: If the target is intracellular, permeabilize the cells with a detergent such as 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block non-specific binding by incubating the cells in a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the Cy3-labeled primary antibody at an optimized dilution in dilution buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining and Mounting: (Optional) Counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for Cy3.
Flow Cytometry
Flow cytometry provides a quantitative assessment of the percentage of cells expressing the target antigen and the relative fluorescence intensity.
Experimental Protocol:
-
Cell Preparation: Prepare a single-cell suspension from your sample.
-
Fc Receptor Blocking: (Optional) Incubate cells with an Fc blocking reagent to prevent non-specific binding to Fc receptors.
-
Primary Antibody Staining: Incubate the cells with the Cy3-labeled primary antibody at a predetermined optimal concentration for 20-30 minutes on ice, protected from light.
-
Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 1% BSA).
-
Data Acquisition: Resuspend the cells in buffer and analyze on a flow cytometer equipped with a laser and detectors appropriate for Cy3 excitation and emission.
Visualizing the Validation Workflow
To aid in understanding the logical flow of validating a Cy3-labeled antibody, the following diagrams are provided.
Conclusion
Thorough validation of Cy3-labeled antibodies is a critical step in ensuring the reliability of experimental data. By employing a combination of techniques such as fluorescent Western blotting, immunocytochemistry, and flow cytometry, researchers can confidently assess the specificity and functionality of their conjugated antibodies. Furthermore, considering the performance characteristics of alternative fluorophores, such as the Alexa Fluor series, can lead to enhanced signal brightness and photostability, ultimately improving the quality and impact of your research.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
evaluating the performance of Cy3 NHS ester in FRET studies
An Objective Comparison for High-Performance FRET Applications
For researchers, scientists, and drug development professionals engaged in Förster Resonance Energy Transfer (FRET) studies, the choice of a fluorescent donor dye is a critical decision that directly influences experimental sensitivity, accuracy, and reproducibility. Cyanine3 (Cy3) NHS ester is a widely used fluorescent label for this purpose, valued for its brightness and established history in the field. This guide provides a detailed, data-driven comparison of Cy3 NHS ester with common high-performance alternatives, offering the necessary information to select the optimal fluorophore for your FRET-based assays.
Performance at a Glance: A Quantitative Comparison
The effectiveness of a fluorophore in FRET is determined by several key photophysical properties. The brightness is a product of its molar extinction coefficient (light absorption efficiency) and quantum yield (light emission efficiency).[1] The Förster distance (R₀) dictates the range over which FRET can be effectively measured, while photostability determines the duration of observation under illumination.[2]
| Property | This compound | Alexa Fluor™ 555 NHS Ester | Cy3B™ NHS Ester |
| Excitation Maximum (nm) | ~555[3] | ~555[4] | ~560[5] |
| Emission Maximum (nm) | ~569[3] | ~565[4] | ~571[5] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000[6] | ~150,000 | ~120,000[5] |
| Quantum Yield (QY) | ~0.16[7] | ~0.10[4] | Increased QY vs. Cy3[8] |
| Förster Distance (R₀) with Cy5 | ~5.2 - 5.6 nm[9][10] | ~5.7 nm | Not widely reported |
| Relative Photostability | Good | Excellent[11] | Excellent[8] |
| Key Features | Widely used, extensive literature | High photostability, pH insensitive[12] | Improved photostability and quantum yield over Cy3[8] |
Note: Values are compiled from various sources and can be influenced by experimental conditions such as solvent, pH, and conjugation state. They should be used as a guideline for comparison.[11][13]
Key Performance Considerations in FRET
-
Brightness and Photostability : While Cy3 is a bright dye, Alexa Fluor™ 555 and Cy3B™ often exhibit superior photostability, meaning they resist photobleaching for longer periods under continuous laser illumination.[1][8] This is a critical advantage in single-molecule FRET (smFRET) or when tracking molecular interactions over extended time courses.[14][15] FRET itself can sometimes enhance the photostability of the donor dye.[16][17]
-
Förster Distance (R₀) : The R₀ value is the donor-acceptor distance at which FRET efficiency is 50%. A larger R₀ provides a wider dynamic range for detecting changes in molecular proximity.[2] The R₀ for the Cy3-Cy5 pair is typically in the 5.2 to 5.6 nm range, making it suitable for studying a wide variety of protein-protein interactions and conformational changes.[7][9]
-
Environmental Sensitivity : The quantum yield of Cy3 can be sensitive to its local environment, which can alter the Förster distance and affect FRET calculations.[13][18] Alexa Fluor™ dyes are generally reported to be less sensitive to environmental changes.[12]
Mandatory Visualizations
To better understand the experimental processes and principles involved, the following diagrams illustrate key workflows and concepts.
Caption: The principle of Förster Resonance Energy Transfer (FRET).
Caption: Workflow for labeling proteins with this compound.
Caption: Workflow for Acceptor Photobleaching FRET experiment.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data. Below are generalized protocols for key experiments.
Protocol 1: Protein Labeling with this compound
This protocol describes the covalent attachment of this compound to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Purified protein (2-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS, pH 8.3-8.5).[19][20]
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO).[21]
-
Size-exclusion chromatography column (e.g., desalting column) for purification.[11]
Procedure:
-
Prepare Protein Solution: Ensure the protein is at a concentration of 2-10 mg/mL in the labeling buffer. The buffer must be free of primary amines like Tris or glycine.[20][22]
-
Prepare Dye Solution: Immediately before use, dissolve the this compound in DMSO to create a 10 mg/mL stock solution.[11]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution.[22] Incubate for 1 hour at room temperature, protected from light, with gentle stirring.[11][23]
-
Purification: Separate the labeled protein-dye conjugate from unreacted free dye using a desalting column equilibrated with your desired storage buffer (e.g., PBS).[11][23] The first colored band to elute is typically the labeled protein.[1]
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
Procedure:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy3, ~555 nm (A₅₅₅).[1]
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm: Protein Conc. (M) = [A₂₈₀ - (A₅₅₅ × CF₂₈₀)] / ε_protein
-
CF₂₈₀ is the correction factor for Cy3 (typically ~0.08).[6]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration: Dye Conc. (M) = A₅₅₅ / ε_dye
-
ε_dye is the molar extinction coefficient of Cy3 (150,000 M⁻¹cm⁻¹).[6]
-
-
Calculate the DOL: DOL = Dye Conc. (M) / Protein Conc. (M)
Protocol 3: Comparative Photostability Assay
This protocol compares the photobleaching rate of Cy3 with an alternative like Alexa Fluor™ 555.
Materials:
-
Solutions of proteins labeled with Cy3 and Alexa Fluor™ 555 at equal molar concentrations and similar DOLs.
-
Fluorescence microscope with a stable light source and appropriate filter sets (a TRITC or Cy3 set works for both).[1]
-
Image acquisition software.
Procedure:
-
Sample Preparation: Place equal concentrations of the labeled protein solutions onto a glass-bottom dish.[1]
-
Image Acquisition: Focus on the samples and continuously illuminate them with the excitation light source at a fixed intensity.
-
Acquire images at regular intervals (e.g., every 10 seconds for 5 minutes).[11]
-
Data Analysis: Measure the mean fluorescence intensity of a defined region for each time point. Normalize the initial intensity to 100% for each dye and plot the normalized intensity versus time. The rate of decay indicates the photostability.[1][11]
Conclusion
This compound is a proven and effective fluorophore for a wide range of FRET studies. Its well-characterized properties and extensive use in the literature make it a reliable choice.[9][18] However, for experiments demanding the highest photostability or for tracking interactions over long durations, alternatives like Alexa Fluor™ 555 or the enhanced Cy3B™ may offer significant performance advantages.[8][11] By carefully considering the specific requirements of your experiment and using the quantitative data and protocols provided in this guide, you can make an informed decision to optimize the success of your FRET-based research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. goldbio.com [goldbio.com]
- 7. Single-Molecule FRET Detection of Sub-Nanometer Distance Changes in the Range below a 3-Nanometer Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. A rapid and concise setup for the fast screening of FRET pairs using bioorthogonalized fluorescent dyes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB00213D [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. FRET-enhanced photostability allows improved single-molecule tracking of proteins and protein complexes in live mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lumiprobe.com [lumiprobe.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. interchim.fr [interchim.fr]
- 22. benchchem.com [benchchem.com]
- 23. NHS ester protocol for labeling proteins [abberior.rocks]
quantitative comparison of Cy3 fluorescence intensity with other dyes
In the dynamic fields of biological research and drug development, the precise selection of fluorescent probes is paramount for generating high-quality, reproducible data. This guide offers an objective, data-driven comparison of Cyanine3 (Cy3), a widely utilized orange-fluorescent dye, against other popular alternatives such as Alexa Fluor 555, FITC, and Rhodamine B. By presenting key photophysical properties and detailed experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their specific applications.
Performance at a Glance: A Quantitative Comparison
The utility of a fluorescent dye is primarily determined by its brightness and photostability. Brightness is a composite of the molar extinction coefficient (a measure of light absorption efficiency) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[1] The following table summarizes the key quantitative data for Cy3 and its competitors.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| Cy3 | 550 - 554[2][3][4] | 568 - 570[2][3][4] | 150,000[3][5] | 0.15[2][3] | 22,500 |
| Alexa Fluor 555 | 555[6][7] | 565[6][7] | 150,000[5][6] | 0.10[8] | 15,000 |
| FITC | 495[9][10] | 519 - 525[9][10] | 73,000 - 75,000[9][10] | 0.5 - 0.92[9][10] | 36,500 - 69,000 |
| Rhodamine B | 545[11] | 566[11] | 106,000[12] | 0.65 - 0.7[12] | 68,900 - 74,200 |
Note: The brightness of a fluorophore can be influenced by its local environment, including the solvent and conjugation to a biomolecule.[2][13] For instance, while FITC and Rhodamine B exhibit high intrinsic brightness, their performance can be affected by factors such as pH sensitivity and a tendency to form non-fluorescent aggregates.[9][13][14] Conversely, Alexa Fluor dyes are known for their enhanced photostability and reduced self-quenching upon conjugation.[15]
In-Depth Comparison
Cy3 vs. Alexa Fluor 555: These two dyes are spectrally very similar and are often used interchangeably.[3][6] While their extinction coefficients are identical, Cy3 has a slightly higher quantum yield.[2][3][8] However, studies have shown that Alexa Fluor 555 conjugates can be significantly brighter and more photostable than Cy3 conjugates, especially at high degrees of labeling, due to reduced dye-dye quenching.[15][16]
Cy3 vs. FITC: FITC is a historically significant and widely used green-fluorescent dye.[10][14] Its high quantum yield contributes to its brightness.[9] However, FITC's fluorescence is sensitive to pH and it is more prone to photobleaching compared to cyanine dyes like Cy3.[9][14]
Cy3 vs. Rhodamine B: Rhodamine B is a bright and photostable red-fluorescent dye.[13] Its quantum yield is significantly higher than that of Cy3.[12] However, like other rhodamine derivatives, it can be prone to self-quenching at high concentrations.[13]
Experimental Protocols
To ensure accurate and reproducible comparisons of fluorescence intensity, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Molar Extinction Coefficient and Quantum Yield
This protocol outlines the fundamental measurements required to determine the brightness of a fluorescent dye.
Objective: To quantify the molar extinction coefficient (ε) and fluorescence quantum yield (Φ) of a dye in a specific solvent.
Materials:
-
Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent dye of interest
-
Reference dye with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ = 0.92)[9]
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS) for biological applications)
Methodology:
-
Molar Extinction Coefficient Measurement:
-
Prepare a series of dilutions of the dye in the chosen solvent.
-
Measure the absorbance of each dilution at the dye's maximum absorption wavelength (λ_max) using a spectrophotometer.
-
Plot absorbance versus concentration.
-
The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length).
-
-
Quantum Yield Measurement:
-
Prepare a solution of the reference dye and the sample dye with identical absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectrum of both the reference and the sample dye using a fluorometer.
-
Integrate the area under the emission curves for both the reference (A_ref) and the sample (A_s).
-
The quantum yield of the sample (Φ_s) is calculated using the following formula: Φ_s = Φ_ref * (A_s / A_ref) * (η_s² / η_ref²) where Φ_ref is the quantum yield of the reference, and η is the refractive index of the solvent.
-
Protocol 2: Comparative Photostability Assay
This protocol provides a method for comparing the photostability of different fluorescent dyes.
Objective: To measure and compare the rate of photobleaching of different fluorescent dyes under continuous illumination.
Materials:
-
Fluorescence microscope with a camera
-
Samples labeled with the fluorescent dyes to be compared (e.g., cells stained via immunofluorescence)
-
Image analysis software (e.g., ImageJ)
Methodology:
-
Sample Preparation: Prepare samples labeled with each of the fluorescent dyes being compared, ensuring similar initial fluorescence intensity.
-
Image Acquisition:
-
Place the sample on the microscope stage.
-
Expose a specific region of the sample to continuous excitation light.
-
Acquire images at regular time intervals (e.g., every 30 seconds) until the fluorescence signal has significantly decreased.
-
-
Data Analysis:
-
Use image analysis software to measure the mean fluorescence intensity of the illuminated region in each image.
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
The rate of photobleaching can be determined by fitting the data to an exponential decay curve. Dyes with a slower decay rate are more photostable.
-
Visualizing Experimental Workflows
To further clarify the application of these dyes, the following diagram illustrates a typical immunofluorescence staining workflow, a common technique where the choice of fluorescent dye is critical.
Caption: A generalized workflow for an immunofluorescence experiment.
References
- 1. How to determine the brightness of a fluorescent molecule? | AAT Bioquest [aatbio.com]
- 2. isim.ku.dk [isim.ku.dk]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorophores [microscopy.unc.edu]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Alexa Fluor 555 | C21H14N2O11S2 | CID 9832481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. rndsystems.com [rndsystems.com]
- 10. app.fluorofinder.com [app.fluorofinder.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. omlc.org [omlc.org]
- 13. arxiv.org [arxiv.org]
- 14. Fluorescein (FITC) | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
A Comparative Guide to Site-Specific Protein Labeling: Cy3 NHS Ester vs. Maleimide Chemistry
For researchers, scientists, and drug development professionals, the covalent modification of proteins with fluorescent dyes is a critical technique. The choice between different reactive chemistries can significantly impact the specificity, stability, and functionality of the resulting bioconjugate. This guide provides an in-depth comparison of two widely used chemistries for labeling proteins with the fluorescent dye Cy3: N-hydroxysuccinimide (NHS) ester and maleimide.
The fundamental difference between these two methods lies in their target residues. Cy3 NHS ester reacts with primary amines, found on lysine residues and the N-terminus of a protein, while Cy3 maleimide targets the sulfhydryl (thiol) group of cysteine residues.[1] This distinction has profound implications for the site-specificity of labeling.
At a Glance: Key Differences
| Feature | This compound Chemistry | Cy3 Maleimide Chemistry |
| Target Residue | Primary amines (Lysine, N-terminus)[2] | Thiols (Cysteine)[2] |
| Resulting Bond | Amide[2] | Thioether[2] |
| Optimal Reaction pH | 7.2 - 8.5[2][3] | 6.5 - 7.5[2][3] |
| Specificity | Moderate to High[2] | High[2] |
| Bond Stability | Very High (Highly stable amide bond)[2][3] | High (Thioether bond)[2][3] |
| Key Advantage | Targets abundant and accessible lysine residues.[3] | Site-specific conjugation possible with engineered or native cysteines.[1][3] |
| Key Disadvantage | Can lead to a heterogeneous product with a random distribution of labels.[3][4] | Requires an accessible free thiol group, which may necessitate protein engineering or reduction of disulfide bonds.[1] |
| Primary Side Reaction | Hydrolysis of the NHS ester, especially at higher pH.[3] | Reaction with amines at pH > 7.5; Hydrolysis of the maleimide group; Reversibility of the thioether bond in the presence of other thiols.[3] |
Reaction Mechanisms and Specificity
This compound: This chemistry involves the acylation of primary amines on proteins by the N-hydroxysuccinimide ester of Cy3.[5] The reaction results in the formation of a highly stable amide bond.[3] Because most proteins have multiple lysine residues distributed across their surface, this method often results in a heterogeneous population of labeled proteins, which can be a significant drawback if a uniformly labeled product is required.[1][4] The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH.[3]
Cy3 Maleimide: This method relies on the Michael addition reaction between the maleimide group of the Cy3 dye and the thiol group of a cysteine residue.[3] This reaction is highly specific for thiols within the optimal pH range of 6.5-7.5.[3] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[3] This high specificity allows for precise, site-specific labeling, especially when targeting a single, strategically placed cysteine residue, which can be introduced via site-directed mutagenesis.[1] However, at pH values above 7.5, reactivity towards amines can increase, leading to potential non-specific labeling.[3] The maleimide group can also undergo hydrolysis, particularly at higher pH, rendering it inactive.[3]
Logical Workflow for Protein Labeling
The general workflow for both labeling strategies is similar, involving protein preparation, the labeling reaction, and purification of the conjugate.
General workflow for protein labeling with this compound or maleimide.
Signaling Pathway Diagrams
The chemical reactions underlying each labeling strategy are distinct.
This compound Reaction with a Primary Amine:
This compound reaction with a protein's primary amine.
Cy3 Maleimide Reaction with a Thiol Group:
Cy3 maleimide reaction with a protein's thiol group.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful protein labeling.
Protocol 1: this compound Labeling of a Protein
This protocol is a general guideline and may require optimization for specific proteins.[6][7][8]
-
Protein Preparation:
-
Dye Preparation:
-
Just before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[9]
-
-
Labeling Reaction:
-
The optimal molar ratio of this compound to protein is typically around 10:1 but should be optimized for each specific protein.[6][9]
-
Slowly add the calculated amount of the this compound stock solution to the protein solution while gently mixing.
-
Incubate the reaction for 1 hour at room temperature with continuous stirring.[6][8]
-
-
Purification:
-
Characterization:
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).[4] A correction factor for the dye's absorbance at 280 nm should be applied.
-
Protocol 2: Cy3 Maleimide Labeling of a Protein
This protocol is a general guideline and assumes the presence of a free thiol group.[10][11][12]
-
Protein Preparation:
-
Dissolve the protein in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris buffer) at a concentration of 1-10 mg/mL.[11][12]
-
If necessary, reduce disulfide bonds by adding a 10-fold molar excess of a reducing agent like TCEP and incubating for 20-30 minutes at room temperature.[12][13] DTT can also be used but must be removed before adding the maleimide dye.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of Cy3 maleimide in anhydrous DMSO or DMF.[12]
-
-
Labeling Reaction:
-
Purification:
-
Characterization:
-
Calculate the DOL by measuring the absorbance at 280 nm and ~555 nm, applying the necessary correction factor for the dye's absorbance at 280 nm.
-
Conclusion and Recommendations
The choice between this compound and Cy3 maleimide chemistry is primarily dictated by the desired level of site-specificity and the amino acid composition of the protein of interest.
-
Choose Cy3 Maleimide chemistry when site-specificity is critical. This method is ideal for applications requiring a homogeneous product with the dye attached at a precise location, such as in FRET studies or the development of antibody-drug conjugates.[1] This may require protein engineering to introduce a cysteine residue at a specific, accessible site that does not disrupt protein function.[4]
-
Choose this compound chemistry for general-purpose labeling where a high degree of conjugation is desired and site-specificity is less critical.[1] It is a robust and straightforward method for applications like western blotting, ELISA, and flow cytometry, provided that the random modification of lysine residues does not inactivate the protein.[1]
Ultimately, a thorough understanding of the protein's structure and the specific requirements of the downstream application are essential for selecting the most appropriate labeling strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. genecopoeia.com [genecopoeia.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. biotium.com [biotium.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Researcher's Guide to the Long-Term Stability and Storage of Cy3 Conjugates
For researchers, scientists, and drug development professionals utilizing fluorescent labeling, the selection of a stable and reliable fluorophore is paramount for generating reproducible and high-quality data. This guide provides an in-depth comparison of the long-term stability and storage of Cy3 conjugates, benchmarked against other common fluorescent dyes. The information presented is supported by experimental data to facilitate informed decisions in experimental design.
Overview of Cy3 Stability
Cyanine3 (Cy3) is a widely used fluorescent dye that emits in the orange-red spectrum. It is valued for its brightness and is commonly conjugated to proteins, nucleic acids, and other biomolecules for various applications, including fluorescence microscopy, flow cytometry, and FRET-based assays.[1] While chemically stable and forming robust covalent bonds with target molecules, its photostability is a key consideration, especially in experiments requiring long-term imaging.[2][3]
Storage and Handling of Cy3 Conjugates
Proper storage is critical to maintaining the fluorescence and reactivity of Cy3 conjugates.
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | 12 to 36 months | Protect from light and moisture.[4][5] |
| Reconstituted in DMSO | -20°C | Up to 1 month | Aliquot to avoid multiple freeze-thaw cycles.[5][6] |
| Aqueous Solution | Use promptly | Short-term | Avoid long-term storage in aqueous media to prevent hydrolysis and aggregation.[7] |
| Conjugated to Biomolecules | -20°C or 4°C (application dependent) | Variable | Store in the dark. Antibody conjugates can be stored for extended periods.[8] |
Comparative Analysis of Fluorophore Stability
The performance of Cy3 is often compared to other fluorescent dyes with similar spectral properties. The following table summarizes key stability and performance metrics.
| Fluorophore | Photostability | Brightness | pH Stability | Key Advantages | Key Disadvantages |
| Cy3 | Moderate | High | Stable (pH 4-10)[9] | Good brightness, widely available.[10] | Moderate photostability, can be sensitive to its local environment. |
| Alexa Fluor 555 | High | High | Stable | Superior photostability and brightness compared to Cy3.[2][11][12] | Higher cost. |
| TRITC | Low | Moderate | Sensitive | Cost-effective. | Less bright and photostable than Cy3.[13] |
| Rhodamine Red™-X | Moderate | High | Stable | Better spectral separation from green dyes than Cy3.[13] | |
| DyLight™ 550 | High | High | Stable | Can be used for multi-color imaging with good separation.[13] |
Factors Influencing Cy3 Stability
Several factors can impact the long-term stability and performance of Cy3 conjugates:
-
Photobleaching: Continuous exposure to excitation light leads to the irreversible degradation of the fluorophore. Alexa Fluor 555 consistently demonstrates higher resistance to photobleaching than Cy3, making it more suitable for time-lapse imaging.[2]
-
Local Environment: The fluorescence intensity and photostability of Cy3 can be significantly influenced by its immediate molecular surroundings. Proximity to certain amino acids, such as tryptophan, can quench fluorescence, while internal labeling on DNA constructs can enhance photostability compared to external labeling.[14][15]
-
Oxygen Scavengers and Quenchers: The use of oxygen scavenging systems (e.g., glucose oxidase and catalase) and triplet-state quenchers (e.g., Trolox) in imaging media can significantly improve the photostability of cyanine dyes like Cy3 by reducing the formation of reactive oxygen species and quenching the reactive triplet state.[15][16]
-
Ozone Exposure: Cyanine dyes, including Cy5 which is structurally similar to Cy3, are susceptible to degradation by atmospheric ozone.[17] Proper storage in airtight containers can mitigate this effect.[8]
Experimental Protocols
General Protocol for Antibody Conjugation with Cy3 NHS Ester
This protocol outlines the basic steps for labeling an antibody with a Cy3 N-hydroxysuccinimide (NHS) ester.
-
Antibody Preparation: Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction: Add the reactive dye to the antibody solution at a molar ratio of 5-20 moles of dye per mole of antibody.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Remove the unreacted dye and purify the conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Storage: Store the purified conjugate in a suitable buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide) at -20°C, protected from light.
Protocol for Assessing Photostability
This protocol provides a method for comparing the photostability of different fluorophore conjugates.
-
Sample Preparation: Prepare microscope slides with the fluorophore-conjugated biomolecules of interest.
-
Initial Imaging: Acquire an initial fluorescence image using a fluorescence microscope with a defined set of imaging parameters (e.g., laser power, exposure time).
-
Continuous Illumination: Continuously illuminate a specific region of the sample with the excitation light source.
-
Time-Lapse Acquisition: Acquire images at regular time intervals (e.g., every 30 seconds) for a defined duration (e.g., 10 minutes).
-
Data Analysis: Measure the mean fluorescence intensity of a region of interest (ROI) within the illuminated area for each time point.
-
Normalization and Plotting: Normalize the intensity values to the initial intensity (t=0) and plot the normalized intensity as a function of time. The rate of fluorescence decay indicates the photostability of the fluorophore.
Conclusion
Cy3 remains a valuable and widely used fluorophore due to its brightness and ease of conjugation.[10] However, for applications requiring high photostability, particularly for long-term live-cell imaging, alternatives like Alexa Fluor 555 may offer superior performance.[2] Proper storage and handling are crucial for maintaining the integrity of Cy3 conjugates. By understanding the factors that influence its stability and following appropriate experimental protocols, researchers can effectively utilize Cy3 in their fluorescence-based assays to generate reliable and high-quality data.
References
- 1. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. This compound | AAT Bioquest [aatbio.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Signal stability of Cy3 and Cy5 on antibody microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS:1032678-38-8 | AxisPharm [axispharm.com]
- 10. chempep.com [chempep.com]
- 11. Fluorescent Dyes - Select The Best Label For Your Assay! [eurofinsgenomics.co.in]
- 12. cincinnatichildrens.org [cincinnatichildrens.org]
- 13. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 14. Photostability of organic fluorophore influenced by adjacent amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
Validating the Specificity of Cy3-Labeled Probes for FISH Analysis: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Fluorescence in situ hybridization (FISH) is a powerful technique for visualizing specific nucleic acid sequences within the cellular context. The choice of fluorophore-labeled probe is critical for achieving high specificity and a strong signal-to-noise ratio. This guide provides an objective comparison of Cy3-labeled probes with popular alternatives, supported by experimental protocols and data to aid in the selection of the most appropriate reagents for your research needs.
Performance Comparison: Cy3 vs. Alternatives
The ideal fluorophore for FISH should exhibit high brightness, excellent photostability, and minimal non-specific binding. While Cy3 has been a widely used fluorophore, several alternatives now offer enhanced performance characteristics. This section compares Cy3 with two popular classes of alternatives: Alexa Fluor dyes (specifically Alexa Fluor 555 as a spectral equivalent to Cy3) and ATTO dyes.
Key Performance Indicators:
| Feature | Cy3 | Alexa Fluor 555 | ATTO 565 |
| Excitation Max (nm) | ~550 | ~555 | ~564 |
| Emission Max (nm) | ~570 | ~565 | ~590 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~155,000 | ~120,000 |
| Quantum Yield | ~0.15 | ~0.10 | ~0.80 |
| Relative Brightness | Moderate | High | Very High |
| Photostability | Good | Excellent | Excellent |
| Signal-to-Noise Ratio (Specificity) | Good | Excellent | Excellent |
| pH Sensitivity | Moderate | Low | Low |
| Cost | Moderate | High | High |
Summary of Comparison:
-
Brightness: While Cy3 offers moderate brightness, both Alexa Fluor 555 and ATTO 565 are known to be significantly brighter, which can be advantageous for detecting low-abundance targets.
-
Photostability: Alexa Fluor and ATTO dyes generally exhibit superior photostability compared to Cy3, allowing for longer exposure times and more robust image acquisition.
-
Specificity (Signal-to-Noise Ratio): The specificity of a FISH experiment is influenced by multiple factors beyond the fluorophore itself, including probe design, hybridization conditions, and washing steps. However, the intrinsic properties of the dye can play a role. Brighter and more photostable dyes like Alexa Fluor 555 and ATTO 565 can often be used at lower concentrations, which may help to reduce non-specific background signals. Additionally, their reduced pH sensitivity can contribute to more consistent performance under varying experimental conditions.
-
Cost: Cy3-labeled probes are generally more cost-effective than those labeled with Alexa Fluor or ATTO dyes.
Experimental Workflow for Specificity Validation
To empirically validate the specificity of a Cy3-labeled probe against an alternative, a well-designed experiment is crucial. The following workflow outlines the key steps for a comparative analysis.
Choosing the Right Orange-Emitting Fluorescent Dye: A Comparative Guide to Cy3 and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental results. In the orange part of the spectrum, Cyanine3 (Cy3) has historically been a popular choice. However, a range of alternative dyes have been developed, offering potential advantages in brightness, photostability, and overall performance. This guide provides an objective comparison of Cy3 and its leading alternatives—Alexa Fluor 555, DyLight 550, and ATTO 550—supported by quantitative data and detailed experimental protocols to aid in making an informed decision.
Quantitative Comparison of Photophysical Properties
The performance of a fluorescent dye is primarily determined by its photophysical properties. Key metrics include the molar extinction coefficient (ε), which indicates how well the dye absorbs light at a specific wavelength, and the fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence. The product of these two values is a measure of the dye's brightness. Photostability, or the dye's resistance to photobleaching under illumination, is another crucial factor, especially for applications requiring long exposure times.
The table below summarizes the key photophysical properties of Cy3 and its common alternatives. It is important to note that these values can be influenced by the local environment, such as the solvent and conjugation to a biomolecule.[1][2]
| Property | Cy3 | Alexa Fluor 555 | DyLight 550 | ATTO 550 |
| Excitation Max (nm) | ~550-554[3][4] | ~555[5] | ~562[6][7] | ~554[8][9] |
| Emission Max (nm) | ~565-570[3][4] | ~565[5] | ~576[6][7] | ~576[8][9] |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~150,000[3][10] | ~150,000 - 155,000[5][11] | ~150,000[6][7] | ~120,000 - 125,000[12][13] |
| Quantum Yield (Φ) | ~0.15[3][14] | ~0.1 (Value for similar dyes) | Not specified | ~0.80[9] |
| Relative Brightness (ε x Φ) | ~22,500 | ~15,000 | - | ~96,000-100,000 |
| Photostability | Good[1] | Higher than Cy3[4] | Higher than Cy3 | High[9][15] |
Experimental Protocols
To provide a framework for the direct comparison of these dyes in a laboratory setting, two key experimental protocols are detailed below: a standardized immunofluorescence staining protocol to assess performance in a common biological application, and a method for quantifying photostability.
Experimental Protocol 1: Comparative Immunofluorescence Staining
This protocol allows for the side-by-side comparison of the signal intensity and specificity of antibody conjugates of Cy3, Alexa Fluor 555, DyLight 550, and ATTO 550.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody specific to a target protein
-
Secondary antibodies conjugated to Cy3, Alexa Fluor 555, DyLight 550, and ATTO 550
-
DAPI or another nuclear counterstain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Wash cultured cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Rinse the cells twice with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Washing: Rinse the cells twice with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in 10% normal goat serum in PBS for 30 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Rinse the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate separate coverslips with each of the fluorescently conjugated secondary antibodies (Cy3, Alexa Fluor 555, DyLight 550, and ATTO 550) at equivalent concentrations in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Rinse the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining: Incubate the cells with DAPI (1 µg/ml) for 5 minutes to stain the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for each dye. Ensure that the imaging parameters (e.g., exposure time, laser power) are kept constant across all samples for a valid comparison of signal intensity.
Experimental Protocol 2: Photobleaching Assay
This protocol measures the rate of fluorescence decay to quantitatively compare the photostability of the different dyes.
Materials:
-
Fluorophore-conjugated secondary antibodies (as used in the immunofluorescence protocol)
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with a time-lapse imaging capability
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare a slide for each dye by diluting the fluorescently conjugated secondary antibody in PBS and mounting it under a coverslip.
-
Initial Imaging: Locate a field of view and acquire an initial image (t=0) using a consistent set of imaging parameters (e.g., laser power, exposure time).
-
Continuous Illumination: Continuously illuminate the sample with the excitation light.
-
Time-Lapse Acquisition: Acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5-10 minutes) or until the fluorescence intensity has significantly decreased.
-
Data Analysis:
-
Measure the mean fluorescence intensity of a defined region of interest (ROI) in each image of the time series.
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of decay of the fluorescence signal is an indicator of the dye's photostability, with a slower decay rate indicating higher photostability.
-
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps in the comparative immunofluorescence protocol and a general decision-making pathway for selecting a fluorescent dye.
Caption: Workflow for comparative immunofluorescence staining.
Caption: Decision tree for selecting an orange-emitting dye.
Conclusion
The choice between Cy3 and its alternatives depends on the specific requirements of the experiment. While Cy3 is a well-established and reliable dye, Alexa Fluor 555, DyLight 550, and ATTO 550 offer significant advantages in terms of brightness and photostability. For demanding applications that require high sensitivity and prolonged imaging, ATTO 550 stands out due to its high quantum yield. Alexa Fluor 555 and DyLight 550 also represent excellent, more photostable alternatives to Cy3. By considering the quantitative data and employing the standardized protocols provided in this guide, researchers can confidently select the optimal orange-emitting fluorescent dye to achieve high-quality, reproducible results.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. metabion.com [metabion.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Extinction Coefficient [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 11. Extinction Coefficient [Alexa Fluor 555] | AAT Bioquest [aatbio.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 14. Quantum Yield [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 15. blog.biosearchtech.com [blog.biosearchtech.com]
A Head-to-Head Battle: Mass Spectrometry vs. UV-Vis Spectroscopy for Confirming Cy3 Conjugate Labeling
For researchers, scientists, and drug development professionals, the precise characterization of biomolecular conjugates is paramount. The degree of labeling (DOL), or the average number of dye molecules conjugated to a biomolecule, is a critical quality attribute for fluorescently labeled proteins, such as those coupled with Cyanine3 (Cy3). Accurate DOL determination ensures batch-to-batch consistency and the reliability of downstream applications. This guide provides an objective comparison of two common analytical techniques for this purpose: Mass Spectrometry (MS) and UV-Visible (UV-Vis) Spectrophotometry, supported by experimental data and detailed protocols.
Two of the most prevalent methods for determining the DOL of fluorescently labeled conjugates are mass spectrometry and UV-Vis spectrophotometry. While both can provide quantitative information, they operate on fundamentally different principles, each with its own set of advantages and limitations. Mass spectrometry directly measures the mass-to-charge ratio of the intact conjugate, providing a precise mass measurement and the distribution of dye incorporation. In contrast, UV-Vis spectrophotometry relies on the absorbance properties of the protein and the dye to calculate an average DOL.
Comparative Analysis of DOL Determination Methods
The choice between mass spectrometry and UV-Vis spectrophotometry for DOL determination depends on several factors, including the required level of detail, available instrumentation, and sample complexity.
| Feature | Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | UV-Vis Spectrophotometry |
| Principle | Measures the mass-to-charge ratio of ions to determine the molecular weight of the conjugate. The DOL is calculated from the mass shift upon labeling. | Measures the absorbance of the conjugate at two wavelengths (protein and dye) and uses the Beer-Lambert law to calculate the average DOL. |
| Information Provided | - Direct measurement of DOL distribution: Provides information on the heterogeneity of the labeled species (e.g., molecules with 1, 2, 3, etc., dyes). - High accuracy and precision: Offers a more accurate determination of the average DOL. - Confirms covalent attachment: Directly verifies the successful conjugation. | - Average DOL: Provides a single, average value for the number of dyes per biomolecule. - Indirect measurement: Relies on the accuracy of extinction coefficients and is susceptible to interference from other absorbing species. |
| Advantages | - High accuracy and sensitivity.[1] - Provides direct evidence of covalent labeling.[1] - Can identify the exact mass of the conjugate.[1] - Reveals the distribution of labeled species, not just an average. | - Quick, simple, and non-destructive.[1] - Requires common and less expensive laboratory equipment.[1] |
| Limitations | - Requires specialized and expensive equipment.[1] - Sample preparation can be more complex.[1] - Data analysis can be more involved. | - Indirect method that relies on accurate extinction coefficients.[1] - Can be affected by other molecules that absorb in the same region.[1] - Does not provide information on the distribution of labeled species. - Does not confirm the site of labeling.[1] |
| Sample Throughput | Generally lower due to sample preparation and instrument time. | High, allowing for rapid analysis of multiple samples. |
| Cost per Sample | Higher due to instrument maintenance and specialized consumables. | Lower, primarily involving the cost of cuvettes. |
Experimental Protocols
Mass Spectrometry (MALDI-TOF) Protocol for DOL Determination
This protocol outlines the general steps for determining the DOL of a Cy3-labeled antibody using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Materials:
-
Purified Cy3-labeled antibody conjugate
-
Unlabeled antibody (control)
-
MALDI matrix solution (e.g., sinapinic acid for proteins >10 kDa)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Mix the purified Cy3-labeled antibody solution (typically 1-10 pmol/µL) with the MALDI matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely, allowing co-crystallization of the sample and matrix.
-
Repeat the process for the unlabeled antibody control.
-
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire a mass spectrum in the appropriate mass range for the antibody.
-
The instrument bombards the sample with a laser, causing desorption and ionization of the molecules. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio.
-
-
Data Analysis:
-
Determine the molecular weight of the unlabeled antibody from its mass spectrum.
-
Determine the molecular weights of the different labeled species in the Cy3-conjugate sample. A successful conjugation will result in a series of peaks, each corresponding to the antibody labeled with a different number of Cy3 molecules.
-
Calculate the mass difference between the unlabeled antibody and each labeled species. This difference should correspond to the mass of the Cy3 dye.
-
The average DOL can be calculated from the weighted average of the different labeled species observed in the spectrum.
-
UV-Vis Spectrophotometry Protocol for DOL Determination
This protocol describes the determination of the DOL of a Cy3-labeled antibody using UV-Vis spectrophotometry.
Materials:
-
Purified Cy3-labeled antibody conjugate
-
Spectrophotometer
-
Quartz cuvettes
-
Buffer (e.g., PBS)
Procedure:
-
Purification of the Conjugate: It is critical to remove all unconjugated Cy3 dye from the sample. This can be achieved by methods such as size-exclusion chromatography (e.g., a desalting column) or extensive dialysis.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Cy3, which is approximately 555 nm (Amax).
-
Ensure the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0). If necessary, dilute the sample with a known volume of buffer and account for the dilution factor in the calculations.
-
-
Calculation of the Degree of Labeling (DOL): The DOL is calculated using the following formula:
DOL = (Amax * εprotein) / [(A280 - (Amax * CF)) * εdye]
Where:
-
Amax: Absorbance of the conjugate at the λmax of Cy3 (~555 nm).
-
A280: Absorbance of the conjugate at 280 nm.
-
εprotein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M-1cm-1).
-
εdye: Molar extinction coefficient of Cy3 at its λmax (typically ~150,000 M-1cm-1).
-
CF (Correction Factor): Correction for the absorbance of the dye at 280 nm. This is calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax (for Cy3, this is approximately 0.08).
-
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for DOL determination using both mass spectrometry and UV-Vis spectrophotometry.
Logical Comparison of Methods
The following diagram illustrates the key decision-making factors when choosing between mass spectrometry and UV-Vis spectrophotometry.
Conclusion
Both mass spectrometry and UV-Vis spectrophotometry are valuable techniques for confirming the degree of labeling of Cy3 conjugates. Mass spectrometry offers a highly accurate and detailed analysis, providing not only the average DOL but also the distribution of labeled species, which is crucial for in-depth characterization and understanding of the conjugate's heterogeneity. While it requires more specialized equipment and expertise, the richness of the data it provides can be invaluable for research and development.
On the other hand, UV-Vis spectrophotometry provides a rapid, simple, and cost-effective method for determining the average DOL. It is an excellent choice for routine quality control and for laboratories where high-throughput analysis is a priority and an average DOL value is sufficient.
Ultimately, the choice of method will depend on the specific requirements of the project. For comprehensive characterization and when a detailed understanding of the conjugate population is necessary, mass spectrometry is the superior choice. For routine screening and when speed and cost are major considerations, UV-Vis spectrophotometry is a reliable and practical alternative. In many cases, a combination of both techniques can provide the most complete picture of the Cy3 conjugate's quality.
References
Assessing the Impact of Cy3 Labeling on Protein Function and Activity: A Comparison Guide
Introduction
Fluorescent labeling is an indispensable tool in molecular biology, enabling the visualization and tracking of proteins in a multitude of applications, from in vitro biophysical studies to live-cell imaging. The cyanine dye, Cy3, is a widely used fluorophore prized for its bright orange-red fluorescence and chemical stability. However, the covalent attachment of any extrinsic molecule, including Cy3, to a protein carries the risk of altering its native structure and, consequently, its function. This guide provides a comprehensive assessment of the impact of Cy3 labeling on protein activity, offers comparisons with alternative dyes, and details key experimental protocols to empower researchers in making informed decisions for their experimental designs.
The central challenge in fluorescent labeling is the potential for the dye to interfere with the protein's biological activity. The size and chemical nature of the fluorophore can lead to steric hindrance, conformational changes, or altered non-covalent interactions. For instance, larger fluorophores are generally more likely to perturb the function of the protein they are attached to. Therefore, it is imperative to perform functional controls to quantify the effects of labeling on the protein's structure and biological activity.
The Duality of Cy3: Fluorescence Enhancement vs. Functional Perturbation
A unique characteristic of Cy3 is its tendency to exhibit an increase in fluorescence quantum yield upon binding to a protein, a phenomenon known as Protein-Induced Fluorescence Enhancement (PIFE). This occurs because the protein environment sterically constrains the Cy3 molecule, reducing non-radiative decay pathways and making it brighter. This property has been leveraged to monitor protein-DNA interactions and conformational changes.
Conversely, the very interactions that cause PIFE can also be the source of functional perturbation. The attachment of Cy3 can significantly alter the binding kinetics of a protein to its ligand or substrate. It is crucial to quantify these changes to ensure that observations made with the labeled protein accurately reflect its native behavior.
Impact on Protein Binding Affinity: A Quantitative Comparison
The effect of Cy3 labeling on protein-ligand interactions is not uniform and can lead to either an increase or a decrease in binding affinity. This variability underscores the necessity of empirical validation for each specific protein and labeling site. A study by Sun et al. (2008) provides quantitative insights into these effects using surface plasmon resonance to measure the kinetics of both unlabeled and Cy3-labeled proteins.
The data reveals that for the streptavidin-peptide interaction, Cy3 labeling resulted in a 3 to 4-fold increase in the equilibrium dissociation constant (K D ), indicating weaker binding. In contrast, for the antibody-antigen interaction, the effect was dependent on the specific binding site, with one site showing a 3-fold decrease in K D (stronger binding) and another showing a 4-fold increase (weaker binding) post-labeling.
Table 1: Comparison of Binding Kinetics for Unlabeled vs. Cy3-Labeled Streptavidin
| Protein | Ligand | k on (M⁻¹s⁻¹) | k off (s⁻¹) | K D (nM) | Fold Change in K D |
| Unlabeled Streptavidin | Peptide 1 | 1.2 x 10⁵ | 4.0 x 10⁻⁴ | 3.3 | - |
| Cy3-Labeled Streptavidin | Peptide 1 | 0.9 x 10⁵ | 1.1 x 10⁻³ | 12.2 | 3.7x Increase |
| Unlabeled Streptavidin | Peptide 2 | 1.6 x 10⁵ | 4.0 x 10⁻⁴ | 2.5 | - |
| Cy3-Labeled Streptavidin | Peptide 2 | 1.1 x 10⁵ | 1.1 x 10⁻³ | 10.0 | 4.0x Increase |
Data summarized from a study on the effect of fluorescently labeling protein probes on reaction kinetics.
Table 2: Comparison of Binding Kinetics for Unlabeled vs. Cy3-Labeled Goat IgG
| Protein | Ligand (Binding Site) | k on (M⁻¹s⁻¹) | k off (s⁻¹) | K D (nM) | Fold Change in K D |
| Unlabeled Goat IgG | Rabbit IgG (Site 1) | 0.8 x 10⁵ | 4.0 x 10⁻⁴ | 5.0 | - |
| Cy3-Labeled Goat IgG | Rabbit IgG (Site 1) | 1.2 x 10⁵ | 2.0 x 10⁻⁴ | 1.7 | 3.0x Decrease |
| Unlabeled Goat IgG | Rabbit IgG (Site 2) | 0.4 x 10⁵ | 4.0 x 10⁻⁴ | 10.0 | - |
| Cy3-Labeled Goat IgG | Rabbit IgG (Site 2) | 0.2 x 10⁵ | 8.0 x 10⁻⁴ | 40.0 | 4.0x Increase |
Data summarized from a study on the effect of fluorescently labeling protein probes on reaction kinetics.
Potential Impact on Enzyme Catalytic Activity
Just as with binding affinity, the catalytic activity of an enzyme can be affected by Cy3 labeling. The Michaelis-Menten parameters, K m (substrate concentration at half-maximal velocity) and k cat (turnover number), are key indicators of enzyme efficiency. A change in K m suggests an alteration in the enzyme's affinity for its substrate, while a change in k cat indicates a modification of its catalytic rate.
Comparison with Alternative Fluorescent Dyes
Several alternatives to Cy3 are available, each with its own set of properties that may be more or less suitable depending on the application.
Table 3: Comparison of Cy3 with Alternative Fluorophores
| Feature | Cy3 | Cy5 | Alexa Fluor 555 |
| Emission Color | Orange-Red (~570 nm) | Far-Red (~670 nm) | Orange (~565 nm) |
| Brightness | Bright | Bright | Very Bright |
| Photostability | Good | Moderate | Excellent |
| Effect on Labeling | Often enhances fluorescence (PIFE). | Often causes fluorescence quenching. | Generally stable fluorescence. Less prone to self-quenching at high labeling densities. |
| Key Advantage | PIFE can be used as a reporter of binding. | Emission in a spectral region with low cellular autofluorescence. | High photostability and brightness make it ideal for imaging. |
| Key Disadvantage | Can perturb protein function; less photostable than Alexa Fluor dyes. | Prone to quenching upon protein conjugation. | Lacks the PIFE effect of Cy3. |
Studies have shown a significant discrepancy between the behavior of Cy3 and Cy5 upon protein conjugation. While Cy3 often shows a 2- to 3-fold enhancement in fluorescence, Cy5 is prone to quenching, which can lead to a loss of signal. Alexa Fluor dyes, such as Alexa Fluor 555 (a spectral match for Cy3), are often more photostable and less susceptible to self-quenching at high degrees of labeling, resulting in brighter conjugates.
Experimental Protocols
To empirically determine the impact of Cy3 labeling, a series of well-controlled experiments are necessary. Below are detailed protocols for protein labeling and two common methods for assessing protein function.
Protocol 1: Cysteine-Specific Cy3 Labeling of a Protein
This protocol describes the labeling of a protein through a solvent-accessible cysteine residue using a maleimide-activated Cy3 dye.
-
Protein Preparation :
-
Dialyze the purified protein against a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.0) to remove any interfering substances.
-
If the protein has multiple cysteines that may form disulfide bonds, treat with a reducing agent like DTT or TCEP.
-
Remove the reducing agent immediately before labeling using a desalting column or buffer exchange.
-
-
Labeling Reaction :
-
Dissolve the Cy3-maleimide dye in anhydrous DMSO to prepare a 10 mM stock solution.
-
Immediately after removing the reducing agent, adjust the protein concentration to 1-5 mg/mL in the reaction buffer.
-
Add a 10-fold molar excess of the Cy3-maleimide stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Protein :
-
Stop the reaction by adding a thiol-containing reagent like β-mercaptoethanol or DTT to a final concentration of 10 mM to quench unreacted dye.
-
Separate the labeled protein from the free dye using a size-exclusion chromatography column or extensive dialysis against the storage buffer.
-
-
Characterization :
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Cy3) and using the Beer-Lambert law.
-
Protocol 2: Assessing Binding Affinity using Fluorescence Polarization (FP)
FP is a robust method for measuring the binding of a small fluorescently labeled molecule (tracer) to a larger, unlabeled protein in solution.
-
Assay Setup :
-
Prepare a series of dilutions of the unlabeled protein in a suitable assay buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare a solution of the Cy3-labeled ligand (tracer) at a fixed concentration, typically well below its K D .
-
In a black, low-binding microplate, add the tracer solution to each well.
-
Add the serially diluted unlabeled protein to the wells. Include control wells with only the tracer (for minimum polarization) and buffer alone (for background).
-
-
Incubation :
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (typically 30-60 minutes).
-
-
Measurement :
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation (~530 nm) and emission (~570 nm) filters and polarizers.
-
-
Data Analysis :
-
Plot the measured polarization values against the concentration of the unlabeled protein.
-
Fit the resulting sigmoidal binding curve to a suitable binding model (e.g., one-site binding) to determine the equilibrium dissociation constant (K D ).
-
Visualizing Workflows and Concepts
Diagrams created using Graphviz can help visualize the experimental processes and conceptual frameworks discussed.
Caption: Workflow for Cy3 labeling and subsequent functional validation.
Caption: The principle of measuring biomolecular interactions via FP.
Conclusion
The use of Cy3 as a fluorescent label is a powerful technique, but it is not without potential pitfalls. The evidence clearly indicates that Cy3 conjugation can significantly alter the binding kinetics of proteins and has the potential to affect enzymatic activity. The direction and magnitude of these changes are protein-specific and unpredictable, reinforcing the absolute requirement for empirical validation. Researchers must perform functional assays comparing the labeled protein to its unlabeled counterpart to ensure the biological relevance of their findings. By carefully selecting fluorophores, optimizing labeling conditions, and rigorously validating protein function post-labeling, scientists can confidently employ fluorescent techniques to unravel complex biological processes.
A Comparative Guide to Commercial Cy3 NHS Ester Labeling Kits
For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent dyes is a cornerstone of modern biological analysis. Cyanine3 (Cy3), with its bright orange-red fluorescence, remains a popular choice for a wide range of applications, including immunofluorescence, fluorescence microscopy, and flow cytometry. The N-hydroxysuccinimide (NHS) ester form of Cy3 is the most common derivative used for this purpose, as it efficiently reacts with primary amines on proteins, such as the side chains of lysine residues, to form stable amide bonds.
Comparison of Commercial Kits
Several companies offer kits for labeling proteins with Cy3 NHS ester. These kits typically provide the reactive dye, buffers, and a means of purifying the resulting conjugate. Below is a summary of the features of some prominent kits.
| Feature | Jena Bioscience Cy3 Protein Labeling Kit | Abcam Cy3® Conjugation Kit (Fast) | Assay Genie Protein Cy3 Labeling Kit |
| Catalog # | FP-201-CY3 | ab188287 | BN01054 |
| Labeling Chemistry | This compound | Proprietary rapid conjugation chemistry | This compound |
| Recommended Protein Input | ~1 mg per reaction | 5 µg - 2 mg (depending on kit size) | Up to 1 mg per reaction |
| Optimal Protein Conc. | 2-10 mg/mL[1][2] | 0.5-2 mg/mL | 5-10 mg/mL[3] |
| Reaction Time | Typically 1 hour | < 20 minutes (30 seconds hands-on) | Not specified, implies standard 1-hour incubation |
| Purification Method | Not included; user must provide (e.g., gel filtration)[2] | Not required | Spin columns included[3] |
| Kit Contents | This compound, DMF, Sodium bicarbonate, Water[2] | Lyophilized Cy3 mix, Quencher reagent | Cy3 vial, Spin columns, Elution buffer[3] |
| Key Features | Provides basic reagents for traditional labeling | Extremely fast protocol with no purification step | All-in-one kit with purification columns |
Performance Considerations for this compound Labeling
The success of a protein labeling experiment is determined by several factors, most notably the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.
-
Labeling Efficiency : The efficiency of the labeling reaction is highly dependent on the pH of the reaction buffer and the concentration of the protein. Most protocols recommend a pH between 8.2 and 9.3.[1][4][5] At this pH, primary amines on the protein are deprotonated and thus reactive, while the hydrolysis of the NHS ester, a competing reaction, is still manageable.[1][2] Higher protein concentrations (generally >2 mg/mL) tend to increase labeling efficiency.[1][2]
-
Degree of Labeling (DOL) : The optimal DOL is application-dependent. A high DOL can lead to increased signal strength, but over-labeling can have detrimental effects. These include protein aggregation, loss of biological activity, and fluorescence self-quenching, where dye molecules in close proximity non-radiatively transfer energy, leading to a decrease in the overall fluorescence signal.[4][5] Studies have shown that for antibodies, the brightest conjugates often have a DOL in the range of 2 to 8.[6] It is crucial to optimize the dye-to-protein molar ratio in the labeling reaction to achieve the desired DOL.
-
Fluorescence Properties : One of the interesting characteristics of Cy3 is that its fluorescence can be enhanced upon covalent attachment to a protein surface.[6] This is in contrast to some other cyanine dyes, like Cy5, which can experience significant quenching upon conjugation. This property makes Cy3 a robust choice for generating brightly fluorescent protein conjugates.
Experimental Protocols
Below is a generalized protocol for protein labeling with a this compound, based on common procedures outlined in commercial kit manuals. This should be adapted based on the specific protein and kit being used.
I. Protein Preparation
-
Buffer Exchange : The protein solution must be free of primary amines (e.g., Tris buffer or glycine) and ammonium ions, as these will compete with the protein for reaction with the NHS ester.[1][2][3] Exchange the protein into a suitable labeling buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) at pH 8.3-8.5, using dialysis or a desalting column.
-
Concentration Adjustment : Adjust the protein concentration to 2-10 mg/mL in the labeling buffer.[1][2][3]
II. Labeling Reaction
-
Dye Preparation : Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to make a stock solution (e.g., 10 mg/mL).
-
Molar Ratio Calculation : Determine the desired molar excess of dye to protein. A starting point is often a 10-fold molar excess.
-
Reaction Incubation : Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. Incubate the reaction for 1 hour at room temperature, protected from light.
III. Purification of the Conjugate
-
Separation : It is critical to remove the unreacted, free dye from the labeled protein conjugate. This is most commonly achieved using size-exclusion chromatography, such as a desalting column (e.g., G-25).[7] The larger protein-dye conjugate will elute first, followed by the smaller, unconjugated dye molecules.[7]
-
Collection : Collect the first colored band that elutes from the column; this is the purified conjugate.
IV. Characterization
-
Spectrophotometric Analysis : Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (the absorbance maximum for Cy3).
-
Calculation of DOL : The concentration of the protein and the degree of labeling can be calculated using the following formulas:
-
Corrected A₂₈₀ = A₂₈₀ - (A₅₅₀ × CF₂₈₀) (where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm, typically around 0.08 for Cy3)
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm)
-
Dye Concentration (M) = A₅₅₀ / ε_dye (where ε_dye for Cy3 is ~150,000 M⁻¹cm⁻¹)
-
Degree of Labeling (DOL) = Dye Concentration / Protein Concentration
-
Visualizations
Signaling Pathway and Logical Relationship Diagrams
Caption: Experimental workflow for this compound protein labeling.
Signaling Pathways
Caption: Chemical principle of this compound labeling.
References
- 1. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. assaygenie.com [assaygenie.com]
- 4. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Cy3 NHS Ester: A Comprehensive Guide for Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of Cy3 NHS Ester, a commonly used fluorescent dye in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. While this compound is not classified as a hazardous substance by several suppliers, prudent laboratory practice dictates that it be handled with care and its waste managed responsibly due to its reactive nature.[1][2][3]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1] In case of accidental contact, refer to the first aid measures outlined in the Safety Data Sheet (SDS).[1][3]
Quantitative Data Summary
For quick reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 590.15 g/mol | [1] |
| Excitation Maximum (λmax) | 555 nm | [4][5] |
| Emission Maximum (λem) | 572 nm | [5] |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [4][5] |
| Recommended Storage | -20°C, protected from light and moisture | [1][4][5] |
Disposal Protocol: A Step-by-Step Approach
The recommended disposal method for this compound involves a two-stage process: quenching of the reactive N-hydroxysuccinimide (NHS) ester group, followed by collection and disposal as chemical waste. This procedure is based on best practices for managing reactive ester compounds.[6]
The NHS ester moiety is susceptible to hydrolysis, which deactivates its reactivity towards primary amines. This step is crucial for aqueous waste streams generated from labeling reactions.
Experimental Protocol for NHS Ester Hydrolysis:
-
pH Adjustment: For dilute aqueous solutions containing this compound, adjust the pH to a range of 7.0-8.5. This can be achieved by adding a suitable buffer, such as sodium bicarbonate.
-
Incubation: Allow the solution to stand at room temperature for a minimum of 4-5 hours, or preferably overnight. This incubation period is generally sufficient to ensure the complete hydrolysis of the NHS ester.[6]
All waste containing this compound, including the quenched solutions, should be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste (Unused/Expired Product):
-
Collect the original vial and any contaminated items (e.g., weighing paper, pipette tips) in a clearly labeled hazardous waste container.
-
Do not dispose of solid this compound in the regular trash.[6]
-
-
Concentrated Solutions (e.g., in DMSO, DMF):
-
Collect in a labeled hazardous organic waste container.
-
Do not mix with aqueous waste.
-
-
Dilute Aqueous Solutions (Post-Quenching):
-
After the hydrolysis step, transfer the quenched solution to a designated aqueous hazardous waste container.
-
-
Contaminated Labware:
-
All labware that has come into contact with this compound should be decontaminated or disposed of as solid hazardous waste. Surfaces can be decontaminated by scrubbing with alcohol.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Accidental Release Measures
In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Wearing full PPE, prevent the spill from spreading or entering drains.[1][7] Absorb liquid spills with an inert material and decontaminate the affected surfaces with alcohol.[1] Collect all contaminated materials in a sealed container for disposal as hazardous waste.
Environmental Precautions
Prevent the discharge of this compound into the environment, including drains and watercourses.[1][7] Proper disposal is essential to avoid contamination.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cy3 NHS Ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Cy3 NHS ester, a commonly used fluorescent dye. Adherence to these procedures is crucial for personal safety and maintaining a secure laboratory environment.
While Safety Data Sheets (SDS) for this compound often classify it as not a hazardous substance or mixture, it is imperative to treat all chemicals with caution.[1][2][3] The intensely colored and highly reactive nature of this N-hydroxysuccinimide (NHS) ester dye necessitates careful handling to prevent staining, degradation, and potential, though not fully investigated, health effects.[2][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Consider double-gloving, especially when handling larger quantities. Always check the manufacturer's data for breakthrough times.[5] |
| Eyes/Face | Safety goggles | Goggles must be splash-proof. |
| Body | Laboratory coat | A fully buttoned lab coat is the minimum requirement. |
| Respiratory | Air-purifying respirator | Use a NIOSH-approved respirator with appropriate cartridges if handling the powder outside of a certified chemical fume hood or if aerosolization is possible.[5] |
Operational Plan: From Receipt to Disposal
A structured approach to handling this compound minimizes risks and ensures the integrity of the compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and safety glasses) during inspection.
-
If the container is compromised, immediately move it to a chemical fume hood and consult your institution's safety officer.
2. Storage:
-
Store this compound at -20°C in a tightly sealed container, protected from light.[6][7][8][9]
-
The compound is sensitive to air and humidity; desiccate if necessary.[4][6]
-
Aqueous solutions of CyDye™ NHS esters are prone to hydrolysis and should be used immediately.[10] Aliquots in anhydrous DMSO are more stable and can be stored at -20°C for up to two weeks.[10][11]
3. Handling and Weighing (in a Chemical Fume Hood):
-
All handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[1]
-
Ensure adequate ventilation.[1]
-
Avoid the formation of dust and aerosols.[1]
4. Dissolving the Compound:
-
Dissolve the lyophilized dye in a minimal volume of anhydrous DMSO or DMF.[4][10]
-
Add the solvent slowly to the solid to avoid splashing.
-
If using a vortex or sonicator, ensure the vial is securely capped.
5. Labeling Reaction:
-
Perform coupling reactions in a closed drawer or box to prevent exposure to light.[4]
-
Coupling reactions are optimal at a pH of 9.0 to 9.5.[4] Buffers containing primary amines (e.g., Tris) should be avoided as they will compete in the reaction.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Chemical Waste:
-
All unused solutions and contaminated disposables (e.g., pipette tips, tubes, gloves) should be collected in a designated hazardous waste container.
-
Do not pour any waste down the drain.
-
-
Decontamination:
-
All non-disposable equipment (e.g., spatulas, glassware) must be decontaminated.
-
Rinse contaminated surfaces with an appropriate solvent (e.g., ethanol or isopropanol) in a chemical fume hood, and collect the rinsate as hazardous liquid waste.
-
Wash with soap and water after the initial solvent rinse.
-
Emergency Procedures: First Aid Measures
In the event of exposure, follow these first aid measures and seek medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present.[1]
-
Skin Contact: Rinse skin thoroughly with large amounts of water and remove contaminated clothing.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[1]
Caption: Safe handling workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. goldbio.com [goldbio.com]
- 9. This compound | CAS:1032678-38-8 | AxisPharm [axispharm.com]
- 10. pdf.dutscher.com [pdf.dutscher.com]
- 11. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
